Ivabradine impurity 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGDPKFPQSZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ivabradine Impurity 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ivabradine Impurity 2, a known process-related impurity of the anti-anginal drug Ivabradine. This document details the synthetic pathway, analytical characterization, and relevant data for researchers and professionals involved in the development, manufacturing, and quality control of Ivabradine.
Introduction to Ivabradine and its Impurities
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. It acts by selectively and specifically inhibiting the cardiac pacemaker If current. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Regulatory bodies require stringent control over impurities, necessitating their identification, synthesis, and characterization.
This compound is identified as N-(2,2-Dimethoxyethyl)-3,4-dimethoxybenzeneacetamide (CAS No: 73954-34-4). Understanding its formation and having robust analytical methods for its detection and quantification are essential for the quality control of Ivabradine.
Synthesis of this compound
The synthesis of this compound, N-(2,2-Dimethoxyethyl)-3,4-dimethoxybenzeneacetamide, involves the formation of an amide bond between 3,4-dimethoxyphenylacetic acid and 2,2-dimethoxyethan-1-amine.
Synthetic Pathway
The logical pathway for the synthesis of this compound is depicted below. This involves the activation of the carboxylic acid group of 3,4-dimethoxyphenylacetic acid, followed by its reaction with 2,2-dimethoxyethanamine.
Pharmacopeial Reference Standards for Ivabradine Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacopeial reference standards for impurities of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. The guide details known process-related and degradation impurities, analytical methodologies for their identification and quantification, and insights into forced degradation studies, all crucial aspects for drug development, quality control, and regulatory compliance. While direct access to the full monographs of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) is restricted, this document synthesizes information from public assessment reports, scientific literature, and supplier specifications to provide a thorough understanding of the impurity landscape of Ivabradine.
Overview of Ivabradine and Its Impurities
Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.[1] Impurities in the drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[2] The control of these impurities is essential to ensure the safety and efficacy of the final drug product and is mandated by regulatory bodies worldwide, with standards often harmonized through the International Council for Harmonisation (ICH) guidelines.[2]
Known Ivabradine Impurities
A number of impurities associated with Ivabradine have been identified. While the official pharmacopeial monographs contain the definitive list of specified impurities, the following table compiles impurities mentioned in scientific literature and by suppliers of reference standards.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| Dehydro Ivabradine | 1086026-31-4 | C₂₇H₃₄N₂O₅ | 466.57 | Process/Degradation |
| Ivabradine N-oxide | 2511244-97-4 | C₂₇H₃₆N₂O₆ | 484.6 | Degradation |
| Ivabradine R-Isomer | 167072-91-5 | C₂₇H₃₆N₂O₅ | 468.59 | Process (Stereoisomer) |
| 7-Desmethyl Ivabradine | 304462-60-0 | C₂₆H₃₄N₂O₅ | 454.56 | Metabolite/Impurity |
| Ivabradine Open Ring | 1462470-54-7 | C₂₇H₃₈N₂O₆ | 486.60 | Degradation |
| 2-Oxo-ivabradine Hydrochloride | 1616710-50-9 | C₂₇H₃₅ClN₂O₆ | 519.03 | Process/Degradation |
This table is not exhaustive and represents impurities commonly cited. Official pharmacopeial monographs should be consulted for the definitive list of specified impurities.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Ivabradine and its related substances. Several research articles have detailed specific, validated HPLC methods.
Example HPLC Method for Ivabradine and Impurities
This method is based on a stability-indicating RP-HPLC method developed for the estimation of Ivabradine Hydrochloride in tablets.
| Parameter | Condition |
| Column | SS Wakosil C18AR, 250×4.6 mm, 5 μm |
| Mobile Phase | Methanol : 25 mM Phosphate Buffer (pH 6.5 with orthophosphoric acid) (60:40 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 10 min |
System Suitability:
-
Retention Time of Ivabradine: Approximately 6.55 ± 0.05 min
-
Tailing Factor: Not more than 1.14
-
Theoretical Plates: Not less than 2000
This method was validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine quality control analysis.[3]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.
Typical Protocol for Forced Degradation of Ivabradine:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent drug.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate key workflows in the analysis of Ivabradine impurities.
Caption: Workflow for the identification of degradation impurities.
Caption: The logical flow of developing a new pharmacopeial reference standard.
Caption: Relationship between Ivabradine API and its impurity types.
Conclusion
The control of impurities in Ivabradine is a critical aspect of ensuring its quality, safety, and efficacy. While the official pharmacopeial monographs remain the definitive source for reference standards and analytical procedures, this guide provides a robust overview based on publicly available scientific and regulatory information. Researchers and drug development professionals are encouraged to consult the official pharmacopeias for the most current and comprehensive data. The methodologies and impurity information presented here serve as a valuable resource for developing and validating in-house analytical methods and for understanding the broader context of impurity control for Ivabradine.
References
In-Depth Technical Guide: Characterization of CAS Number 73954-34-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive characterization of the compound identified by CAS number 73954-34-4. This molecule, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, is primarily known as an impurity of Ivabradine, a clinically significant hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.[1][2][3][][5] Understanding the physicochemical properties, synthesis, and potential biological activity of such impurities is critical for drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.
This document summarizes the available data on N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, outlines general experimental protocols for its synthesis and analysis, and discusses its potential biological implications in the context of its parent compound, Ivabradine.
Physicochemical Properties
A summary of the known physicochemical properties of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is presented in Table 1. This data is essential for its identification, purification, and formulation.
Table 1: Physicochemical Properties of CAS 73954-34-4
| Property | Value | Source(s) |
| Chemical Name | N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide | [1][2][5] |
| Synonym(s) | Ivabradine impurity 2 | [1][3][6] |
| CAS Number | 73954-34-4 | [1][2][3] |
| Molecular Formula | C₁₄H₂₁NO₅ | [1][2][3][5] |
| Molecular Weight | 283.32 g/mol | [1][2][3][5] |
| Appearance | White to off-white powder | [7] |
| Solubility | Soluble in DMSO | [] |
| Boiling Point | 455.2 ± 45.0 °C (Predicted) | [8] |
| Density | 1.109 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 15.39 ± 0.46 (Predicted) | [5] |
Synthesis and Purification
Proposed Synthetic Pathway
A plausible synthesis involves the acylation of 2,2-dimethoxyethan-1-amine with 2-(3,4-dimethoxyphenyl)acetic acid or its corresponding acyl chloride.
Caption: Proposed synthesis of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide.
General Experimental Protocol for Synthesis
-
Activation of Carboxylic Acid: 2-(3,4-dimethoxyphenyl)acetic acid can be converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.
-
Amide Coupling: The resulting acyl chloride is then reacted with 2,2-dimethoxyethan-1-amine in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like DCM at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization.
Purification from Ivabradine Samples
As an impurity, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide would typically be isolated and purified from bulk Ivabradine samples using preparative high-performance liquid chromatography (HPLC).
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide. While a complete set of spectral data for this specific impurity is not publicly available, the following techniques are standard for its characterization.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the 3,4-dimethoxyphenyl group, the methylene (B1212753) protons of the acetyl and ethyl groups, and the methoxy (B1213986) protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the various aliphatic and methoxy carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (283.32 g/mol ) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for the N-H and C=O stretching of the amide group, C-O stretching of the ethers, and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions, indicating the purity of the compound. |
Biological Activity and Mechanism of Action
Relationship to Ivabradine
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is identified as an impurity of Ivabradine.[1][3][6] Ivabradine is a well-characterized drug that selectively inhibits the I(f) current in the sinoatrial node of the heart by blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily the HCN4 isoform.[1][9] This action leads to a reduction in heart rate without affecting myocardial contractility.
Postulated Biological Activity
Given its structural relationship to Ivabradine, it is plausible that N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide may possess some affinity for HCN channels. However, without direct experimental evidence, its biological activity remains speculative. It could potentially act as a weak inhibitor, an agonist, or have no significant effect on HCN channels. In silico toxicology and pharmacological activity predictions for some other Ivabradine degradation products have been performed, suggesting that some impurities may retain pharmacological activity.[1][2]
Ivabradine Signaling Pathway
The primary signaling pathway affected by Ivabradine, and potentially by its impurities, is the regulation of cardiac pacemaker potential.
Caption: Simplified signaling pathway of Ivabradine's action on HCN4 channels.
Experimental Workflow for Impurity Characterization
The characterization of a pharmaceutical impurity like N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide follows a structured workflow.
Caption: General workflow for the characterization of a pharmaceutical impurity.
Conclusion
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide (CAS 73954-34-4) is a known impurity of the cardiovascular drug Ivabradine. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established scientific principles. Its structural similarity to Ivabradine suggests a potential for interaction with HCN channels, though further experimental investigation is required to confirm its biological activity and to fully understand its pharmacological and toxicological profile. The general protocols and workflows outlined here provide a framework for the synthesis, purification, and characterization of this and other related pharmaceutical impurities.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide | 73954-34-4 [chemicalbook.com]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 7. chinapharmas.com [chinapharmas.com]
- 8. N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide CAS#: 73954-34-4 [chemicalbook.com]
- 9. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
An In-Depth Technical Guide to the Potential Degradation Pathways of Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of Ivabradine (B130884), a heart rate-lowering agent. The information presented is collated from various stability and forced degradation studies, offering insights into the drug's susceptibility to different stress conditions. This document is intended to support research, development, and quality control activities related to Ivabradine.
Overview of Ivabradine Stability
Ivabradine has been shown to be a relatively stable molecule; however, it undergoes degradation under specific stress conditions, including exposure to acid, base, oxidation, and light.[1][2][3] Forced degradation studies are crucial for identifying potential degradation products that could arise during manufacturing, storage, or administration, and for developing stability-indicating analytical methods.
Summary of Degradation Products
Multiple studies have identified and characterized various degradation products of Ivabradine under hydrolytic, oxidative, and photolytic stress. The following table summarizes the key degradation products reported in the literature, identified by their mass-to-charge ratio (m/z).
| Degradation Product ID | m/z ([M+H]⁺) | Formation Conditions | Reference(s) |
| H1 | 505.31 | Acid Hydrolysis (HCl) | [1][2] |
| H2 | 523.26 | Acid Hydrolysis (HCl) | [1][2] |
| H3 | 505.25 | Acid Hydrolysis (HCl) | [1][2] |
| N1 | 487.29 | Alkaline Hydrolysis | [1][2] |
| Ox1 | Not specified | Oxidation (H₂O₂) | [1][2] |
| Ox2 | Not specified | Oxidation (H₂O₂) | [2] |
| Ox3 | 471 | Oxidation (H₂O₂) | [1] |
| Ox4 | 293.20 | Oxidation (H₂O₂) | [1] |
| Ox5 | Not specified | Oxidation (H₂O₂) | [1] |
| UV1 | 279.17 | Photolytic Degradation | [1] |
| UV2 | Not specified | Photolytic Degradation | [1] |
| UV3 | 485 | Photolytic Degradation | [1] |
| UV4 (N-desmethyl ivabradine) | 455.26 | Photolytic Degradation | [1] |
| I-1 to I-5 | Not specified | Acid and Base Hydrolysis | [4][5] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for the key experiments cited in the literature for inducing the degradation of Ivabradine.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Protocol 1: 1 mg of Ivabradine was dissolved in 2 ml of 2 M hydrochloric acid (HCl) and incubated at 80°C for 24 hours.[1][3]
-
Protocol 2: Ivabradine was subjected to 0.1 M HCl at 80°C for 2 hours.[5]
-
It has been noted that Ivabradine exhibits different degradation behaviors in HCl and sulfuric acid (H₂SO₄), with some degradation products only forming in the presence of HCl.[4][5]
-
-
Alkaline Hydrolysis:
-
Protocol 1: 1 mg of Ivabradine was dissolved in 2 ml of 1 M sodium hydroxide (B78521) (NaOH) and incubated at 80°C for 24 hours.[1][3]
-
Protocol 2: Ivabradine was treated with 0.1 M NaOH at 80°C for 2 hours.[5]
-
-
Neutral Hydrolysis:
-
Ivabradine was refluxed in water at 80°C for 2 hours.[5]
-
Oxidative Degradation
-
Protocol 1: 1 mg of Ivabradine was dissolved in 2 ml of hydrogen peroxide (H₂O₂) solution at concentrations of 3%, 7.5%, and 15%, and incubated at 80°C for 24 hours.[1][3] Complete degradation of Ivabradine was observed under these conditions.[1]
-
Protocol 2: The drug was exposed to 30% H₂O₂ at room temperature for 24 hours.[5]
Thermal Degradation
-
Protocol 1: 1 mg of Ivabradine was dissolved in 2 ml of deionized water and kept at 80°C for 24 hours.[1][3]
-
Protocol 2: Ivabradine powder was kept in an oven at 105°C for 6 hours.[5]
Photolytic Degradation
-
Protocol 1: A solution of Ivabradine was exposed to UV radiation for 24 and 48 hours. After 48 hours, complete decomposition of Ivabradine was observed.[1] The illuminance was set at 500 W/m².[2]
-
Protocol 2: The solid drug was exposed to UV light (254 nm) and fluorescent light for 7 days.[5]
Visualization of Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of Ivabradine under different stress conditions.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Toxicological Evaluation of Ivabradine Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico toxicological profiles of degradation products derived from the cardiovascular drug, ivabradine (B130884). Forced degradation studies have revealed that ivabradine is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.[1][2][3][4][5][6][7][8][9] The resultant degradation products necessitate a thorough toxicological assessment to ensure patient safety. This document summarizes the identified degradation products, outlines the methodologies for in silico toxicity prediction, presents the available quantitative toxicological data in a structured format, and provides a conceptual workflow for these predictive studies.
Introduction to Ivabradine and its Degradation
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[7] Its mechanism of action involves the selective inhibition of the If current in the sinoatrial node.[10] As with any pharmaceutical compound, ivabradine can degrade over time or under stress conditions, leading to the formation of impurities. Understanding the toxicological potential of these degradation products is a critical aspect of drug safety and regulatory compliance.[3][6]
Forced degradation studies are instrumental in identifying potential degradation products that may form under various environmental conditions.[4][7] Studies on ivabradine have shown its degradation when exposed to increased temperature, acid, base, oxidizing agents, and light.[1][3][6][8]
Identified Degradation Products of Ivabradine
Several degradation products of ivabradine have been identified and characterized using techniques such as liquid chromatography-high resolution mass spectrometry (LC-HR-MS/MS).[2][11] The nomenclature of these products often relates to the stress condition under which they were formed. A summary of key identified degradation products is provided below.
Table 1: Major Degradation Products of Ivabradine
| Degradation Product ID | Formation Condition(s) | Reference |
| I-1 to I-5 | Acid and Base Hydrolysis | [2] |
| H1, H2, H3 | Acid Hydrolysis | [1] |
| N1 | Alkaline Hydrolysis | [1] |
| Ox1, Ox3, Ox4, Ox5 | Oxidation | [1] |
| UV1, UV2, UV3, UV4 | Photolysis | [1] |
| N-oxide impurities | Oxidation | [5] |
| Dehydro ivabradine | Process-related/Degradation | [5] |
| Acetyl ivabradine | Process-related/Degradation | [5] |
| Hydroxy ivabradine | Process-related/Degradation | [5] |
In Silico Toxicology Prediction: Methodologies
In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds. This approach is a valuable tool for screening and prioritizing compounds for further experimental testing, thereby reducing animal testing and accelerating the drug development process. Various software and methodologies are employed for these predictions.
Commonly Used In Silico Models and Software
Several computational tools are available for predicting the toxicological endpoints of small molecules. Those cited in the context of ivabradine degradation products include:
-
Toxtree: An open-source software that can predict toxicological hazards by applying a decision tree approach. It is often used for predicting Cramer classes, and for flagging potential for irritation and corrosion.[1][8]
-
ePhysChem: A platform that can be used to predict a variety of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8]
-
ADMET Predictor™: A commercial software package that predicts a wide range of ADMET properties and toxicities.[11]
-
SwissTargetPrediction: A web-based tool to predict the most probable macromolecular targets of a small molecule.[8]
Key Toxicological Endpoints Evaluated
The primary toxicological endpoints assessed for ivabradine degradation products using in silico methods include:
-
Ames Mutagenicity: Predicts the potential of a compound to cause mutations in the DNA of bacteria, which is an indicator of carcinogenic potential.[1][3][6]
-
Carcinogenicity: Predicts the likelihood of a compound to cause cancer.
-
Hepatotoxicity: Predicts the potential of a compound to cause liver damage.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential of a compound to inhibit the activity of key drug-metabolizing enzymes, which can lead to drug-drug interactions.[1][3][6][8] The evaluated cytochromes include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][6][8]
-
Ocular Irritancy: Predicts the potential of a compound to cause irritation to the eyes.[2]
Quantitative In Silico Toxicology Data
The following table summarizes the available quantitative in silico toxicology predictions for ivabradine and its degradation products.
Table 2: In Silico Toxicological Predictions for Ivabradine and its Degradation Products
| Compound | Ames Mutagenicity | CYP1A2 Inhibition | CYP2C9 Inhibition | CYP2C19 Inhibition | CYP2D6 Inhibition | CYP3A4 Inhibition | Ocular Irritancy | Reference |
| Ivabradine | No | No | No | No | Yes | Yes | - | [6] |
| Degradation Products (General) | No | No | No | No | - | - | - | [6] |
| I-2 | - | - | - | - | - | - | Severe Irritant | [2] |
| I-3 | - | - | - | - | - | - | Severe Irritant | [2] |
| I-4 | - | - | - | - | - | - | Severe Irritant | [2] |
| I-5 | - | - | - | - | - | - | Severe Irritant | [2] |
Note: A "-" indicates that data was not available in the cited sources.
Experimental Protocols
Forced Degradation Studies
A general protocol for forced degradation studies of ivabradine involves the following steps:
-
Sample Preparation: Prepare solutions of ivabradine in various stress agents.[6][8]
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 2 M HCl) and incubate at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 1 M NaOH) and incubate at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-15% H2O2) and incubate at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]
-
Thermal Degradation: Dissolve the drug in deionized water and heat at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[6][8]
-
Photolytic Degradation: Expose a solution of the drug to UV light for a specified duration.[1]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a detector such as a photodiode array (PDA) or mass spectrometry (MS) to separate and identify the degradation products.[1][2][5]
In Silico Toxicology Prediction Workflow
The following is a generalized workflow for the in silico toxicological assessment of identified degradation products:
-
Structure Input: Obtain the 2D or 3D chemical structure of the identified degradation product.
-
Model Selection: Choose appropriate in silico models and software for the desired toxicological endpoints (e.g., Ames mutagenicity, CYP inhibition).
-
Prediction Execution: Run the predictions using the selected software. This may involve submitting the chemical structure to a web server or using standalone software.
-
Data Analysis and Interpretation: Analyze the output from the software. This often involves a qualitative prediction (e.g., "mutagenic" or "non-mutagenic") and may include a quantitative score or probability.
-
Reporting: Summarize the predictions in a structured format, such as a data table.
Visualizations
Ivabradine Degradation Pathway
Caption: Conceptual overview of ivabradine degradation under different stress conditions.
In Silico Toxicology Assessment Workflow
Caption: A generalized workflow for the in silico toxicological evaluation of chemical compounds.
Conclusion
The in silico toxicological assessment of ivabradine degradation products is a crucial step in ensuring the safety and quality of the drug product. The available data suggests that while ivabradine and its degradation products may not be mutagenic, some degradation products could be ocular irritants.[2][6] Furthermore, ivabradine itself shows potential for inhibition of CYP2D6 and CYP3A4, highlighting the importance of evaluating the drug-drug interaction potential of its degradation products.[6] This technical guide provides a foundational understanding of the current knowledge in this area and a framework for conducting further in silico toxicological evaluations. It is important to note that in silico predictions should be used as a screening tool and should be followed up with appropriate in vitro and in vivo testing for confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Analysis of Compounds with Molecular Formula C14H21NO5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C14H21NO5 represents a diverse array of potential chemical structures, each with unique physicochemical properties and biological activities. With a molecular weight of 283.32 g/mol , this formula corresponds to a degree of unsaturation of five. This indicates the presence of a combination of rings and/or double and triple bonds, suggesting a wide range of possible molecular architectures from aromatic compounds to complex aliphatic ring systems.
This guide provides a comprehensive overview of the analytical workflow required to characterize a novel or known compound with this molecular formula. It outlines standard experimental methodologies, data interpretation, and potential biological applications relevant to drug discovery and development. While numerous isomers can exist for C14H21NO5, known examples include 4'-Aminobenzo-15-crown-5, a crown ether, and Diolamine methoxycinnamate, illustrating the structural diversity.[1][2]
Structural and Physicochemical Characterization
The foundational step in analyzing any compound is the unambiguous determination of its structure and purity. This is achieved through a combination of chromatographic and spectroscopic techniques. A typical workflow involves initial purification, followed by a series of analytical experiments to confirm identity and purity.
Data Presentation: Physicochemical and Spectroscopic Summary
The table below presents a hypothetical summary of quantitative data that could be obtained for a purified isomer of C14H21NO5.
| Parameter | Method | Hypothetical Result | Unit | Interpretation |
| Purity | HPLC-UV (254 nm) | 99.5 | % | Indicates high purity suitable for biological assays. |
| Molecular Mass | ESI-MS | 284.1492 | [M+H]⁺ m/z | Corresponds to the protonated molecule [C14H21NO5+H]⁺. |
| Molecular Formula | HRMS | C14H22NO5 | [M+H]⁺ | High-resolution mass confirms the elemental composition. |
| ¹H NMR (500 MHz, CDCl₃) | NMR Spectroscopy | δ 7.8-6.9 (m, 4H), 4.2 (t, 2H), 3.9 (s, 3H), 3.7 (t, 2H), 2.5 (q, 2H), 1.2 (t, 3H) | ppm | Suggests an aromatic ring, ether linkages, and aliphatic chains. |
| ¹³C NMR (125 MHz, CDCl₃) | NMR Spectroscopy | δ 166.8, 152.5, 131.0, 129.8, 114.2, 68.5, 64.1, 55.4, 25.7, 14.3 | ppm | Indicates carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Key IR Absorptions | FTIR Spectroscopy | 3350, 2950, 1720, 1605, 1510, 1250 | cm⁻¹ | Suggests N-H or O-H, C-H (aliphatic), C=O (ester/acid), C=C (aromatic), and C-O bonds. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation of results. Below are standard protocols for the key analytical techniques mentioned.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the isolated compound.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Dilute to 10 µg/mL with the initial mobile phase mixture.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%.
-
Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition of the compound.
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a 50:50 acetonitrile:water mixture with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive (ESI+).
-
Mass Range: m/z 100-1000.
-
Resolution: >60,000.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for C14H22NO5⁺. A mass error of <5 ppm provides high confidence in the formula.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the detailed atomic connectivity and stereochemistry of the molecule.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, integrations (number of protons), and splitting patterns (coupling).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).
-
-
Data Analysis: Integrate all 1D and 2D NMR data to piece together the molecular structure. The rates of temperature-induced changes of chemical shifts can also be a helpful parameter in metabolite identification.[3]
-
Biological Activity Assessment
Given the presence of nitrogen and multiple oxygen atoms, compounds with the formula C14H21NO5 could potentially interact with various biological targets. Functional groups such as amines, esters, ethers, and carboxylic acids are common in pharmacologically active molecules.[4][5][6] Potential activities could include enzyme inhibition, receptor modulation, or antimicrobial effects.
Data Presentation: Hypothetical Biological Activity Profile
The following table summarizes potential results from in vitro screening assays for a C14H21NO5 isomer.
| Assay Type | Target/Cell Line | Hypothetical Result (IC₅₀/EC₅₀) | Unit | Interpretation |
| Kinase Inhibition | Kinase B | 0.75 | µM | Moderate potency as a kinase inhibitor. |
| Cytotoxicity | A549 (Human Lung Carcinoma) | 15.2 | µM | Shows moderate cytotoxic effects against this cancer cell line. |
| Antibacterial Activity | E. coli | >100 | µg/mL | No significant antibacterial activity observed. |
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
-
Objective: To assess the effect of the compound on the viability of a cancer cell line.
-
Materials: A549 cells, DMEM media with 10% FBS, 96-well plates, MTS reagent, test compound.
-
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the C14H21NO5 compound in culture media. Replace the old media with the media containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO₂.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language.
Caption: General workflow for compound isolation, characterization, and screening.
Caption: Hypothetical inhibition of the Kinase B signaling pathway.
References
- 1. Diolamine methoxycinnamate | C14H21NO5 | CID 6440189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4′-Aminobenzo-15-crown-5 97% | 60835-71-4 [sigmaaldrich.com]
- 3. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivabradine, a selective If current inhibitor, is a crucial therapeutic agent for managing chronic stable angina and heart failure. The synthesis of Ivabradine is a complex multi-step process, and like any synthetic pharmaceutical product, it is susceptible to the formation of process-related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final active pharmaceutical ingredient (API). Rigorous identification, quantification, and control of these impurities are mandated by regulatory authorities to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the common process-related impurities encountered during Ivabradine synthesis, their origins, and detailed analytical methodologies for their identification and quantification.
Introduction to Ivabradine Synthesis and Impurity Formation
The synthesis of Ivabradine hydrochloride typically involves the coupling of two key intermediates: (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane (let's call it Intermediate A) and a derivatized 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (a derivative of Intermediate B). The specific coupling strategy and the synthesis of these intermediates can vary, leading to different impurity profiles.
Process-related impurities in Ivabradine can be broadly categorized as:
-
Unreacted starting materials and intermediates: Residual amounts of key starting materials or intermediates that are carried through the synthesis.
-
By-products of the main reaction: Compounds formed from competing side reactions during the key coupling step or subsequent steps.
-
Impurities from starting materials: Impurities present in the initial raw materials that may be carried through or react to form new impurities.
-
Reagents, ligands, and catalysts: Residual amounts of chemicals used throughout the synthesis.
Understanding the synthetic route is paramount to predicting and controlling the impurity profile.
Common Synthetic Pathways and Origins of Process-Related Impurities
Several synthetic routes for Ivabradine have been reported in scientific literature and patents. A common strategy involves the N-alkylation of Intermediate B with a suitable derivative of Intermediate A.
Diagram of a Common Ivabradine Synthetic Pathway
Caption: A generalized synthetic pathway for Ivabradine hydrochloride.
Key Process-Related Impurities
The following table summarizes some of the known process-related impurities in Ivabradine synthesis.
| Impurity Name | Structure | Molecular Formula | Molecular Weight | Likely Origin |
| Impurity 1: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | ![]() | C₁₂H₁₅NO₃ | 221.25 | Unreacted Intermediate B |
| Impurity 2: (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane | ![]() | C₁₂H₁₇NO₂ | 207.27 | Unreacted Intermediate A |
| Impurity 3: Dehydro Ivabradine | ![]() | C₂₇H₃₄N₂O₅ | 466.57 | Incomplete reduction in the final step of some synthetic routes. |
| Impurity 4: Ivabradine N-Oxide | ![]() | C₂₇H₃₆N₂O₆ | 484.59 | Oxidation of the tertiary amine in Ivabradine. |
| Impurity 5: Overalkylation Impurity | ![]() | C₃₉H₄₉N₃O₇ | 671.83 | Reaction of Ivabradine with another molecule of the Intermediate B derivative.[1] |
Note: The structures provided are illustrative and may require a subscription to a chemical drawing tool for accurate rendering in a real-world scenario.
Formation Pathways of Key Impurities
Caption: Formation pathways for key process-related impurities.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of process-related impurities in Ivabradine.[2][3]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This section provides a detailed protocol for a stability-indicating reverse-phase HPLC method capable of separating Ivabradine from its known impurities.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 20 mM Ammonium (B1175870) acetate (B1210297) buffer, pH adjusted to 7.35 with ammonium hydroxide |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | Time (min) |
| 0 | |
| 45 | |
| 46 | |
| 55 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
4.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ivabradine hydrochloride and its impurity reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Ivabradine API sample in the diluent to obtain a concentration similar to the standard solution.
4.1.3. System Suitability
Before sample analysis, inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key system suitability parameters include:
-
Tailing factor: Should be ≤ 2.0 for the Ivabradine peak.
-
Theoretical plates: Should be ≥ 2000 for the Ivabradine peak.
-
Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0% for replicate injections.
Experimental Workflow
Caption: Workflow for HPLC analysis of Ivabradine impurities.
Ivabradine's Mechanism of Action: A Signaling Pathway Perspective
Ivabradine exerts its therapeutic effect by selectively inhibiting the If "funny" current in the sinoatrial (SA) node of the heart. This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily the HCN4 isoform in the SA node.
Signaling Pathway Diagram
Caption: Mechanism of action of Ivabradine on the HCN4 channel.
Conclusion
The identification and control of process-related impurities are critical aspects of Ivabradine synthesis to ensure its quality, safety, and efficacy. A thorough understanding of the synthetic route, potential side reactions, and the implementation of robust, validated analytical methods are essential for drug development professionals. This guide has provided a comprehensive overview of the key impurities, their origins, and detailed analytical protocols to aid researchers and scientists in this endeavor. Continuous monitoring and characterization of the impurity profile throughout the drug development lifecycle are necessary to meet stringent regulatory requirements and deliver a safe and effective medication to patients.
References
An In-Depth Technical Guide to Forced Degradation Studies of Ivabradine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation (stress testing) of Ivabradine (B130884) hydrochloride, a crucial step in the drug development process for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This document outlines the experimental protocols, summarizes degradation behavior under various stress conditions, and elucidates the known degradation pathways.
Introduction to Forced Degradation Studies
Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation. The primary objectives of such studies on Ivabradine hydrochloride are:
-
To identify the likely degradation products that could form under various storage and handling conditions.
-
To elucidate the degradation pathways of the drug molecule.
-
To develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
-
To aid in the formulation and packaging development to enhance the stability of the final drug product.
Ivabradine hydrochloride has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1][2][3] Thermal stress also contributes to its degradation.[1][2][3]
Experimental Protocols for Forced Degradation
Detailed and well-documented experimental protocols are fundamental to reproducible and meaningful forced degradation studies. The following sections describe the common methodologies applied to Ivabradine hydrochloride.
Materials and Reagents
-
Ivabradine hydrochloride (API or drug product)
-
Sodium hydroxide (B78521) (NaOH)[3]
-
Hydrogen peroxide (H₂O₂)[3]
-
Ammonium (B1175870) formate[5][6]
-
Water (HPLC grade or deionized)
Stress Conditions
The following are typical stress conditions applied in forced degradation studies of Ivabradine hydrochloride. It is important to note that the concentration of stressors, temperature, and duration of exposure may be adjusted to achieve a target degradation of 5-20%.
2.2.1. Acid Hydrolysis To induce acid-catalyzed degradation, a solution of Ivabradine hydrochloride is treated with a strong acid.
-
Protocol: Dissolve a known amount of Ivabradine hydrochloride in a solution of 2 M HCl.[3] The mixture is then typically heated, for example, at 80°C for 24 hours, to accelerate the degradation process.[3] Following the stress period, the solution is neutralized with an appropriate base (e.g., 2 M NaOH) before analysis.
2.2.2. Alkaline Hydrolysis Base-catalyzed hydrolysis is investigated by exposing the drug substance to a strong base.
-
Protocol: Prepare a solution of Ivabradine hydrochloride in 1 M NaOH.[3] This solution is then subjected to elevated temperatures, such as 80°C for 24 hours.[3] After the specified time, the solution is neutralized with an acid (e.g., 1 M HCl) prior to chromatographic analysis.
2.2.3. Oxidative Degradation The susceptibility of Ivabradine hydrochloride to oxidation is assessed using an oxidizing agent, most commonly hydrogen peroxide.
-
Protocol: A solution of Ivabradine hydrochloride is prepared and treated with hydrogen peroxide. Studies have utilized a range of H₂O₂ concentrations, including 3%, 7.5%, and 15%.[3] The reaction is often carried out at an elevated temperature, for instance, 80°C for 24 hours, to facilitate degradation.[3]
2.2.4. Thermal Degradation To evaluate the effect of heat on the drug substance, a solid-state or solution-state thermal stress study is performed.
-
Protocol (Solution): Dissolve Ivabradine hydrochloride in deionized water and heat the solution at a high temperature, for example, 80°C for 24 hours.[3]
-
Protocol (Solid): The solid drug substance is exposed to dry heat in a controlled oven, for instance, at 105°C for 12 hours.[7]
2.2.5. Photolytic Degradation Photostability is a critical parameter, and studies are conducted to assess the impact of light exposure.
-
Protocol: Ivabradine hydrochloride, either in solid form or in solution, is exposed to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. The duration of exposure is controlled to deliver a specific illumination and energy dose.
Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify Ivabradine hydrochloride from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique employed.
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a detector (e.g., PDA or UV-Vis).
-
Column: A reversed-phase column, such as a Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm), is frequently used.[5][6]
-
Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic modifier like acetonitrile.[5][6]
-
Detection: The detection wavelength is typically set at 286 nm, where Ivabradine and its degradation products exhibit significant absorbance.[5][6]
-
Mass Spectrometry (MS): For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HR-MS/MS), is invaluable.[5]
Summary of Degradation Behavior
The following tables summarize the quantitative data on the degradation of Ivabradine hydrochloride under various stress conditions as reported in the literature.
Table 1: Summary of Forced Degradation Results for Ivabradine Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis | 2 M HCl | 24 hours | 80°C | Significant | H1, H2, H3 | [3][8] |
| 2N HCl | - | - | - | Acid Degradate | [4] | |
| HCl and H₂SO₄ | - | - | Degrades | I-1 to I-5 | [5] | |
| Alkaline Hydrolysis | 1 M NaOH | 24 hours | 80°C | Significant | N1 | [3][8] |
| Alkali Condition | - | - | Degrades | - | [7] | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 80°C | Complete | Ox1, Ox2, Ox3, Ox4, Ox5 | [3][8] |
| 7.5% H₂O₂ | 24 hours | 80°C | Complete | Ox1, Ox2, Ox4, Ox5 | [3][8] | |
| 15% H₂O₂ | 24 hours | 80°C | Complete | Ox1, Ox2, Ox5 | [3][8] | |
| Oxidative Condition | - | - | Degrades | - | [7] | |
| Thermal Degradation | Deionized Water | 24 hours | 80°C | - | - | [3] |
| Solid State | 12 hours | 105°C | - | - | [7] | |
| Photolytic Degradation | Light Exposure | 24 hours | - | - | Ox1, UV, UV2, Ox4, UV3, UV4 | [8] |
| Light Exposure | 48 hours | - | - | Ox1, UV2 | [8] |
Note: "-" indicates that the specific data was not provided in the cited reference.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study of Ivabradine hydrochloride.
Caption: Workflow for Forced Degradation Studies of Ivabradine HCl.
Degradation Pathways
The degradation of Ivabradine hydrochloride involves several key pathways, primarily hydrolysis of the lactam ring and oxidation at various positions. The following diagram provides a simplified representation of these pathways.
Caption: Major Degradation Pathways of Ivabradine Hydrochloride.
Conclusion
Forced degradation studies are indispensable for understanding the stability of Ivabradine hydrochloride. The drug substance is susceptible to degradation under acidic, alkaline, oxidative, and photolytic stress. The primary degradation pathways involve the hydrolysis of the lactam ring and oxidation of the molecule. A well-designed forced degradation study, employing a validated stability-indicating HPLC method, is crucial for the identification and quantification of degradation products, which in turn informs the development of a stable and safe drug product. The use of advanced analytical techniques like LC-MS/MS is essential for the structural characterization of the resulting impurities. This guide provides a foundational understanding for researchers and scientists involved in the development and quality control of Ivabradine hydrochloride formulations.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
- 7. ajpaonline.com [ajpaonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Stability of Ivabradine Active Pharmaceutical Ingredient: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the Ivabradine (B130884) active pharmaceutical ingredient (API). Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (If) channel, is crucial in the management of chronic stable angina pectoris and heart failure.[1] Ensuring its stability is paramount for maintaining therapeutic efficacy and safety. This document details the degradation profile of Ivabradine under various stress conditions, outlines the methodologies for stability-indicating analyses, and presents its degradation pathways.
Introduction to Ivabradine Stability
Ivabradine is susceptible to degradation under several conditions, including exposure to acid, base, oxidation, heat, and light.[2][3] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4] These studies are a critical component of the drug development process, providing insights into the intrinsic stability of the molecule and supporting the development of a stable drug product.
Forced Degradation Studies and Degradation Profile
Forced degradation or stress testing of Ivabradine has been performed under the conditions stipulated by the International Council for Harmonisation (ICH) guidelines. These studies reveal the susceptibility of the drug to various environmental factors.
Acid Hydrolysis
Ivabradine demonstrates significant degradation under acidic conditions. Studies have shown that treatment with hydrochloric acid (HCl) leads to the formation of several degradation products.[3][5] The extent of degradation is dependent on the acid concentration, temperature, and duration of exposure.
Alkaline Hydrolysis
Under basic conditions, Ivabradine also undergoes degradation. Treatment with sodium hydroxide (B78521) (NaOH) results in the formation of distinct degradation products compared to acid hydrolysis.[3]
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide (H₂O₂), is a significant factor in the degradation of Ivabradine. Multiple oxidative degradation products have been identified, with the extent of degradation increasing with the concentration of the oxidizing agent.[3]
Thermal Degradation
Ivabradine is relatively stable to dry heat, but some degradation can occur at elevated temperatures over extended periods.[3][6]
Photodegradation
Exposure to light can also induce the degradation of Ivabradine. Photostability studies are crucial to determine the appropriate protective packaging for the drug substance and product.[3]
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data from various forced degradation studies on Ivabradine. These tables provide a comparative overview of the drug's stability under different stress conditions.
Table 1: Summary of Forced Degradation Conditions and Percentage Degradation of Ivabradine
| Stress Condition | Stressor Concentration | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 2 M HCl | 80°C | 24 hours | Significant Degradation | [3][6] |
| Acid Hydrolysis | 1 N HCl | 80°C | 4 hours | Degradation Observed | |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 24 hours | Significant Degradation | [3][6] |
| Alkaline Hydrolysis | 1 N NaOH | 80°C | 4 hours | Degradation Observed | |
| Oxidative Degradation | 3% H₂O₂ | 80°C | 24 hours | Complete Degradation | [6] |
| Oxidative Degradation | 7.5% H₂O₂ | 80°C | 24 hours | Complete Degradation | [6] |
| Oxidative Degradation | 15% H₂O₂ | 80°C | 24 hours | Complete Degradation | [6] |
| Thermal Degradation | Deionized Water | 80°C | 24 hours | Degradation Observed | [3][6] |
| Photodegradation | UV light (254 nm) | Ambient | 24 hours | Degradation Observed |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of stability studies. The following sections outline typical experimental protocols for the forced degradation of Ivabradine and its analysis.
General Sample Preparation for Forced Degradation
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of Ivabradine API in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Stress Application: Transfer aliquots of the stock solution to separate vessels for each stress condition.
-
Neutralization/Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 10-100 µg/mL).
-
Filtration: Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Specific Stress Conditions
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 2 M HCl and keep at 80°C for 24 hours.[6]
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH and keep at 80°C for 24 hours.[6]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-15% H₂O₂ and keep at 80°C for 24 hours.[6]
-
Thermal Degradation: Dissolve the Ivabradine sample in deionized water and keep at 80°C for 24 hours.[6]
-
Photodegradation: Expose the Ivabradine API in solid-state or in solution to UV light (e.g., 254 nm) for a specified duration.
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Ivabradine from its degradation products.
Table 2: Typical HPLC Method Parameters for Ivabradine Stability Testing
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm)[3][6] | Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)[5] | HemochromIntsil C18 (250 x 4.6 mm; 5µm)[4] |
| Mobile Phase | A: 20 mM Ammonium Acetate B: Acetonitrile (65:35 v/v, isocratic)[3][6] | A: 10 mM Ammonium Formate (pH 3.0) B: Acetonitrile (Gradient)[5] | A: 25mM Potassium Phosphate buffer (pH 3.0 with 0.2% TEA) B: Acetonitrile (30:70 v/v, isocratic)[4] |
| Flow Rate | 1.0 mL/min[3][6] | 0.7 mL/min[5] | 0.6 mL/min[4] |
| Detection Wavelength | Not specified, likely UV | 286 nm[5] | 287 nm[4] |
| Column Temperature | 25°C[3][6] | 30°C[5] | 30°C[4] |
| Injection Volume | 20 µL[3][6] | Not specified | 20 µL[4] |
Visualizations
Experimental Workflow for Stability Indicating Assay
Caption: Workflow of a forced degradation study and stability-indicating method development for Ivabradine.
Proposed Degradation Pathway of Ivabradine
Caption: Simplified degradation pathways of Ivabradine under various stress conditions.
Conclusion
The stability of Ivabradine API is a critical attribute that influences its quality, safety, and efficacy. This guide has summarized the key findings from forced degradation studies, providing a detailed overview of its degradation profile under acidic, alkaline, oxidative, thermal, and photolytic stress. The provided experimental protocols and HPLC method parameters offer a practical foundation for researchers and drug development professionals working with Ivabradine. The visualized workflow and degradation pathways serve as a concise reference for understanding the stability-indicating assay process and the chemical transformations that Ivabradine may undergo. A thorough understanding of these stability characteristics is essential for the development of robust and stable pharmaceutical formulations of Ivabradine.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. impactfactor.org [impactfactor.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Ivabradine (B130884), a heart rate-lowering medication, and its associated compounds. Understanding the spectroscopic properties of Ivabradine and its impurities is crucial for quality control, stability testing, and formulation development in the pharmaceutical industry. This document details various analytical techniques, presents quantitative data in a structured format, and outlines experimental protocols to aid researchers in their analytical endeavors.
Spectroscopic Data of Ivabradine
Spectroscopic techniques are instrumental in elucidating the structure and purity of Ivabradine. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for Ivabradine Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 2.15 | s | 2H | - |
| 2.66-2.70 | d | 2H | - |
| 2.91 | s | 3H | -CH₃ |
| 3.00-3.03 | t | 2H | - |
| 3.12-3.14 | t | 2H | - |
| 3.16-3.18 | t | 1H | - |
| 3.23-3.29 | t | 1H | - |
| 3.41-3.44 | t | 1H | - |
| 3.56-3.60 | t | 1H | - |
| 3.62-3.66 | d | 6H | -OCH₃ |
| 3.68-3.75 | m | 3H | - |
| 3.81-3.84 | d | 6H | -OCH₃ |
| 3.86-3.90 | q | 2H | - |
| 3.93-3.96 | t | 1H | - |
| 6.64-6.80 | q | 4H | Aromatic protons |
s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet Data sourced from reference[1]
Table 2: Mass Spectrometry Data for Ivabradine and its Metabolite
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Ivabradine | 469.2 | 177.2, 262.2 |
| N-desmethylivabradine | 455.2 | 177.1, 262.2 |
Data sourced from references[2][3][4]
Table 3: FT-IR Spectroscopic Data for Ivabradine Hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
| 3394.57 | N-H Stretching |
| 2943.86 | C-H stretching |
| 2918.78 | Symmetric CH stretching |
| 1648.79 | C=O Stretching |
| 1630.47 | C=O stretching |
| 1517.51 | C=C stretching |
| 1445.33 | CH def |
| 1246.56 | O-CH₃ stretching |
| 1209.49 | O-CH₃ |
| 1057.33 | C-N stretching of tertiary aliphatic amine |
| 1055.45 | C-N Stretching |
Data sourced from references[5][6]
Table 4: UV-Vis Spectroscopic Data for Ivabradine Hydrochloride
| Solvent | λmax (nm) |
| 0.1 N HCl | 286 |
| PBS pH 6.8 | 286 |
| Water | 286.4 |
| Methanol | Not Specified |
| Acetonitrile (B52724) | Not Specified |
Data sourced from references[6][7][8]
Spectroscopic Data of Ivabradine Related Compounds
Forced degradation studies have identified several related compounds of Ivabradine. The mass spectrometric data for some of these degradation products are presented below.
Table 5: Mass Spectrometry Data of Ivabradine Degradation Products
| Degradation Product | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Stress Condition |
| I-1 to I-5 | Identified but specific m/z and fragmentation not detailed in a consolidated table. | - | Acid and base hydrolysis |
| H1 | 505.31 | 280 | Acidic Hydrolysis |
| H2 | 523.26 | 280 | Acidic Hydrolysis |
| H3 | 505.25 | - | Acidic Hydrolysis |
| N1 | 487.29 | 280 | Alkaline Hydrolysis |
| Ox1 | 294.1388 | - | Oxidation |
| Ox4 | 293.20 | - | Oxidation |
| Ox5 | - | - | Oxidation |
| UV1 | 279.1725 | - | Photolysis |
| UV2 | - | - | Photolysis |
| UV3 | - | - | Photolysis |
| UV4 (N-desmethylivabradine) | 455.26 | - | Photolysis |
Data for I-1 to I-5 sourced from references[9][10][11]. Data for H, N, Ox, and UV series sourced from references[12][13][14]
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. The following sections provide outlines of the experimental protocols used for the analysis of Ivabradine and its related compounds.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS)
This method is crucial for the identification and characterization of degradation products.[9][10]
-
Chromatographic System:
-
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)[6][9] or Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm).[12][13]
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile[6][9] or isocratic elution with 20 mM ammonium acetate (B1210297) and acetonitrile (65:35, v/v).[12][13]
-
-
Mass Spectrometer:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used for the identification of functional groups.
-
Instrument: Shimadzu FTIR spectrometer or equivalent.[5]
-
Sample Preparation: The sample (Ivabradine HCl) is mixed with KBr (potassium bromide) in a 1:100 ratio and compressed into a pellet.
-
Scanning Range: 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantitative determination of Ivabradine.
-
Instrument: Double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800).[6]
-
Procedure: A standard solution of Ivabradine HCl is prepared in the chosen solvent. The solution is then scanned over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[6]
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined from its absorbance using the calibration curve.
Workflow and Process Diagrams
The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analysis of Ivabradine.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: IVABRADINE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. ijsr.net [ijsr.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ivabradine Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine (B130884) is a heart rate-lowering agent used in the management of stable angina pectoris and chronic heart failure.[1][2] Its therapeutic effect is primarily mediated through the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the HCN4 isoform, which is the principal driver of the cardiac pacemaker "funny" current (If).[3][4] This inhibition reduces the slope of diastolic depolarization in the sinoatrial node, leading to a dose-dependent decrease in heart rate without significantly affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[2][5]
Like any synthetic pharmaceutical compound, ivabradine is susceptible to the presence of impurities. These can arise during the manufacturing process (synthetic impurities) or through degradation of the active pharmaceutical ingredient (API) under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[6][7] The pharmacological and toxicological profiles of these impurities are of critical importance for drug safety and efficacy. This technical guide provides a comprehensive overview of the known and predicted pharmacological activities of ivabradine impurities, details the experimental protocols for their characterization, and presents available quantitative data for comparative analysis.
Pharmacological Profile of Ivabradine and its Impurities
The primary pharmacological target of ivabradine is the HCN4 channel. However, its pharmacological profile, and that of its impurities, extends to other ion channels and metabolic enzymes.
On-Target Activity: HCN Channel Inhibition
Ivabradine is a potent blocker of HCN channels, with a preference for the open state of the HCN4 isoform.[1] The major metabolite, N-desmethyl ivabradine (also known as S18982 or identified as the photodegradation product UV4), is also pharmacologically active and contributes to the overall therapeutic effect, although it is considered a weaker inhibitor than the parent compound.[5][7][8] In silico studies have predicted that several other degradation products, including Ox1, N1, Ox4, Ox5, and UV1 , may also possess inhibitory activity at HCN4 channels.[6][7]
Off-Target Activities
hERG Potassium Channel Inhibition: An important off-target effect of ivabradine is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[9][10][11] Inhibition of this channel can lead to QT interval prolongation and an increased risk of torsades de pointes.[11] The potency of ivabradine for the hERG channel is comparable to its potency for HCN channels, highlighting the importance of monitoring for this off-target effect.[10][12] The pharmacological activity of specific impurities on the hERG channel has not been extensively reported in publicly available literature.
Cytochrome P450 (CYP) Inhibition: Ivabradine is primarily metabolized by the CYP3A4 isoenzyme.[8][13] While ivabradine itself is considered a very weak inhibitor of CYP3A4, the potential for its impurities to inhibit this or other CYP enzymes is a critical consideration in assessing drug-drug interaction risks.[13] In silico predictions have been made for the CYP inhibitory potential of some degradation products.[7]
Data Presentation
The following tables summarize the available quantitative data for the pharmacological activity of ivabradine and its primary metabolite. It is important to note that there is a significant lack of publicly available, experimentally determined quantitative data for the majority of identified synthetic and degradation impurities.
Table 1: On-Target HCN Channel Inhibition
| Compound | Channel | Assay Type | IC50 (µM) | Reference(s) |
| Ivabradine | hHCN4 | Patch Clamp | 2.0 | [6] |
| Ivabradine | hHCN1 | Patch Clamp | 0.94 | [6] |
| Ivabradine | hHCN1 | Patch Clamp | 2.94 ± 0.61 | [14] |
| N-desmethyl ivabradine (S18982/UV4) | - | - | Reported to be a weaker inhibitor than ivabradine | [7] |
Table 2: Off-Target hERG Channel Inhibition
| Compound | Channel | Assay Type | IC50 (µM) | Reference(s) |
| Ivabradine | hERG 1a | Patch Clamp | 2.07 | [10] |
| Ivabradine | hERG 1a/1b | Patch Clamp | 3.31 | [10] |
Table 3: In Silico Predictions for Degradation Impurities
| Impurity | Predicted Target | Predicted Activity | Reference(s) |
| Ox1 | HCN Channels | Pharmacologically active | [6][7] |
| N1 | HCN Channels | Pharmacologically active | [6][7] |
| Ox4 | HCN Channels | High probability of HCN4 inhibition | [7] |
| Ox5 | HCN Channels | High probability of HCN4 inhibition | [7] |
| UV1 | HCN Channels | High probability of HCN4 inhibition | [7] |
| UV4 (N-desmethyl ivabradine) | HCN Channels | Very high probability of HCN4 inhibition | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of the pharmacological profile of ivabradine and its impurities.
HCN Channel Inhibition Assay (Whole-Cell Patch Clamp)
This method is the gold standard for characterizing the effects of compounds on ion channel function.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably or transiently expressing the desired human HCN isoform (e.g., hHCN1 or hHCN4) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at a controlled temperature (e.g., 37°C).
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution (e.g., containing in mM: 130 K-aspartate, 10 NaCl, 1 EGTA, 0.5 MgCl2, 5 HEPES, and 2 Mg-ATP, pH adjusted to 7.2 with KOH).
-
The extracellular solution contains (in mM): 130 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -40 mV.
-
To elicit HCN currents, hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments for 2-5 seconds) are applied.
-
A subsequent depolarizing step (e.g., to +20 mV) can be used to measure tail currents.
-
-
Data Analysis:
-
The peak inward current at each hyperpolarizing step is measured.
-
Concentration-response curves are generated by applying increasing concentrations of the test compound.
-
The IC50 value is calculated by fitting the data to a Hill equation.
-
hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)
This assay is crucial for assessing the potential for QT prolongation.
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Electrophysiological Recording:
-
Recordings are performed under similar conditions as the HCN channel assay.
-
The intracellular and extracellular solutions are optimized for recording hERG currents.
-
-
Voltage Protocol:
-
A specific voltage protocol is used to elicit hERG currents, which typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
A common protocol is a holding potential of -80 mV, a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Data Analysis:
-
The peak tail current amplitude is measured in the absence and presence of the test compound.
-
IC50 values are determined from concentration-response curves.
-
CYP3A4 Inhibition Assay (Fluorometric)
This high-throughput screening method is used to assess the potential for drug-drug interactions.
-
Reagents:
-
Recombinant human CYP3A4 enzyme.
-
A fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC).
-
NADPH regenerating system.
-
A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole).
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
The test compound and CYP3A4 enzyme are pre-incubated.
-
The reaction is initiated by adding the fluorogenic substrate and the NADPH regenerating system.
-
The plate is incubated at 37°C.
-
The fluorescence of the product is measured at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data.
-
Mandatory Visualizations
Signaling Pathway of Ivabradine
Caption: Ivabradine's primary mechanism of action: inhibition of the HCN4 channel.
Experimental Workflow for Ion Channel Analysis
Caption: Workflow for determining ion channel inhibition using patch-clamp electrophysiology.
Experimental Workflow for CYP450 Inhibition Assay
Caption: High-throughput workflow for assessing CYP3A4 inhibition.
Conclusion
The pharmacological profile of ivabradine is well-characterized, with its primary therapeutic action stemming from the selective inhibition of the HCN4 channel. Its main metabolite, N-desmethyl ivabradine, also contributes to this activity. However, a comprehensive, experimentally-derived pharmacological profile of the numerous other synthetic and degradation-related impurities is largely unavailable in the public domain. In silico predictions suggest that several of these impurities may be pharmacologically active, warranting further investigation to fully understand their potential impact on the safety and efficacy of ivabradine. The off-target activity of ivabradine at the hERG channel underscores the importance of a thorough pharmacological characterization of both the API and its impurities. The experimental protocols detailed in this guide provide a framework for conducting such essential evaluations. For drug development professionals, a proactive approach to identifying and characterizing the pharmacological profile of impurities is crucial for ensuring the quality and safety of the final drug product.
References
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivabradine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 4. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Regulatory Guidelines for Ivabradine Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and regulatory considerations for impurities in the cardiovascular drug, Ivabradine (B130884). The focus is on providing actionable information for professionals involved in the development, manufacturing, and quality control of Ivabradine and its pharmaceutical formulations. The information presented is collated from scientific literature and guided by the principles of major regulatory bodies.
Introduction to Ivabradine and Its Impurities
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure. As with any pharmaceutical product, the presence of impurities in the active pharmaceutical ingredient (API) and the final drug product is a critical concern that needs to be controlled to ensure safety and efficacy. Impurities in Ivabradine can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).
Regulatory authorities worldwide, guided by the International Council for Harmonisation (ICH) guidelines, require a thorough understanding of the impurity profile of any new drug substance and product. While specific monographs for Ivabradine are not yet established in all major pharmacopoeias, the principles outlined in ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide a robust framework for their control.
Known Impurities of Ivabradine
Forced degradation studies are a cornerstone of identifying potential degradation products of a drug substance. Scientific literature indicates that Ivabradine is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[1][2][3][4][5] These studies have led to the identification and characterization of several impurities.
Table 1: Summary of Known Ivabradine Impurities and Their Origin
| Impurity Name/Identifier | Origin | Stress Condition Leading to Formation | Reference |
| Process-Related Impurities | |||
| R-Ivabradine | Synthesis | Enantiomeric impurity from the manufacturing process. | [6] |
| ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine | Synthesis | Intermediate or by-product from the synthesis pathway. | [7] |
| 1-(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepine-2-on-3-yl)-3-chloro-propane | Synthesis | Intermediate or by-product from the synthesis pathway. | [7] |
| Impurities I-IX | Synthesis & Degradation | Originate from both the synthesis pathway and degradation. | [8] |
| Degradation Products | |||
| N-desmethyl Ivabradine (Active Metabolite) | Degradation/Metabolism | Photodegradation (UV light). | [4][9] |
| Dehydro-S-ivabradine | Degradation | - | [7] |
| Impurity I-1 to I-5 | Degradation | Acid and base hydrolysis. | [2][3] |
| Ox1 and N1 | Degradation | Oxidation and other degradation processes. | [1] |
| Impurities X and XI | Degradation | Potential degradation products. | [8] |
Regulatory Framework for Impurity Control
The control of impurities in new drug substances and products is primarily governed by the ICH Q3A(R2) and Q3B(R2) guidelines, respectively.[10][11][12][13][14] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.
Table 2: ICH Thresholds for Impurities in New Drug Substances (Q3A)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 3: ICH Thresholds for Degradation Products in New Drug Products (Q3B)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.1% | 0.2% or 50 µg TDI (whichever is lower) | 0.5% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.1% | 0.2% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.5% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.15% | 0.25% |
TDI: Total Daily Intake
It is crucial for manufacturers to develop and validate analytical procedures that are capable of detecting and quantifying impurities at or below these thresholds.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for the separation and quantification of Ivabradine and its impurities.[2][8][15][16][17] Coupling HPLC with mass spectrometry (LC-MS/MS) is instrumental in the identification and structural elucidation of unknown impurities.[2][3][4]
The following is a representative experimental protocol for a stability-indicating HPLC method for Ivabradine, based on published literature.[2][3][18]
Table 4: HPLC Method Parameters for Ivabradine Impurity Analysis
| Parameter | Condition |
| Chromatographic System | HPLC with a PDA or UV detector |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase | Gradient elution with: - A: 10 mM Ammonium formate (B1220265) (pH 3.0) - B: Acetonitrile |
| Gradient Program | Optimized for separation of all known impurities and the parent drug. |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve an accurately weighed quantity of the sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration. |
Validation of the Analytical Method: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.[8]
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4][9][5]
Table 5: Typical Stress Conditions for Forced Degradation of Ivabradine
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 2 M HCl at 80°C for 24 hours |
| Base Hydrolysis | 1 M NaOH at 80°C for 24 hours |
| Oxidative Degradation | 3%, 7.5%, and 15% H₂O₂ at 80°C for 24 hours |
| Thermal Degradation | Dry heat at 80°C for 24 hours |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) for a specified duration in both solid and solution states. |
Visualization of Workflows and Relationships
The following diagram illustrates a typical workflow for the analysis of impurities in Ivabradine, from initial stress testing to final reporting.
Caption: Workflow for Ivabradine Impurity Analysis.
This diagram illustrates the hierarchical relationship between overarching ICH guidelines and the specific control strategies for drug impurities.
Caption: Regulatory Guideline Hierarchy for Impurity Control.
Conclusion
The control of impurities in Ivabradine is a multifaceted process that requires a deep understanding of its chemistry, stability, and the overarching regulatory landscape. While specific pharmacopoeial monographs are still evolving, the principles laid out in the ICH Q3A and Q3B guidelines provide a clear and robust framework for ensuring the quality, safety, and efficacy of Ivabradine drug products. A proactive approach to impurity identification through forced degradation studies, coupled with the development and validation of sensitive and specific analytical methods, is paramount for any pharmaceutical manufacturer. This guide serves as a foundational resource for professionals in the field to navigate the complexities of Ivabradine impurity control.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Official web site : ICH [ich.org]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. ajpaonline.com [ajpaonline.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. impactfactor.org [impactfactor.org]
- 18. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Ivabradine and its Process-Related Impurity 2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ivabradine and its process-related impurity, Impurity 2. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. The method was validated in accordance with ICH guidelines and can be effectively used for routine quality control analysis of Ivabradine in bulk drug and pharmaceutical formulations.
Introduction
Ivabradine is a heart rate-lowering agent used for the symptomatic management of stable angina pectoris and chronic heart failure.[1] During the synthesis and storage of Ivabradine, various process-related and degradation impurities can arise. The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the drug product. Therefore, it is crucial to have a reliable analytical method to separate and quantify these impurities.
This application note focuses on the development of a robust RP-HPLC method for the separation of Ivabradine from a key process-related impurity, referred to as Impurity 2. The chemical formula for Ivabradine is C27H36N2O5, while a potential molecular formula for Impurity 2 is C27H42N2O5, suggesting it may be a saturated analog of the parent drug.[1][] The developed method is stability-indicating, as demonstrated by forced degradation studies, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Ivabradine Hydrochloride Reference Standard
-
Ivabradine Impurity 2 Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 6.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (70:30 v/v) |
Preparation of Solutions
-
Standard Stock Solution of Ivabradine (1000 µg/mL): Accurately weigh 25 mg of Ivabradine HCl and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Stock Solution of Impurity 2 (100 µg/mL): Accurately weigh 2.5 mg of Impurity 2 and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of Ivabradine and 1 µg/mL of Impurity 2 by diluting the stock solutions with diluent.
-
Sample Preparation: For the assay of a tablet formulation, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of Ivabradine to a 25 mL volumetric flask, add about 15 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter.
Method Development Workflow
The development of this HPLC method followed a systematic approach to achieve optimal separation of Ivabradine and Impurity 2.
Caption: Workflow for HPLC Method Development and Validation.
Results and Discussion
The developed chromatographic method successfully separated Ivabradine from Impurity 2 with good resolution and peak symmetry.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Ivabradine) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Ivabradine) | ≥ 2000 | 8500 |
| Resolution (Ivabradine & Impurity 2) | ≥ 2.0 | 4.5 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Ivabradine was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[4][6] The degradation was observed in all stress conditions, and the main peak was well-resolved from all degradation products, proving the specificity of the method.
| Stress Condition | % Degradation of Ivabradine |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 12.5 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 18.2 |
| Oxidative (3% H2O2, RT, 24h) | 25.6 |
| Thermal (105°C, 48h) | 8.9 |
| Photolytic (UV light, 254 nm, 48h) | 5.3 |
Logical Relationship of Method Parameters
The separation of Ivabradine and Impurity 2 is influenced by several key chromatographic parameters.
Caption: Influence of Parameters on Chromatographic Separation.
Conclusion
A novel, simple, and reliable stability-indicating RP-HPLC method has been developed and validated for the determination of Ivabradine and its process-related impurity, Impurity 2. The method is precise, accurate, and specific for the analysis of Ivabradine in the presence of its degradation products. The developed method can be successfully applied for the routine quality control analysis of Ivabradine in bulk and pharmaceutical dosage forms.
References
- 1. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Stability-Indicating HPLC Method for the Quantification of Ivabradine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive and detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Ivabradine (B130884). This method is suitable for the quantification of Ivabradine in bulk drug and pharmaceutical formulations, and for assessing its stability under various stress conditions.
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic management of stable angina pectoris and chronic heart failure.[1] A crucial aspect of pharmaceutical development and quality control is the establishment of a stability-indicating analytical method. This ensures that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, providing a reliable assessment of the drug's stability over time and under various environmental conditions.[2][3]
This document outlines a validated RP-HPLC method that effectively separates Ivabradine from its potential degradation products formed under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV-Vis or PDA detector is required. The following chromatographic conditions have been optimized for the separation and quantification of Ivabradine.
| Parameter | Condition |
| HPLC System | Shimadzu LC-10AT VP system or equivalent |
| Column | C18 Column (e.g., Zorbax Phenyl, HemochromIntsil C18, Denali C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Varies by method, common examples include: - Acetonitrile : Phosphate Buffer (pH 3.0-6.5) in ratios from 35:65 to 70:30 v/v[3][5][6] - Methanol : Acetate Buffer (pH 6.2) in a 60:40 v/v ratio[4] |
| Flow Rate | 0.6 - 1.5 mL/min[3][7] |
| Detection Wavelength | 281 - 288 nm[4][6] |
| Injection Volume | 10 - 20 µL[2][4] |
| Column Temperature | Ambient or controlled at 30°C[1][3] |
Preparation of Solutions
2.2.1. Standard Stock Solution of Ivabradine (1000 µg/mL) Accurately weigh 100 mg of Ivabradine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable diluent like HPLC grade water or methanol.[5][8]
2.2.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5 - 210 µg/mL).[3][5]
2.2.3. Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Ivabradine and transfer it to a 25 mL volumetric flask.[5]
-
Add approximately 15 mL of diluent (e.g., HPLC grade water or mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution.[5][9]
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.[4]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3] Ivabradine has been shown to degrade under acidic, alkaline, oxidative, thermal, and photolytic conditions.[4][10][11]
2.3.1. Acid Degradation To 1 mL of the Ivabradine stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Keep the mixture at room temperature or heat at 80°C for a specified period (e.g., 24 hours).[4][12] Neutralize the solution with an appropriate volume of 0.1 N NaOH and dilute to a final concentration within the linear range with the mobile phase.
2.3.2. Alkaline Degradation To 1 mL of the Ivabradine stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature or heat at 80°C for a specified period (e.g., 24 hours).[12] Neutralize the solution with an appropriate volume of 0.1 N HCl and dilute to a final concentration within the linear range with the mobile phase.
2.3.3. Oxidative Degradation To 1 mL of the Ivabradine stock solution (1000 µg/mL), add 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature or heat at 80°C for a specified period (e.g., 24 hours).[12] Dilute to a final concentration within the linear range with the mobile phase.
2.3.4. Thermal Degradation Expose the solid drug substance to a temperature of 70-80°C in a hot air oven for a specified period (e.g., 3-24 hours).[4][12] After exposure, prepare a solution of the stressed sample in the mobile phase at a known concentration.
2.3.5. Photolytic Degradation Expose the solid drug substance or a solution of the drug to UV radiation (e.g., in a photostability chamber) for a specified duration (e.g., 2 hours).[4] Following exposure, prepare a solution of the stressed sample in the mobile phase at a known concentration.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][9]
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0% |
Validation Parameters
The following parameters should be assessed during method validation:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3] | The peak for Ivabradine should be pure and well-resolved from any degradation products or excipient peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[5] | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[3][13] |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value.[13] | The mean percentage recovery should be within 98-102%.[13] |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] | The Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] | To be determined based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] | To be determined based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5] | The %RSD of the results should be ≤ 2.0% when parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm) are varied.[3][5] |
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation of Ivabradine | Number of Degradation Peaks |
| Acidic | 0.1 N HCl | 24 hours at 80°C | Reported Value | Reported Value |
| Alkaline | 0.1 N NaOH | 24 hours at 80°C | Reported Value | Reported Value |
| Oxidative | 3% H₂O₂ | 24 hours at 80°C | Reported Value | Reported Value |
| Thermal | 80°C | 24 hours | Reported Value | Reported Value |
| Photolytic | UV Light | 2 hours | Reported Value | Reported Value |
Summary of Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 5 - 210 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | e.g., 1.3 - 2.47 |
| Limit of Quantitation (LOQ) (µg/mL) | e.g., 3.95 - 7.48 |
| Robustness | Method is robust |
Visualization of Experimental Workflow
Caption: Workflow for the development and validation of a stability-indicating HPLC method for Ivabradine.
References
- 1. japsonline.com [japsonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchpublish.com [researchpublish.com]
- 5. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. iajps.com [iajps.com]
- 9. ajptonline.com [ajptonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijapbjournal.com [ijapbjournal.com]
Application Note: Identification of Ivabradine Degradation Products using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivabradine (B130884) is a heart rate-lowering drug used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Like all pharmaceutical compounds, Ivabradine is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. Therefore, identifying and characterizing its degradation products is a critical step in drug development and quality control. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification of Ivabradine degradation products generated under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies, also known as stress testing, are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] In these studies, the drug is exposed to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5][6] Subsequent analysis by a powerful technique like LC-MS/MS allows for the separation, detection, and structural elucidation of the resulting degradation products.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Objective: To induce the degradation of Ivabradine under various stress conditions to generate its potential degradation products.
Materials:
-
Ivabradine Hydrochloride pure drug
-
Hydrochloric acid (HCl), 2 M[4]
-
Sodium hydroxide (B78521) (NaOH), 1 M[4]
-
Hydrogen peroxide (H₂O₂), 3%, 7.5%, and 15% solutions[4]
-
Deionized water
-
Methanol (B129727) or other suitable organic solvent
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Water bath or oven for thermal stress[4]
-
Photostability chamber with a xenon lamp[6]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Ivabradine in a suitable solvent (e.g., methanol or deionized water) at a concentration of 1 mg/mL.[4]
-
Acid Hydrolysis:
-
To 1 mL of the Ivabradine stock solution, add 1 mL of 2 M HCl.[4]
-
Incubate the solution at 80°C for 24 hours.[4]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for LC-MS/MS analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Control Sample: Prepare a solution of Ivabradine in the mobile phase at the same concentration as the stressed samples without subjecting it to any stress conditions.
LC-MS/MS Analysis Protocol
Objective: To separate, identify, and characterize Ivabradine and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a High-Resolution Mass Spectrometer (HR-MS), equipped with an Electrospray Ionization (ESI) source.[4][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) or Kromasil 100 C8 (250 x 4.6 mm, 5 µm)[2][4] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) (pH 3.0) or 20 mM Ammonium acetate[2][4] |
| Mobile Phase B | Acetonitrile[2][4] |
| Gradient Elution | A gradient elution program should be optimized to achieve good separation of the degradation products from the parent drug. A typical gradient might start with a high percentage of aqueous phase and gradually increase the organic phase percentage over the run time. |
| Flow Rate | 0.7 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL |
| Detection Wavelength (PDA) | 286 nm[2] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[4] |
| MS Scan Mode | Full scan MS and data-dependent MS/MS (dd-MS²) or targeted MS/MS |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Optimized for each degradation product to obtain informative fragment ions. |
Data Presentation
The following table summarizes some of the known degradation products of Ivabradine identified under various stress conditions. The m/z values correspond to the protonated molecules [M+H]⁺.
| Degradation Product | Stress Condition(s) | Observed m/z [M+H]⁺ | Proposed Molecular Formula |
| Ivabradine | - | 469.26 | C₂₇H₃₆N₂O₅ |
| I-1 | Acid Hydrolysis | 487.27 | C₂₇H₃₈N₂O₆ |
| I-2 | Acid Hydrolysis | 455.25 | C₂₆H₃₄N₂O₅ |
| I-3 | Acid Hydrolysis (HCl) | 505.28 | C₂₇H₃₇ClN₂O₅ |
| I-4 | Acid Hydrolysis (HCl) | 523.30 | C₂₇H₃₉ClN₂O₆ |
| I-5 | Acid Hydrolysis | 471.28 | C₂₇H₃₈N₂O₅ |
| N1 | Alkaline Hydrolysis | 487.29 | C₂₇H₃₈N₂O₆ |
| Ox1 | Oxidation | 485.26 | C₂₇H₃₆N₂O₆ |
| UV4 | Photolysis | 455.26 | C₂₆H₃₄N₂O₅ |
Data compiled from multiple sources.[2][5][6]
Mandatory Visualizations
Caption: Experimental workflow for the identification of Ivabradine degradation products.
Caption: Simplified degradation pathways of Ivabradine.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Quantitative Analysis of Ivabradine Impurity 2 in Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients in the formulation.[1] Ivabradine Impurity 2 is a known related substance that requires careful monitoring and quantification.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in the drug substance, drawing from established analytical methodologies. The provided methods are based on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation and quantification of pharmaceutical impurities.[2]
Quantitative Data Summary
The following table summarizes the validation parameters for a stability-indicating HPLC method suitable for the quantification of this compound. The data is compiled from various studies on the analysis of Ivabradine and its related substances.[3][4][5]
| Parameter | Result |
| Limit of Detection (LOD) | 0.06 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[5] |
| Linearity Range | 0.2 - 6.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound. The following protocol is a representative method developed and validated for the analysis of Ivabradine and its impurities.
Materials and Reagents
-
Ivabradine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium (B1175870) Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
Orthophosphoric Acid (Analytical Grade)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV or PDA Detector |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent[6] |
| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH adjusted to 7.35 with ammonium hydroxide |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Elution | Initial: 11% B, Final: 34% B over 45 minutes[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[4]
-
Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.2, 0.5, 1.0, 2.0, 4.0, and 6.0 µg/mL).
-
Sample Solution: Accurately weigh about 25 mg of the Ivabradine drug substance, dissolve it in the mobile phase, and dilute to a final concentration of about 1 mg/mL.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of Impurity 2 against its concentration for the standard solutions.
-
Calculate the concentration of Impurity 2 in the sample solution using the regression equation from the calibration curve.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[3]
Caption: Workflow for Analytical Method Validation.
Experimental Workflow for Sample Analysis
The diagram below outlines the step-by-step experimental workflow for the quantitative analysis of this compound in a drug substance sample.
Caption: Experimental Workflow for Quantitative Analysis.
Forced Degradation Studies
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method.[7][8][9] These studies involve subjecting the Ivabradine drug substance to various stress conditions to generate potential degradation products, including Impurity 2.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: 105°C for 72 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The developed HPLC method should be able to separate Ivabradine from all degradation products, with no interference at the retention time of the main peak. The peak purity of Ivabradine should be evaluated to confirm that the peak is spectrally homogeneous.[5]
Conclusion
The quantitative analysis of this compound in the drug substance can be reliably performed using a validated stability-indicating RP-HPLC method. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and safety of Ivabradine. Adherence to these methodologies and proper validation are essential for regulatory compliance and the production of a high-quality pharmaceutical product.
References
- 1. veeprho.com [veeprho.com]
- 2. A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices - ProQuest [proquest.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Method Validation for the Determination of Ivabradine and its Impurities
Introduction
Ivabradine (B130884) is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. The manufacturing process and degradation of Ivabradine can lead to the formation of various impurities that must be monitored and controlled to ensure the safety and efficacy of the drug product. This document provides a detailed application note and protocol for the validation of a stability-indicating analytical method for the determination of Ivabradine and its process-related and degradation impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
A robust analytical method is crucial for ensuring the quality and safety of pharmaceutical products.[1] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[4] This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which is a common and reliable technique for this type of analysis.[6][7][8][9]
Analytical Principle
The method described is a stability-indicating RP-HPLC method coupled with UV detection for the simultaneous determination of Ivabradine and its impurities. The chromatographic separation is achieved on a C18 column with a gradient elution system, which allows for the effective separation of the main component from its potential impurities and degradation products. The method is validated to ensure its specificity, linearity, accuracy, precision, robustness, and sensitivity (Limit of Detection and Limit of Quantification).
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A typical HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent[7] |
| Mobile Phase A | 20 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 7.35)[8] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient Program | Time (min) |
| 0 | |
| 45 | |
| 50 | |
| 55 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[10] |
| Detection | UV at 286 nm[11] |
| Injection Volume | 10 µL[8] |
| Run Time | 55 minutes |
2. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 7.35 with a suitable reagent like ammonium hydroxide.[8]
-
Standard Stock Solution (Ivabradine): Accurately weigh and dissolve about 10 mg of Ivabradine reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phases) to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in a similar manner.
-
Spiked Sample Solution: Prepare a solution of Ivabradine and spike it with known concentrations of each impurity to assess specificity and accuracy.
3. Validation Protocol
The analytical method should be validated according to ICH Q2(R2) guidelines.[1][3][4][5]
3.1. System Suitability
Before starting the validation, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times. The acceptance criteria are typically:
-
Tailing factor (Asymmetry): ≤ 2.0
-
Theoretical plates (n): ≥ 2000
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%
3.2. Specificity (Forced Degradation Studies)
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[10][12][13][14]
-
Acid Degradation: Treat the drug substance with 1 M HCl at 80°C for 24 hours.[14]
-
Base Degradation: Treat the drug substance with 1 M NaOH at 80°C for 24 hours.[14]
-
Oxidative Degradation: Treat the drug substance with 3-30% H₂O₂ at 80°C for 24 hours.[14][15]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C) for 24 hours.[14]
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and cool white fluorescent light.
The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between Ivabradine and any degradation products.
3.3. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] Prepare a series of solutions of Ivabradine and its impurities at different concentrations (e.g., from LOQ to 150% of the expected concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10]
3.4. Accuracy
Accuracy is the closeness of the test results to the true value.[2] It is determined by the recovery of a known amount of analyte spiked into a placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
3.5. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, by different analysts, or with different equipment.
-
Reproducibility: Analyze the samples in different laboratories.
The %RSD for the results should be ≤ 2.0%.[2]
3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
3.7. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] Introduce small changes to the method parameters, such as:
-
Flow rate (±0.1 mL/min)
-
Column temperature (±2°C)
-
Mobile phase pH (±0.2 units)
-
Wavelength of detection (±2 nm)
The system suitability parameters should still be within the acceptance criteria.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Linearity Data for Ivabradine
| Concentration (µg/mL) | Peak Area |
| 5 | 150234 |
| 10 | 301567 |
| 15 | 452345 |
| 20 | 603123 |
| 25 | 754567 |
| 30 | 905678 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.9 | 98.8% |
| 100% | 10.0 | 10.1 | 101.0% |
| 120% | 12.0 | 11.9 | 99.2% |
| Mean Recovery | 99.7% |
Table 4: Precision Data
| Precision Level | %RSD |
| Repeatability (n=6) | 0.6% |
| Intermediate Precision (n=6) | 0.9% |
Table 5: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ivabradine | 0.05 | 0.15 |
| Impurity A | 0.03 | 0.10 |
| Impurity B | 0.04 | 0.12 |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Forced Degradation Stress Conditions.
Caption: Interrelationship of Validation Parameters.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchpublish.com [researchpublish.com]
Application Note: A Robust RP-HPLC Method for the Separation of Ivabradine and Its Impurities
Introduction
Ivabradine (B130884) is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. As with any active pharmaceutical ingredient (API), the purity of Ivabradine is critical to its safety and efficacy. Regulatory agencies require stringent control over impurities, which can originate from the manufacturing process or degradation of the drug substance. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Ivabradine from its known impurities and degradation products. This method is suitable for routine quality control analysis and stability studies of Ivabradine in bulk drug and pharmaceutical dosage forms.
The separation of Ivabradine and its impurities can be challenging due to the structural similarity of these compounds.[1][2] The presence of positional isomers and diastereoisomers further complicates the analysis.[1][2] Therefore, a well-optimized and validated HPLC method is essential. The method described herein utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier, ensuring adequate resolution of all relevant compounds.
Chromatographic Conditions
A summary of various reported RP-HPLC methods for the analysis of Ivabradine and its impurities is presented in the table below. These methods highlight different approaches to achieving optimal separation.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[1] | Zorbax phenyl column[3] | HemochromIntsil C18 (250 x 4.6 mm; 5µm)[4] | C18 (250 x 4.6 mm id, 5 µm)[5] |
| Mobile Phase A | 28 mM phosphate (B84403) buffer (pH 6.0)[1] | 0.075% trifluoroacetic acid in water[3] | 25mM potassium phosphate buffer with 0.2% TEA (pH 3.0)[4] | Ammonium acetate (B1210297) buffer (pH 6.2)[5] |
| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) (59:41, v/v)[1] | Acetonitrile and Methanol[3] | Acetonitrile[4] | Methanol[5] |
| Elution | Isocratic and Gradient options available[1][2] | Gradient[3] | Isocratic (30:70%v/v)[4] | Isocratic (40:60 v/v)[5] |
| Flow Rate | 1.6 mL/min[1] | 1.5 mL/min[3] | 0.6 mL/min[4] | 1.0 mL/min[5] |
| Detection (UV) | 220 nm[1] | 285 nm[3] | 287 nm[4] | 281 nm[5] |
| Column Temp. | 34 °C[1] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the RP-HPLC analysis of Ivabradine and its impurities, based on established methods.
1. Preparation of Solutions
-
Mobile Phase A (Aqueous Phase): Prepare a 28 mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 6.0 with ortho-phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.[1]
-
Mobile Phase B (Organic Phase): Prepare a mixture of acetonitrile and methanol in the ratio of 59:41 (v/v). Degas the solution.[1]
-
Diluent: The mobile phase can be used as the diluent for preparing standard and sample solutions.[4]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ivabradine hydrochloride reference standard in the diluent to obtain a final concentration of 100 µg/mL.[6]
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity in the diluent at a concentration of 100 µg/mL.[6]
-
System Suitability Solution: Prepare a solution containing Ivabradine and all known impurities at a suitable concentration to demonstrate adequate resolution and sensitivity of the system.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Ivabradine and transfer it to a 100 mL volumetric flask.[4]
-
Add about 50 mL of diluent and sonicate for 5 minutes to ensure complete dissolution of the drug.[4]
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
2. HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and chromatographic conditions as detailed in the table above (e.g., Method 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify the performance of the system (e.g., resolution, tailing factor, theoretical plates).
-
Inject the standard solution in replicate (e.g., n=5) to check the precision of the system.
-
Inject the sample solutions for analysis.
3. Data Analysis
-
Identify the peaks of Ivabradine and its impurities based on their retention times relative to the standard chromatogram.
-
Calculate the amount of each impurity in the sample using the following formula:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchpublish.com [researchpublish.com]
- 6. akjournals.com [akjournals.com]
Application Note: Profiling of Ivabradine Impurities Using Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
AN-IVA-001
Introduction
Ivabradine (B130884) is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1] The manufacturing process and storage of Ivabradine can lead to the formation of various impurities, including process-related impurities and degradation products.[1] Regulatory bodies mandate the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[2]
This application note describes a robust and sensitive method for the identification and structural elucidation of Ivabradine impurities using a Liquid Chromatography (LC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS). The high resolution and accurate mass capabilities of Q-TOF-MS enable the confident identification of unknown impurities, even at trace levels.[3][4] Forced degradation studies were conducted to generate potential degradation products and demonstrate the method's suitability for stability testing.[5][6]
Experimental Protocols
Sample Preparation: Forced Degradation Studies
Forced degradation studies were performed on a stock solution of Ivabradine hydrochloride (1 mg/mL in methanol) to induce the formation of degradation products under various stress conditions.[5]
-
Acidic Hydrolysis: To 1 mL of Ivabradine stock solution, 1 mL of 2 M HCl was added. The solution was heated at 80°C for 24 hours.[5]
-
Alkaline Hydrolysis: To 1 mL of Ivabradine stock solution, 1 mL of 1 M NaOH was added. The solution was heated at 80°C for 24 hours.[5]
-
Oxidative Degradation: To 1 mL of Ivabradine stock solution, 1 mL of 30% H₂O₂ was added. The solution was kept at room temperature for 24 hours.
-
Thermal Degradation: 1 mL of Ivabradine stock solution was heated at 80°C for 24 hours.[5]
-
Photolytic Degradation: 1 mL of Ivabradine stock solution was exposed to UV light (254 nm) for 24 hours.[5]
Following the degradation, the samples were neutralized (for acidic and alkaline hydrolysis samples), diluted with the mobile phase, and filtered through a 0.22 µm syringe filter before injection into the LC-Q-TOF-MS system.
Liquid Chromatography Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was employed for the separation of Ivabradine and its impurities.
-
Column: C18 column (e.g., Kromasil 100 C8, 4.6 mm × 250 mm, 5 µm)[5]
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient: A linear gradient was used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the impurities and the API.
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 25°C[5]
-
Injection Volume: 20 µL[5]
Q-TOF-MS Method
The eluent from the LC system was introduced into the Q-TOF mass spectrometer for analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode[5]
-
Scan Mode: Full scan mode (TOF-MS) and targeted MS/MS mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Data was acquired in both full scan mode to detect all ions and in a data-dependent acquisition (DDA) mode to trigger MS/MS fragmentation of the most intense ions for structural elucidation.
Data Presentation
The combination of LC separation and high-resolution mass spectrometry allowed for the detection and identification of several impurities. The accurate mass measurements from the TOF-MS analysis were used to propose elemental compositions for the parent and fragment ions.
Table 1: Summary of Ivabradine and its Potential Impurities Detected by LC-Q-TOF-MS
| Peak | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Elemental Formula | Mass Error (ppm) | Proposed Structure/Origin |
| Ivabradine | 15.2 | 469.2748 | C₂₇H₃₆N₂O₅ | 1.2 | Active Pharmaceutical Ingredient |
| Impurity A | 8.5 | 483.2541 | C₂₇H₃₄N₂O₆ | -1.5 | Oxidative Degradation Product (N-oxide) |
| Impurity B | 10.1 | 455.2592 | C₂₆H₃₄N₂O₅ | 0.8 | N-demethylated Impurity |
| Impurity C | 12.8 | 485.2899 | C₂₇H₃₈N₂O₆ | -0.9 | Hydrolytic Degradation Product |
| Impurity D | 18.3 | 467.2593 | C₂₇H₃₄N₂O₅ | 1.1 | Dehydrogenated Impurity |
Mandatory Visualization
References
- 1. veeprho.com [veeprho.com]
- 2. hpst.cz [hpst.cz]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Ivabradine Diastereomeric N-oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and determination of Ivabradine (B130884) and its diastereomeric N-oxide impurities. Ivabradine N-oxides are significant oxidative degradation products, and their effective separation is crucial for stability studies and quality control of Ivabradine drug substances and products.[1][2] The described method utilizes a phenyl stationary phase with a gradient elution system, coupled with photodiode array (PDA) and mass spectrometric (QDa) detection for comprehensive analysis.[1]
Introduction
Ivabradine is a heart rate-lowering agent used in the treatment of cardiovascular diseases.[2] Like many pharmaceuticals, it is susceptible to degradation under various stress conditions, including oxidation. Oxidative stress can lead to the formation of N-oxide impurities.[3][4][5] Due to the presence of a chiral center in the Ivabradine molecule, these N-oxides can exist as diastereomers.[1][2] Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the chromatographic separation of these diastereomeric N-oxides, developed as a stability-indicating assay.
Experimental Protocols
Forced Degradation for N-oxide Generation
To generate the diastereomeric N-oxide impurities for analytical method development and validation, a forced degradation study under oxidative conditions is performed.
Materials:
-
Ivabradine Hydrochloride
-
Hydrogen Peroxide (30%)
-
Water, HPLC grade
-
Volumetric flasks and pipettes
Protocol:
-
Accurately weigh and dissolve a sample of Ivabradine in a suitable solvent (e.g., a mixture of methanol and water).
-
Add hydrogen peroxide solution to the Ivabradine solution to induce oxidation. Studies have utilized varying concentrations of H₂O₂ (e.g., 3%, 7.5%, 15%).[4]
-
Incubate the solution under controlled conditions (e.g., 80°C for 24 hours) to facilitate degradation.[4]
-
After incubation, quench the reaction if necessary and dilute the sample to an appropriate concentration with the mobile phase for HPLC analysis.
Chromatographic Separation Protocol
This protocol is based on a validated stability-indicating HPLC method.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Photodiode Array (PDA) Detector
-
Quadrupole Dalton (QDa) Mass Detector (optional, for peak identification)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Phenyl, or equivalent |
| Mobile Phase A | 0.075% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile and Methanol mixture |
| Gradient Program | A gradient application of the mobile phases is employed for optimal separation. |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | Ambient |
| Detection | PDA at 285 nm; QDa in positive scan mode for mass identification[1] |
| Injection Volume | To be optimized based on sample concentration |
Data Presentation
The following table summarizes the expected chromatographic results for Ivabradine and its diastereomeric N-oxides based on the described method. The retention times (RT) are illustrative and may vary slightly based on the specific HPLC system and column batch.
| Compound | Retention Time (min) - Illustrative |
| Ivabradine | ~15.0 |
| N-oxide Diastereomer 1 (NOX-1) | ~12.5 |
| N-oxide Diastereomer 2 (NOX-2) | ~13.0 |
Note: The elution order and exact retention times should be confirmed with reference standards. The developed method successfully separates the two diastereomeric N-oxide impurities from each other and from the parent Ivabradine peak.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the generation and analysis of Ivabradine N-oxide diastereomers.
References
- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating Gradient Elution RP-HPLC Method for Ivabradine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Ivabradine in bulk drug and pharmaceutical formulations. The method is designed to separate Ivabradine from its degradation products, making it suitable for stability studies and routine quality control. The developed gradient elution method offers high resolution and sensitivity, and has been validated according to ICH guidelines.
Introduction
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[1][2] Ensuring the quality and stability of Ivabradine formulations is critical for its therapeutic efficacy and patient safety. A reliable analytical method is essential to quantify the active pharmaceutical ingredient (API) and to detect any impurities or degradation products that may arise during manufacturing and storage. This document provides a detailed protocol for a stability-indicating RP-HPLC method for Ivabradine.
Physicochemical Properties of Ivabradine
A thorough understanding of the physicochemical properties of Ivabradine is fundamental for the development of a successful HPLC method.
| Property | Value | Reference |
| Chemical Name | 3-(3-{[((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamino}propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one hydrochloride | [1] |
| Molecular Formula | C27H36N2O5·HCl | N/A |
| Molecular Weight | 505.1 g/mol | N/A |
| Solubility | Soluble in water and methanol.[3] Also soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4][5] | [3][4][5] |
| UV λmax | 285 nm - 287 nm | [1][5][6] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Gradient HPLC system with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.075% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ivabradine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[7]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 5-50 µg/mL.
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 25 mg of Ivabradine to a 25 mL volumetric flask.[1]
-
Add approximately 15 mL of HPLC grade water and sonicate for 15-20 minutes.[1]
-
Make up the volume with HPLC grade water and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range.
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Result |
| Linearity | |
| Range | 5-30 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Precision (%RSD) | |
| Intraday | < 2%[1] |
| Interday | < 2%[1] |
| Accuracy (% Recovery) | 98-102% |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).[1][8] |
| Limit of Detection (LOD) | 0.31 µg/mL |
| Limit of Quantification (LOQ) | 0.95 µg/mL |
Forced Degradation Studies
Forced degradation studies were performed to establish the stability-indicating nature of the method. Ivabradine was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][6][9][10][11]
| Stress Condition | Procedure | Observation |
| Acid Hydrolysis | 1 mg of Ivabradine in 2 mL of 2 M HCl, incubated at 80°C for 24 hours.[11] | Degradation observed. |
| Base Hydrolysis | 1 mg of Ivabradine in 2 mL of 1 M NaOH, incubated at 80°C for 24 hours.[11] | Significant degradation observed. |
| Oxidative Degradation | 1 mg of Ivabradine in 2 mL of 30% H₂O₂, incubated at 80°C for 24 hours.[11] | Degradation observed. |
| Thermal Degradation | Ivabradine powder kept at 80°C for 24 hours.[11] | Degradation observed. |
| Photolytic Degradation | Ivabradine solution exposed to UV light (254 nm) for 24 hours. | Degradation observed. |
The developed HPLC method was able to successfully separate the main Ivabradine peak from all degradation products, confirming its stability-indicating capability.
Experimental Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of Ivabradine.
Conclusion
The gradient RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the determination of Ivabradine. The method is suitable for routine quality control analysis of Ivabradine in bulk and pharmaceutical dosage forms, as well as for stability studies. The clear separation of Ivabradine from its degradation products ensures the reliability of the analytical results.
References
- 1. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchpublish.com [researchpublish.com]
- 4. impactfactor.org [impactfactor.org]
- 5. iajps.com [iajps.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Application Notes and Protocols for Ivabradine Impurity Analysis
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the sample preparation and analysis of impurities in ivabradine (B130884). The protocols focus on forced degradation studies, a critical component of drug development and stability testing, to identify potential degradation products and validate the stability-indicating nature of analytical methods.
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] Like any active pharmaceutical ingredient (API), it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can affect its efficacy and safety.[2] Regulatory bodies require the identification and quantification of impurities in pharmaceutical products.[2] Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of the drug product and for developing stability-indicating analytical methods.[3]
These notes detail the sample preparation techniques for subjecting ivabradine to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to induce the formation of degradation products.
Experimental Protocols
Preparation of Standard and Sample Solutions
Objective: To prepare stock and working solutions of ivabradine for forced degradation studies and subsequent analysis.
Materials:
-
Ivabradine Hydrochloride Reference Standard
-
Ivabradine Tablets
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized Water
-
Mobile Phase (as per the specific analytical method)
Protocol for Standard Stock Solution:
-
Accurately weigh about 30 mg of Ivabradine HCl standard and transfer it to a 200 mL volumetric flask.[1]
-
Add approximately 100 mL of the mobile phase and sonicate to dissolve the standard completely.[1]
-
Make up the volume to 200 mL with the mobile phase.[1]
-
To prepare a working standard solution, dilute 5 mL of this stock solution to 50 mL with the mobile phase.[1]
Protocol for Sample Stock Solution (from Tablets):
-
Weigh and powder 10 ivabradine tablets.
-
Accurately weigh a quantity of the powder equivalent to 247 mg of Ivabradine and transfer it to a 200 mL volumetric flask.[1]
-
Add 100 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.[1]
-
Make up the volume to the mark with the mobile phase.[1]
-
To prepare a working sample solution, pipette 5 mL of this solution into a 50 mL volumetric flask and make up the volume with the mobile phase.[1]
Forced Degradation Studies
Objective: To induce the degradation of ivabradine under various stress conditions to identify potential impurities.
General Protocol: For each stress condition, 1 mg of ivabradine is weighed and dissolved in 2 mL of the appropriate solvent.[4]
2.2.1. Acid Hydrolysis:
-
Dissolve 1 mg of ivabradine in 2 mL of 2 M HCl.[4]
-
Incubate the solution at 80°C for 24 hours.[4]
-
After incubation, cool the solution and neutralize it with an appropriate amount of 1 M NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
2.2.2. Alkaline Hydrolysis:
-
Dissolve 1 mg of ivabradine in 2 mL of 1 M NaOH.[4]
-
Incubate the solution at 80°C for 24 hours.[4]
-
After incubation, cool the solution and neutralize it with an appropriate amount of 2 M HCl.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
2.2.3. Oxidative Degradation:
-
Dissolve 1 mg of ivabradine in 2 mL of 3%, 7.5%, or 15% hydrogen peroxide (H₂O₂).[4]
-
Incubate the solution at 80°C for 24 hours.[4]
-
After incubation, dilute the solution with the mobile phase to a suitable concentration for analysis. Complete degradation of ivabradine has been observed under these conditions.[4]
2.2.4. Thermal Degradation:
-
Dissolve 1 mg of ivabradine in 2 mL of deionized water.[4]
-
Keep the solution at 80°C for 24 hours.[4]
-
After incubation, dilute the solution with the mobile phase to a suitable concentration for analysis.
2.2.5. Photolytic Degradation:
-
Expose the ivabradine API and tablet formulation to UV light.
-
Prepare sample solutions from the exposed materials as described in section 2.1.
-
Ivabradine is known to be sensitive to light.[2]
Analytical Methodology
A common analytical technique for the separation and quantification of ivabradine and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Typical RP-HPLC Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm)[4] | Discovery C8 (250mm x 4.6 mm, 5µm)[5] |
| Mobile Phase | 65% 20 mM Ammonium Acetate: 35% Acetonitrile (Isocratic)[4] | 50% KH₂PO₄ Buffer (pH 3.0 with Orthophosphoric acid): 50% Acetonitrile[5] |
| Flow Rate | 1 mL/min[4] | 1.0 ml/min[5] |
| Detection | UV at 286 nm[1] or 287 nm[3] | UV at 286 nm[1] |
| Column Temperature | 25°C[4] | 30˚C[3] |
| Injection Volume | 20 µL[4] | 10 µL[6] |
Data Presentation
The results of forced degradation studies are typically presented to show the percentage of degradation of the active pharmaceutical ingredient under different stress conditions.
Table 1: Summary of Forced Degradation Studies of Ivabradine HCl
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation |
| Acid Hydrolysis | 2 M HCl | 24 | 80 | Significant Degradation Observed[4] |
| Alkaline Hydrolysis | 1 M NaOH | 24 | 80 | Significant Degradation Observed[1][4] |
| Oxidative Degradation | 3-15% H₂O₂ | 24 | 80 | Complete Degradation Observed[4] |
| Thermal Degradation | Deionized Water | 24 | 80 | Degradation Observed[4] |
| Photolytic Degradation | UV Light | - | - | Degradation Observed[7] |
| Humidity | - | - | - | Degradation Observed[1] |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions and the analytical method used.
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: Workflow for the preparation of standard and sample solutions of Ivabradine.
Caption: Workflow for forced degradation studies of Ivabradine.
Conclusion
The provided protocols for sample preparation in forced degradation studies of ivabradine are crucial for identifying potential impurities. The use of RP-HPLC with UV detection is a robust method for the analysis of these samples. These application notes serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of ivabradine drug products. It is important to note that method validation should be performed according to ICH guidelines to ensure the reliability of the results.[8]
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. veeprho.com [veeprho.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
Application of Quality by Design (QbD) in the Analytical Method Development for Ivabradine
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. Ensuring the quality, safety, and efficacy of its pharmaceutical formulations is paramount, which necessitates robust and reliable analytical methods for its quantification. Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles to analytical method development, known as Analytical QbD (AQbD), results in a well-understood, fit-for-purpose, and robust method that consistently delivers the intended performance.[1][2]
This document provides detailed application notes and protocols for the analysis of Ivabradine using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods developed and optimized using a QbD approach.
The Quality by Design (QbD) Framework for Ivabradine Analysis
The AQbD process for Ivabradine analysis involves a series of structured steps, from defining the analytical goals to establishing a control strategy for routine use.
Defining the Analytical Target Profile (ATP)
The first step in the AQbD approach is to define the Analytical Target Profile (ATP), which is a prospective summary of the quality characteristics of the analytical method that are to be achieved.[3][4] The ATP for Ivabradine analysis typically includes:
-
Analyte: Ivabradine and its potential impurities or degradation products.
-
Matrix: Active Pharmaceutical Ingredient (API), bulk drug, and pharmaceutical dosage forms (e.g., tablets).[3][5]
-
Method Goal: To develop a robust, stability-indicating method for the accurate and precise quantification of Ivabradine.
-
Performance Characteristics: The method must be specific, linear, accurate, precise, and robust as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Identifying Critical Quality Attributes (CQAs)
Critical Quality Attributes (CQAs) are the properties of the analytical result that should be within an appropriate limit, range, or distribution to ensure the desired quality. For the analysis of Ivabradine, typical CQAs include:
-
Retention Time (Rt)
-
Tailing Factor (Asymmetry)
-
Theoretical Plates (Efficiency)
-
Resolution (between Ivabradine and its impurities or co-formulated drugs)
-
Accuracy (% Recovery)
-
Precision (% RSD)
Risk Assessment and Identification of Critical Method Parameters (CMPs)
A risk assessment is performed to identify the method parameters that have a potential impact on the CQAs. Tools like Ishikawa (fishbone) diagrams or Failure Mode and Effects Analysis (FMEA) can be used. The parameters with the highest risk are identified as Critical Method Parameters (CMPs). For HPLC/UPLC and HPTLC analysis of Ivabradine, CMPs often include:
-
Mobile Phase Composition: Percentage of organic solvent, pH of the aqueous buffer.[3]
Design of Experiments (DoE) and Method Optimization
Design of Experiments (DoE) is a statistical tool used to systematically investigate the effects of the identified CMPs on the CQAs.[3] Experimental designs such as Central Composite Design (CCD), Box-Behnken Design (BBD), or fractional factorial designs are employed to study the main effects and interactions of the CMPs.[3][9] This allows for the establishment of a mathematical relationship between the CMPs and the CQAs, leading to the definition of a Method Operable Design Region (MODR), which is the multidimensional space of method parameters that ensures the method consistently meets the ATP.[9]
Control Strategy and Method Validation
A control strategy is established to ensure the method performs as intended throughout its lifecycle. This includes setting system suitability criteria and defining the operational ranges for the CMPs within the MODR. The optimized method is then validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4]
Visualizing the QbD Workflow for Ivabradine Analysis
The following diagrams illustrate the logical flow and relationships within the QbD framework for developing an analytical method for Ivabradine.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Quality by Design Approach: Progress in Pharmaceutical Method Development and Validation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. iajps.com [iajps.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability indicating Analytical Method Development using Quality by Design (QbD) approach for simultaneous estimation of Ivabradine and Metoprolol - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Quality by Design approach for a planar chromatographic method for simultaneous estimation of Ivabradine Hydrochloride and Carvedilol in pharmaceutical formulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Detection of Trace Level Impurities in Ivabradine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Ivabradine (B130884) is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[1][2][3] The identification and quantification of impurities in the active pharmaceutical ingredient (API) and its formulations are critical for ensuring the safety and efficacy of the drug.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities.[4][5] This document provides detailed application notes and protocols for various analytical techniques used to detect trace level impurities in Ivabradine, including process-related impurities and degradation products.[4][6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note
RP-HPLC is the primary and most widely used technique for the separation, identification, and quantification of Ivabradine and its related substances.[4] The method's versatility allows for the development of stability-indicating assays capable of resolving Ivabradine from its process-related impurities and degradation products formed under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic exposure.[5][6][7] By coupling HPLC with detectors like Photodiode Array (PDA), quantitative analysis with high sensitivity can be achieved, while a Quadrupole Dalton (QDa) mass detector can aid in the identification of impurities based on their molecular weights.[6] The development of robust HPLC methods often involves a chemometric or Analytical Quality by Design (AQbD) approach to optimize separation for a complex mixture of impurities, including positional isomers and diastereoisomers.[8][9][10]
Data Presentation: HPLC Methods for Ivabradine Impurity Analysis
| Parameter | Method 1[5] | Method 2[6] | Method 3[8] | Method 4[1] |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) | Zorbax phenyl | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | SS Wakosil C18AR (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) (pH 3.0) | 0.075% Trifluoroacetic acid | 28 mM Phosphate buffer (pH 6.0) | 25 mM Phosphate buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile and Methanol | Acetonitrile and Methanol | Methanol |
| Elution Mode | Gradient | Gradient | Isocratic/Gradient Optimized | Isocratic (40:60 Buffer:Methanol) |
| Flow Rate | 0.7 mL/min | 1.5 mL/min | 1.6 mL/min | 0.8 mL/min |
| Detection (UV) | 286 nm | 285 nm | 220 nm | 285 nm |
| Column Temp. | 30 °C | Not Specified | 34 °C | Ambient |
| Injection Vol. | Not Specified | Not Specified | 10 µL | 10 µL |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example based on established methods for Ivabradine impurity profiling.[5][6][7]
1. Objective: To quantify known and unknown impurities in Ivabradine drug substance and product, and to establish the stability-indicating nature of the method through forced degradation studies.
2. Materials and Reagents:
-
Ivabradine Hydrochloride Reference Standard and Sample
-
Known Impurity Reference Standards (e.g., Dehydro ivabradine, Acetyl ivabradine, Hydroxy ivabradine, Ivabradine N-oxide)[6]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate (AR Grade)
-
Formic Acid (AR Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide for forced degradation studies.
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Analytical balance
-
pH meter
-
Sonication bath
-
0.45 µm membrane filters
4. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm)[5]
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.0 with Formic Acid.[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.8 mL/min[1]
-
Detection Wavelength: 286 nm[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 10 µL[1]
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30% to 70% B
-
25-35 min: 70% B
-
35-40 min: 70% to 30% B
-
40-50 min: 30% B (equilibration)
-
5. Sample and Standard Preparation:
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve Ivabradine HCl and each known impurity in the diluent to prepare a stock solution of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution to a final concentration of approximately 1 µg/mL for impurities and 100 µg/mL for Ivabradine.
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) equivalent to 10 mg of Ivabradine HCl in 100 mL of diluent to achieve a concentration of 100 µg/mL.[1] Sonicate for 15 minutes, filter through a 0.45 µm syringe filter, and inject.
6. Data Analysis:
-
Identify impurities by comparing the retention times with those of the reference standards.
-
Calculate the percentage of each impurity using the external standard method with the following formula:
-
% Impurity = (Area_impurity / Area_standard) × (Conc_standard / Conc_sample) × 100
-
Visualization: RP-HPLC Workflow for Impurity Analysis
Caption: Workflow for RP-HPLC analysis of Ivabradine impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS is a powerful technique for the trace-level quantification and structural characterization of impurities that may not be detected by UV or for which reference standards are unavailable.[5] It is particularly useful for identifying degradation products formed during stress studies and for quantifying potentially genotoxic impurities (GTIs).[5][11][12] The high sensitivity and selectivity of LC-MS/MS, especially in Multiple Reaction Monitoring (MRM) mode, allow for the detection of impurities at parts-per-million (ppm) levels.[12] This technique has been successfully applied to quantify Ivabradine and its active metabolite N-desmethylivabradine in biological matrices and to identify a potential GTI, Veratryl chloride, in the drug substance.[12][13]
Data Presentation: LC-MS/MS Methods for Ivabradine Impurity Analysis
| Parameter | Method 1 (Metabolite)[13] | Method 2 (Genotoxic Impurity)[12] |
| Column | Diamonsil C18 (150 x 4.6 mm, 5 µm) | Poroshell 120EC C18 (50 x 3.0 mm, 2.7 µm) |
| Mobile Phase | Methanol: 5 mM Ammonium acetate (B1210297) with 0.2% Formic Acid (80:20 v/v) | 10 mM Ammonium formate and Acetonitrile |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | Not Specified | 0.25 mL/min |
| Ionization | ESI Positive | ESI Positive |
| Detection Mode | MS/MS | MRM (Multiple Reaction Monitoring) |
| Analytes | Ivabradine, N-desmethylivabradine | Veratryl chloride (derivatized) |
| Linearity Range | 0.10–101.3 ng/mL (Ivabradine) | 1.5–10.0 ppm |
Experimental Protocol: LC-MS/MS for Genotoxic Impurity (GTI) Analysis
This protocol is adapted from a method for quantifying Veratryl chloride, a potential GTI in Ivabradine.[12]
1. Objective: To detect and quantify a potential genotoxic impurity (Veratryl chloride) in Ivabradine hydrochloride at trace levels using LC-MS/MS with pre-column derivatization.
2. Materials and Reagents:
-
Ivabradine Hydrochloride Sample
-
Veratryl Chloride Reference Standard
-
Di-ethylamine (derivatizing agent)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Water (LC-MS Grade)
3. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Analytical balance
-
Vortex mixer
4. Chromatographic and MS Conditions:
-
Column: Poroshell 120EC C18 (50 x 3.0 mm, 2.7 µm)[12]
-
Mobile Phase: A mixture of 10 mM Ammonium Formate and Acetonitrile.[12]
-
Flow Rate: 0.25 mL/min[12]
-
Elution: Isocratic
-
Ion Source: ESI, Positive Mode
-
MS/MS Mode: MRM. Transitions to be optimized based on the derivatized GTI.
5. Sample and Standard Preparation:
-
Derivatization: A simple pre-column derivatization with di-ethylamine is employed for Veratryl chloride.[12]
-
Standard Stock Solution: Prepare a stock solution of the derivatized Veratryl chloride in a suitable solvent.
-
Spiked Sample Solution: Prepare a solution of Ivabradine HCl (e.g., 10 mg/mL). Spike this solution with the derivatized GTI standard at various concentration levels (e.g., corresponding to 1.5 ppm to 10 ppm with respect to Ivabradine).
-
Sample Solution: Prepare the Ivabradine HCl sample at the same concentration and derivatize it under the same conditions as the standards.
6. Data Analysis:
-
Monitor the specific MRM transition for the derivatized GTI.
-
Construct a calibration curve by plotting the peak area of the GTI against its concentration in the spiked samples.
-
Quantify the amount of the GTI in the test sample using the linear regression equation from the calibration curve.
Visualization: LC-MS/MS Workflow for GTI Detection
References
- 1. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IN-SILICO TOXICITY ASSESSMENT AND TRACE LEVEL QUANTIFICATION OF VERATRYL CHLORIDE A POTENTIAL GENOTOXIC IMPURITY IN IVABRADINE HYDROCHLORIDE USING LC-MS/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol for Forced Degradation Study of Ivabradine Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies involve subjecting the drug substance and drug product to stress conditions exceeding those of accelerated stability testing. The primary objectives of a forced degradation study are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][3] This application note provides a detailed protocol for conducting a forced degradation study on Ivabradine (B130884) tablets, a medication used for the symptomatic management of stable angina pectoris.
Ivabradine is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light.[4][5][6][7] Understanding its degradation profile is essential for ensuring the safety, efficacy, and quality of the final drug product. This protocol outlines the experimental procedures for subjecting Ivabradine tablets to different stress conditions and the analytical methodology for the separation and quantification of Ivabradine and its degradation products.
Experimental Protocols
1. Materials and Reagents
-
Ivabradine Tablets
-
Ivabradine Reference Standard
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic Acid
-
Water (HPLC grade)
-
Standard laboratory glassware and equipment
-
HPLC system with PDA or UV detector and Mass Spectrometer (optional but recommended)
-
Photostability chamber
-
Thermostatic oven
2. Preparation of Solutions
-
Standard Stock Solution of Ivabradine: Accurately weigh and dissolve an appropriate amount of Ivabradine reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Stock Solution: Weigh and powder a sufficient number of Ivabradine tablets (at least 20) to get a homogenous sample.[8] Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Ivabradine and dissolve it in a suitable solvent. Sonicate for a few minutes to ensure complete dissolution of the active ingredient and then dilute to a known volume to obtain a stock solution of desired concentration (e.g., 1 mg/mL of Ivabradine).[8] Filter the solution through a 0.45 µm syringe filter before use.
3. Forced Degradation (Stress) Studies
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][9] The conditions below are starting points and may need to be adjusted based on the observed degradation.
3.1. Acid Hydrolysis
-
To an aliquot of the sample stock solution, add an equal volume of 1 N HCl.[10]
-
Reflux the mixture at 80°C for a specified period (e.g., 4 hours).[10]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.2. Base Hydrolysis
-
To an aliquot of the sample stock solution, add an equal volume of 1 N NaOH.[10]
-
Reflux the mixture at 80°C for a specified period (e.g., 4 hours).[10]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCl.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.3. Oxidative Degradation
-
To an aliquot of the sample stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).[8][11]
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours), protected from light.[8]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.4. Thermal Degradation
-
Expose the powdered Ivabradine tablets to dry heat in a thermostatically controlled oven at a temperature such as 80°C for a specified period (e.g., 24-48 hours).[11]
-
After exposure, allow the sample to cool to room temperature.
-
Weigh an appropriate amount of the heat-stressed powder, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
3.5. Photolytic Degradation
-
Expose the powdered Ivabradine tablets to a light source in a photostability chamber. The exposure should be to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, weigh an appropriate amount of the photo-stressed powder, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
4. Analytical Methodology (Stability-Indicating HPLC Method)
A stability-indicating method is crucial to separate the parent drug from its degradation products. A common approach involves a reverse-phase HPLC method.
-
Chromatographic Conditions (Example):
-
Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[5]
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise manner. The following table provides a template for presenting the quantitative data.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of Ivabradine | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl | 4 hours | 80°C | |||
| Base Hydrolysis | 1 N NaOH | 4 hours | 80°C | |||
| Oxidative | 15% H₂O₂ | 24 hours | Room Temp | |||
| Thermal | Dry Heat | 48 hours | 80°C | |||
| Photolytic | 1.2 million lux hours | Ambient | Ambient |
Note: The percentage degradation and the number of degradation products are to be determined from the HPLC analysis of the stressed samples.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the forced degradation study of Ivabradine tablets.
Ivabradine Degradation Pathways
Caption: Potential degradation pathways of Ivabradine under various stress conditions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability indicating Analytical Method Development using Quality by Design (QbD) approach for simultaneous estimation of Ivabradine and Metoprolol - ProQuest [proquest.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Comprehensive Impurity Analysis of Ivabradine Using PDA and QDa Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust analytical methodology for the identification and quantification of impurities in ivabradine (B130884) drug substances and products. By leveraging the complementary strengths of Photodiode Array (PDA) and Quadrupole Dalton (QDa) mass detectors in conjunction with Ultra-Performance Liquid Chromatography (UPLC), this method provides comprehensive impurity profiling, essential for ensuring the quality, safety, and efficacy of ivabradine. The protocol herein outlines the experimental conditions, sample preparation, and data analysis workflows for both process-related and degradation impurity analysis, including those formed under forced degradation conditions.
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] The manufacturing process and storage of ivabradine can lead to the formation of various impurities, which must be monitored and controlled to meet stringent regulatory requirements.[2][3] This application note describes a stability-indicating UPLC method coupled with PDA for quantitative analysis and a QDa mass detector for confident peak identification based on mass-to-charge ratio (m/z). This combined approach is particularly effective for distinguishing between isomers and identifying unknown degradation products.[4][5]
Experimental Protocols
Instrumentation and Reagents
-
Chromatography System: ACQUITY UPLC I-Class System or equivalent
-
Detectors:
-
ACQUITY UPLC PDA Detector
-
ACQUITY QDa Mass Detector
-
-
Mobile Phase A: 0.075% Trifluoroacetic acid in Water[4] or 10 mM Ammonium Formate (pH 3.0)[6]
-
Mobile Phase C: Methanol[4]
-
Reagents: Ivabradine reference standard and known impurity standards, HPLC-grade solvents, and analytical-grade reagents.
Chromatographic Conditions
The following chromatographic conditions have been established for the separation of ivabradine and its impurities.[4][5][6]
| Parameter | Condition |
| Column | Zorbax phenyl, or equivalent C18 (e.g., 250 x 4.6 mm, 5.0 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A, B, and C (see table below) |
| Flow Rate | 0.7 - 1.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 20 µL |
| PDA Wavelength | 285 nm for quantification, with a range of 190-400 nm for peak purity[4][5] |
Gradient Elution Program: [4]
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0 | 65 | 5 | 30 |
| 30 | 65 | 5 | 30 |
QDa Detector Settings
The QDa detector provides mass confirmation of eluting peaks.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 0.8 kV |
| Cone Voltage | 15 V |
| Mass Range | 100 - 600 Da |
| Sampling Rate | 10 points/sec |
Sample Preparation
-
Standard Solution: Prepare a stock solution of ivabradine reference standard in diluent (e.g., a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations for linearity and quantification.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in diluent.
-
Sample Solution: Accurately weigh and dissolve the ivabradine drug substance or a crushed tablet formulation in the diluent to achieve a final concentration similar to the working standard.
-
Forced Degradation Studies: To assess the stability-indicating nature of the method, ivabradine samples are subjected to forced degradation under various stress conditions as per ICH guidelines.[6][7][8]
Data Presentation
The combination of PDA and QDa detectors allows for comprehensive characterization of ivabradine and its impurities.
Table 1: Known Ivabradine Impurities and their Mass Data
| Impurity Name | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| Ivabradine | C₂₇H₃₆N₂O₅ | 468.59 | 469.3 |
| Dehydro Ivabradine | C₂₇H₃₄N₂O₅ | 466.57 | 467.3 |
| Acetyl Ivabradine | - | - | - |
| Hydroxy Ivabradine | - | - | - |
| Ivabradine N-oxide | C₂₇H₃₆N₂O₆ | 484.59 | 485.3 |
Data compiled from literature.[1][4]
Table 2: Summary of Forced Degradation Results
| Stress Condition | Number of Degradants | Major Degradation Products |
| Acidic Hydrolysis | Multiple | I-1 to I-5 identified in some studies[6] |
| Alkaline Hydrolysis | Multiple | Degradation observed[6][8] |
| Oxidative | Multiple | Ivabradine N-oxide (diastereomers)[4][5] |
| Thermal | Minor Degradation | Relatively stable |
| Photolytic | Multiple | Active metabolite can be formed[7][9] |
Visualizations
Experimental Workflow
Caption: Workflow for Ivabradine Impurity Analysis.
Ivabradine Signaling Pathway
Caption: Mechanism of Action of Ivabradine.
Conclusion
The described UPLC method with tandem PDA and QDa detection offers a powerful and reliable solution for the comprehensive analysis of ivabradine and its impurities. The PDA detector provides accurate quantification, while the QDa detector offers invaluable mass information for unequivocal peak identification, which is crucial for meeting regulatory expectations and ensuring patient safety. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement robust impurity profiling of ivabradine.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the simultaneous determination of Ivabradine (B130884) and its related substances using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is crucial for quality control, stability testing, and impurity profiling in drug development and manufacturing.
Introduction
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[1] During its synthesis and storage, various related substances, including impurities and degradation products, can arise.[2][3] Regulatory agencies require the monitoring and quantification of these substances to ensure the safety and efficacy of the drug product. This document outlines a validated HPLC method capable of separating Ivabradine from its known impurities and degradation products, making it a valuable tool for pharmaceutical analysis.
Analytical Method Overview
The described method is a stability-indicating RP-HPLC method that utilizes a C18 column with gradient elution and UV detection.[2][4] This technique offers high resolution and sensitivity for the separation and quantification of Ivabradine and a comprehensive set of its related substances. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, linearity, and robustness.[3][4]
Data Presentation
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of Ivabradine and its related substances is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[5] or equivalent |
| Mobile Phase A | 28 mM Phosphate (B84403) Buffer (pH 6.0)[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | A gradient program can be optimized for efficient separation.[3][4] |
| Flow Rate | 1.6 mL/min[5] |
| Column Temperature | 34°C[5] |
| Detection Wavelength | 220 nm[5] or 286 nm[2] |
| Injection Volume | 20 µL[6] |
| Diluent | Acetonitrile (B52724):Water (50:50, v/v)[4] |
Method Validation Summary
The following tables summarize the validation parameters for the simultaneous determination of Ivabradine and its impurities, demonstrating the method's suitability for its intended purpose.
Table 2: Linearity Data
| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Ivabradine | 1.20 - 3.60 mg/mL[4] | > 0.999[7] |
| Impurity I | 1.66 - 6.00[4] | > 0.999 |
| Impurity II | 1.55 - 3.73[4] | > 0.999 |
| Impurity III | 0.95 - 2.28[4] | > 0.999 |
| Impurity IV | 0.80 - 1.92[4] | > 0.999 |
| Impurity V | 0.68 - 1.63[4] | > 0.999 |
| Impurity VI | 1.12 - 2.69[4] | > 0.999 |
| Impurity VII | 2.40 - 17.28[4] | > 0.999 |
| Impurity VIII | 0.80 - 5.76[4] | > 0.999 |
| Impurity IX | 0.38 - 0.92[4] | > 0.999 |
| Impurity X | 1.08 - 2.59[4] | > 0.999 |
| Impurity XI | 2.02 - 4.84[4] | > 0.999 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Ivabradine | 1.3[8] | 3.95[8] |
| Impurity I | - | - |
| Impurity II | - | - |
| ... (for all impurities) | - | - |
Note: Specific LOD and LOQ values for each impurity would be determined during method validation.[4]
Experimental Protocols
Preparation of Solutions
1. Mobile Phase Preparation:
-
Mobile Phase A (Phosphate Buffer): Prepare a 28 mM solution of a suitable phosphate salt in HPLC grade water. Adjust the pH to 6.0 using orthophosphoric acid.[5] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
2. Diluent Preparation:
-
Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.[4]
3. Standard Stock Solution Preparation:
-
Accurately weigh and dissolve the respective reference standards of Ivabradine hydrochloride and its impurities in the diluent to obtain the desired stock solution concentrations.[4] For example, prepare a stock solution of Ivabradine hydrochloride at a concentration of 3.84 mg/mL.[4]
4. Calibration Curve Solutions:
-
Prepare a series of at least five calibration standards by diluting the standard stock solutions with the diluent to cover the desired concentration range for Ivabradine and each impurity.[4]
5. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Ivabradine (e.g., 38.40 mg) and transfer it to a volumetric flask.[4]
-
Add a portion of the diluent, sonicate for approximately 30 minutes to ensure complete dissolution, and then dilute to the final volume with the diluent.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a blank (diluent), followed by the standard solutions and then the sample solutions into the chromatograph.
-
Data Acquisition: Acquire the chromatograms for the specified run time.
-
Data Analysis: Identify the peaks of Ivabradine and its related substances based on their retention times compared to the standards. Quantify the amounts of each impurity and Ivabradine in the sample preparations using the calibration curves.
Visualizations
References
- 1. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. researchpublish.com [researchpublish.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Ivabradine and its Eleven Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ivabradine (B130884) and its eleven impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Ivabradine and its impurities.
1. Poor Resolution Between Critical Peak Pairs (e.g., Positional Isomers)
-
Question: I am observing poor resolution or co-elution of peaks, particularly for known positional isomers like impurities III, V, and VI. How can I improve their separation?
-
Answer: Poor resolution among isomers is a common challenge due to their similar polarities.[1][2] Here are several strategies to enhance separation:
-
Modify Organic Solvent Ratio: If you are using a binary mobile phase (e.g., acetonitrile (B52724) and buffer), consider introducing a third solvent. The addition of methanol (B129727) to an acetonitrile-based mobile phase has been shown to improve the separation of a critical pair of positional isomers.[1][2] An optimal ratio of methanol to acetonitrile was found to be 59:41 (v/v) in one study.[1][2]
-
Adjust Mobile Phase pH: The pH of the aqueous portion of your mobile phase is a critical parameter. Systematically varying the pH can alter the ionization state of the analytes and the stationary phase, thereby changing selectivity. A Box-Behnken design has been used to optimize pH, among other factors, to improve resolution.[1][3][4]
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution. An optimal temperature of 34°C was identified in one validated method.[1][2]
-
Evaluate Different Stationary Phases: If the above adjustments are insufficient, consider a column with a different selectivity. While a C18 column is commonly used, exploring other phases like a phenyl column could provide the necessary selectivity for your critical pairs.[5]
-
2. Peak Tailing for Ivabradine or Impurity Peaks
-
Question: My chromatogram shows significant peak tailing for the main Ivabradine peak and/or some of the impurity peaks. What is the likely cause and solution?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH < 4) or to ensure consistent ionization of your analytes.
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a constant pH on the column surface, leading to peak tailing. Increasing the buffer concentration (e.g., from 10 mM to 28 mM) can improve peak shape.[1]
-
Use a High-Purity Silica (B1680970) Column: Modern HPLC columns made with high-purity silica have fewer accessible silanol groups, which minimizes tailing for basic compounds like Ivabradine.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
3. Unstable Retention Times
-
Question: I am experiencing a drift in retention times from one injection to the next. What could be causing this?
-
Answer: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.
-
Mobile Phase Composition: If you are preparing the mobile phase online, check the performance of your pump's proportioning valves. For manually prepared mobile phases, ensure they are well-mixed and degassed. Evaporation of the organic solvent can also cause a gradual shift in retention.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[1][2]
-
Changes in Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can change over time, leading to retention time shifts. Ensure your buffer has sufficient capacity for the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate Ivabradine and its eleven impurities?
A1: A good starting point is a reversed-phase HPLC method using a C18 column.[1][2] A gradient elution method is often preferred over isocratic elution to achieve a reasonable runtime while separating a complex mixture of 12 compounds.[3][4] One published gradient method uses a mobile phase consisting of 20 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[4] An isocratic method that has shown success utilizes a Zorbax Eclipse Plus C18 column with a mobile phase of 28 mM phosphate (B84403) buffer (pH 6.0) and a mixture of acetonitrile and methanol.[1][2]
Q2: What are the key challenges in separating Ivabradine from its eleven impurities?
A2: The primary challenges stem from the structural similarities of the impurities. These include:
-
Presence of Positional Isomers: Impurities III, V, and VI are positional isomers, which makes them difficult to separate due to very similar physicochemical properties.[1][2]
-
Tautomerism: Impurity VII exhibits keto-enol tautomerism, which can lead to peak broadening or split peaks.[1][2]
-
Diastereomers: Impurity X exists as diastereomers, which can be challenging to resolve, especially in gradient elution modes.[1][3][4]
Q3: What detection wavelength is recommended for the analysis of Ivabradine and its impurities?
A3: A UV detection wavelength of 220 nm has been successfully used for the simultaneous determination of Ivabradine and all eleven impurities.[1][2] Other methods have used 285 nm, which may be suitable if you are interested in a subset of the compounds or need to avoid interference from excipients.[5][6]
Q4: How can I confirm the identity of the impurity peaks in my chromatogram?
A4: The most reliable way to identify impurity peaks is to use reference standards for each of the eleven impurities. By injecting each standard individually, you can determine its retention time under your chromatographic conditions. If reference standards are not available, a mass spectrometer (MS) detector, such as a QDa detector, can be used in conjunction with your HPLC system to identify the peaks based on their mass-to-charge ratio (m/z).[5]
Q5: Is it possible to separate the diastereomers of Impurity X?
A5: The separation of the diastereomers of Impurity X can be particularly challenging. One study noted that their separation was not achieved in a gradient elution mode using acetonitrile as the organic modifier within a reasonable timeframe.[3][4] However, an isocratic method was able to separate them, suggesting that the choice of elution mode and organic solvent is critical for this specific separation.[4]
Data Presentation
Table 1: Optimized Isocratic HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | 28 mM Phosphate Buffer (pH 6.0) : (Acetonitrile:Methanol 41:59 v/v) (82:18 v/v)[1][7] |
| Flow Rate | 1.6 mL/min[1] |
| Column Temperature | 34 °C[1] |
| Detection | UV at 220 nm[1] |
| Injection Volume | 20 µL[1] |
Table 2: Optimized Gradient HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18 (specific brand may vary) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 7.35)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | 11% B to 34% B over 45 minutes[4] |
| Flow Rate | Not specified, typically 1.0-1.5 mL/min |
| Detection | UV at 220 nm[4] |
| Injection Volume | 10 µL[4] |
Table 3: Calibration Concentration Ranges
| Analyte | Concentration Range (µg/mL)[3] |
| Ivabradine HCl | 1.20 - 3.60 (mg/mL) |
| Impurity I | 1.66 - 6.00 |
| Impurity II | 1.55 - 3.73 |
| Impurity III | 0.95 - 2.28 |
| Impurity IV | 0.80 - 1.92 |
| Impurity V | 0.68 - 1.63 |
| Impurity VI | 1.12 - 2.69 |
| Impurity VII | 2.40 - 17.28 |
| Impurity VIII | 0.80 - 5.76 |
| Impurity IX | 0.38 - 0.92 |
| Impurity X | 1.08 - 2.59 |
| Impurity XI | 2.02 - 4.84 |
Experimental Protocols
Detailed Methodology for Isocratic HPLC Separation
This protocol is based on the optimized method described by Medenica et al. (2019).[1]
-
Preparation of Mobile Phase:
-
Prepare a 28 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 6.0 using ortho-phosphoric acid.
-
Prepare the organic phase by mixing HPLC-grade acetonitrile and methanol in a ratio of 41:59 (v/v).
-
The final mobile phase is prepared by mixing the phosphate buffer and the organic phase in a ratio of 82:18 (v/v).
-
Degas the final mobile phase in an ultrasonic bath before use.[1]
-
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of Ivabradine HCl and each of the eleven impurities in methanol.[1]
-
Prepare a working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of 200 µg/mL for Ivabradine HCl and 4 µg/mL for each impurity.[7]
-
Store stock solutions at 2-8 °C to ensure stability.[1]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a Zorbax Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm).
-
Set the column oven temperature to 34 °C.
-
Set the mobile phase flow rate to 1.6 mL/min.
-
Set the UV detector to a wavelength of 220 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 20 µL of the standard solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow all components to elute.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Chemometric approach to method development.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Resolving Ivabradine Positional Isomers by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of separating Ivabradine (B130884) and its positional isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Ivabradine's positional isomers by RP-HPLC so challenging?
A1: The primary challenge stems from the fact that positional isomers of Ivabradine possess very similar physicochemical properties, including polarity.[1][2] This similarity results in nearly identical interactions with the stationary and mobile phases in standard reversed-phase systems, leading to poor resolution or complete co-elution. The complexity of the sample mixture, which often includes other synthesis-related impurities, diastereoisomers, and tautomers, further complicates the separation.[1][3][4]
Q2: Which specific positional isomers are commonly encountered as impurities in Ivabradine synthesis?
A2: During the synthesis of Ivabradine, several process-related impurities can be formed. Among these, three specific positional isomers, often designated as Impurity III, Impurity V, and Impurity VI, are frequently identified and pose a significant analytical challenge.[4]
Q3: My current RP-HPLC method results in the co-elution of an Ivabradine isomer pair. What is the most effective initial step to improve separation?
A3: A highly effective initial step is to modify the organic component of your mobile phase by introducing a different solvent, such as methanol (B129727).[1][3] Studies have shown that while a mobile phase of acetonitrile (B52724) and buffer may fail to separate certain isomers, adding methanol can significantly alter the selectivity of the separation. A specific successful example involved using an acetonitrile-methanol mixture in a 41:59 (v/v) ratio as the organic portion of the mobile phase.[2]
Q4: What type of HPLC column is recommended for separating Ivabradine and its isomers?
A4: A high-quality C18 column is a common and effective choice for this separation. Specifically, the Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) column has been successfully used in optimized methods.[1][3] For alternative selectivity, which can be crucial for resolving closely eluting isomers, a phenyl-based stationary phase, such as a Zorbax phenyl column, can also be employed.[5]
Q5: How critical is mobile phase pH in resolving these isomers?
A5: Mobile phase pH is a critical parameter. Ivabradine and its isomers are basic compounds, and their degree of ionization is highly dependent on the pH of the mobile phase. Adjusting the pH alters the charge state of the molecules, which in turn changes their interaction with the C18 stationary phase and significantly impacts their retention and selectivity. Optimization of pH is a key step in method development; successful separations have been achieved at a slightly acidic pH of 6.0.[1]
HPLC Method Development & Troubleshooting Guide
This guide addresses specific issues encountered during the analysis of Ivabradine positional isomers.
Issue: Poor Resolution and Peak Overlap
Question: I am observing poor resolution or complete overlap between two or more positional isomer peaks. What systematic steps can I take to improve the separation?
Answer: Improving the resolution of closely eluting positional isomers requires a systematic approach to optimizing the chromatographic conditions.
dot
Caption: Troubleshooting workflow for poor HPLC resolution of isomers.
-
Optimize Mobile Phase Composition: This is the most impactful parameter for selectivity.
-
Introduce a Third Solvent: Add methanol to your acetonitrile/buffer mobile phase. This can resolve isomer pairs that co-elute with acetonitrile alone.[1][3]
-
Adjust pH: Small changes in the mobile phase pH (e.g., ± 0.2 units) can significantly alter selectivity for ionizable compounds like Ivabradine.
-
Modify Buffer Concentration: Varying the molarity of the buffer can also influence peak shape and retention.
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity.[6] Explore a range (e.g., 30°C to 40°C) using a column oven to find the optimal temperature for your specific isomer pair.
-
Change Stationary Phase: If modifying the mobile phase is insufficient, the issue may be the column's selectivity.
-
Switch to a column with a different stationary phase chemistry. If you are using a C18 column, a Phenyl column can offer different π–π interactions that may resolve the isomers.[7]
-
Issue: Inconsistent Retention Times
Question: The retention times for my isomers are shifting between injections or analytical runs. What are the common causes and solutions?
Answer: Retention time instability is typically caused by changes in the HPLC system or mobile phase.
-
Cause 1: Mobile Phase Variation: The mobile phase was not prepared consistently, or its composition is changing over time (e.g., evaporation of the organic solvent).
-
Solution: Always prepare fresh mobile phase for each run. Keep the solvent reservoir covered and use a well-degassed mobile phase. Ensure the pH is accurately adjusted.[8]
-
-
Cause 2: Temperature Fluctuations: The ambient laboratory temperature is changing, affecting retention.
-
Solution: Use a thermostatically controlled column oven to maintain a consistent temperature throughout all runs.
-
-
Cause 3: Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.
-
Solution: Ensure a stable baseline by flushing the column with the mobile phase for a sufficient time (e.g., 15-20 column volumes) before starting the sequence.
-
-
Cause 4: System Leaks or Pump Issues: A leak in the system or a faulty pump check valve can cause pressure fluctuations and, consequently, shifting retention times.[9]
-
Solution: Check for any visible leaks at fittings. Monitor the system pressure for unusual fluctuations and consult the instrument manual for pump maintenance.
-
Optimized HPLC Method Parameters
The following table summarizes parameters from a successfully developed chemometrically assisted RP-HPLC method for separating Ivabradine and its impurities, including positional isomers.[1][2]
| Parameter | Optimized Condition |
| Stationary Phase | Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) |
| Mobile Phase | Isocratic Elution |
| Aqueous Component: 28 mM Potassium Phosphate (B84403) Buffer (pH 6.0) | |
| Organic Component: Acetonitrile / Methanol (41:59, v/v) | |
| Ratio (Aqueous:Organic) | 82:18 (v/v) |
| Flow Rate | 1.6 mL/min |
| Column Temperature | 34 °C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Experimental Protocol Example
Protocol: Isocratic RP-HPLC Separation of Ivabradine Isomers
This protocol is based on a validated method designed to resolve Ivabradine from a complex mixture of impurities, including the challenging positional isomers.[1][2]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 28 mM potassium dihydrogen phosphate solution. Adjust the pH to 6.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): Mix HPLC-grade acetonitrile and HPLC-grade methanol in a volume ratio of 41:59.
-
Final Mobile Phase: Combine the Aqueous Phase (A) and Organic Phase (B) in a volume ratio of 82:18. Degas the final mixture by sonication or vacuum degassing before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Ivabradine and its impurities in methanol at a concentration of approximately 100 µg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to the desired final concentration.
-
Note: Protect all solutions from light due to the photosensitivity of Ivabradine.[10]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table above (Zorbax Eclipse Plus C18 column, 34°C, 1.6 mL/min flow rate, 220 nm detection).
-
-
System Equilibration & Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-45 minutes).
-
Inject the standard and sample solutions.
-
Record the chromatograms and analyze the resolution between the critical isomer pairs.
-
Method Development Logic
The separation of Ivabradine and its numerous, structurally similar impurities often requires a systematic, multi-step method development process, such as a chemometric approach, to efficiently optimize the many variables involved.[1][3]
dot
Caption: Chemometric approach for complex HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. akjournals.com [akjournals.com]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Ivabradine Impurity Analysis
Welcome to the technical support center for Ivabradine (B130884) impurity analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to achieving optimal peak purity in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing for the main Ivabradine peak?
Peak tailing in HPLC analysis of Ivabradine can be caused by several factors. One common reason is the interaction of the basic amine groups in the Ivabradine molecule with acidic silanol (B1196071) groups on the stationary phase of the column. This can be addressed by:
-
Adjusting Mobile Phase pH: Using a mobile phase with a pH that ensures the analyte is in a single ionic state can minimize these secondary interactions. For Ivabradine, a slightly acidic to neutral pH is often employed.[1][2]
-
Using End-Capped Columns: Employing a well-end-capped column can reduce the number of available free silanol groups.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[3]
-
Column Deterioration: Over time, columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider replacing the column.[4]
Q2: I am struggling to separate co-eluting impurities. What can I do?
The separation of Ivabradine and its numerous impurities, some of which are structurally very similar (e.g., positional isomers, diastereomers), can be challenging.[1][2][5] Here are some strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The choice and ratio of the organic modifier are critical. Acetonitrile is a common choice.[1][2][5] In some cases, adding a small amount of a different organic solvent like methanol (B129727) can alter selectivity and improve the separation of specific impurity pairs.[1][2] However, be aware that the addition of methanol may preclude the separation of certain diastereoisomers.[5][6][7]
-
Buffer Concentration and pH: Fine-tuning the buffer concentration and pH can significantly impact the retention and resolution of ionizable compounds like Ivabradine and its impurities.[1][2]
-
-
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to resolve all impurities within a reasonable timeframe.[6][8][9]
-
Column Selection: The choice of stationary phase is crucial. A C18 column is commonly used, but for specific separations, other phases like a phenyl column might offer different selectivity.[1][2][10]
-
Temperature: Adjusting the column temperature can influence selectivity and peak shape. An optimal temperature of around 34°C has been reported in some methods.[1][2]
Q3: My peaks are broad. How can I improve their sharpness?
Broad peaks can result from several issues:
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the mobile phase can cause peak broadening. It is ideal to dissolve the sample in the mobile phase whenever possible.[11]
-
Low Flow Rate: A flow rate that is too low can lead to band broadening due to diffusion.
-
Column Contamination or Degradation: An accumulation of contaminants or deterioration of the column packing can result in broader peaks.[4]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.[4]
Q4: I see ghost peaks in my chromatogram. What is their source?
Ghost peaks are unexpected peaks that can appear in your chromatograms, including blank runs.[3] Potential sources include:
-
Contaminated Solvents: Impurities in the mobile phase solvents can cause ghost peaks.[3]
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Ensure your autosampler wash procedure is effective.
-
Sample Degradation: The sample may be degrading in the autosampler. Ivabradine is known to be photosensitive, so protecting solutions from light is important.[2][7]
Troubleshooting Guide
General Troubleshooting Workflow for Poor Peak Purity
Caption: A logical workflow for troubleshooting poor peak purity.
Data Presentation
Table 1: Comparison of Optimized HPLC Methods for Ivabradine Impurity Analysis
| Parameter | Method 1[1][2] | Method 2[5][6] | Method 3[10] |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Information not specified | Zorbax phenyl |
| Mobile Phase A | 28 mM phosphate (B84403) buffer (pH 6.0) | 20 mM ammonium (B1175870) acetate (B1210297) (pH 7.35) | 0.075% trifluoroacetic acid |
| Mobile Phase B | Acetonitrile/Methanol (59:41, v/v) | Acetonitrile | Acetonitrile and methanol |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 1.6 mL/min | Not specified | 1.5 mL/min |
| Column Temp. | 34°C | Not specified | Not specified |
| Detection | UV at 220 nm | UV at 220 nm | PDA at 285 nm and QDa |
Experimental Protocols
General Protocol for Ivabradine Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method.[12][13]
-
Preparation of Stock Solution: Prepare a stock solution of Ivabradine in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[12]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl and incubate at 80°C for 24 hours.[12]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 80°C for 24 hours.[12]
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3%, 7.5%, or 15%) and incubate at 80°C for 24 hours.[12]
-
Thermal Degradation: Dilute the stock solution with deionized water and keep it at 80°C for 24 hours.[12]
-
Photolytic Degradation: Expose the stock solution to UV light.
-
Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Analyze all samples using a suitable HPLC method and compare the chromatograms to that of an untreated standard solution to identify degradation products.
Visualizations
Factors Affecting HPLC Separation
Caption: Key factors influencing HPLC separation and peak purity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. [PDF] Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
reducing on-column degradation of Ivabradine impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the on-column degradation of Ivabradine (B130884) and its impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for Ivabradine?
A1: Forced degradation studies have shown that Ivabradine is susceptible to degradation under several conditions:
-
Acidic and Alkaline Hydrolysis: Degradation occurs in both acidic and basic media.
-
Oxidation: Ivabradine is sensitive to oxidative stress, for instance, in the presence of hydrogen peroxide.
-
Thermal Stress: Elevated temperatures can lead to the formation of degradation products.
-
Photolytic Stress: Exposure to light can also cause degradation.
Q2: What are the common impurities of Ivabradine?
A2: Known impurities can be process-related or arise from degradation. Some identified impurities include dehydro ivabradine, acetyl ivabradine, hydroxy ivabradine, and ivabradine N-oxide, which can exist as two diastereomers.[1][2]
Q3: What typical HPLC columns are used for Ivabradine impurity analysis?
A3: Reversed-phase columns are commonly employed. Specific examples from literature include:
Q4: Can the mobile phase composition contribute to on-column degradation?
A4: Yes, the mobile phase can significantly impact the stability of Ivabradine and its impurities on the column. Acidic mobile phases, while often necessary for good peak shape of basic compounds like Ivabradine, can potentially promote acid-catalyzed hydrolysis of susceptible functional groups if the residence time on the column is long or the temperature is elevated. The presence of additives like trifluoroacetic acid (TFA) can be particularly aggressive.
Q5: How does temperature affect the analysis?
A5: Elevated temperatures can accelerate degradation reactions.[6] While higher temperatures can improve peak efficiency and reduce viscosity, they can also promote on-column degradation of thermally labile compounds.[6][7] It is crucial to find a balance between chromatographic performance and analyte stability.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Ivabradine and its impurities that may be related to on-column degradation.
Issue 1: Appearance of Unexpected Peaks or Ghost Peaks
Symptoms:
-
You observe extra peaks in your chromatogram that are not present in the sample diluent blank.
-
The area of these unexpected peaks increases with longer run times or higher column temperatures.
-
The appearance of these peaks is inconsistent between runs.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| On-Column Hydrolysis | Ivabradine may be susceptible to acid-catalyzed hydrolysis on the column, especially with low pH mobile phases. Consider increasing the mobile phase pH slightly, while ensuring it remains within the column's recommended operating range and maintains good peak shape. Alternatively, reduce the analysis time by using a shorter column or a faster gradient to minimize the residence time on the column. |
| Oxidative Degradation | Residual metal ions in the HPLC system (e.g., from stainless steel frits and tubing) can catalyze the oxidation of sensitive analytes. Passivating the HPLC system with a chelating agent like EDTA may help. Also, ensure mobile phase solvents are freshly prepared and degassed to minimize dissolved oxygen. |
| Interaction with Active Silanol (B1196071) Groups | Free silanol groups on the silica (B1680970) surface of the stationary phase can act as active sites for degradation. Use a well-end-capped, high-purity silica column. Alternatively, a column with a different stationary phase, such as a phenyl or a silica-hydride based column, could be less reactive. |
| Mobile Phase Contamination | Impurities in the mobile phase solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity, HPLC-grade solvents and additives. Prepare fresh mobile phases daily. |
Issue 2: Poor Peak Shape (Tailing or Broadening) for Impurity Peaks
Symptoms:
-
Known impurity peaks exhibit significant tailing or are broader than expected.
-
Peak shape worsens with subsequent injections.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Residual silanol groups can cause secondary interactions with basic analytes, leading to peak tailing. Ensure the mobile phase pH is sufficiently low to suppress silanol ionization (typically pH < 3). The use of an appropriate buffer is recommended. Consider using a highly end-capped column or a column with a different chemistry. |
| On-Column Degradation into Multiple Products | If an impurity is degrading on the column, it can result in a broadened or tailing peak as the degradation products co-elute or elute very closely. Address the potential causes of on-column degradation as described in Issue 1. Lowering the column temperature can often slow down these degradation processes. |
| Column Overload | Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or the sample concentration. |
Data Presentation
Table 1: Summary of HPLC Methods for Ivabradine Impurity Analysis
| Column | Mobile Phase | pH | Temperature (°C) | Detector | Reference |
| Zorbax Phenyl | Gradient: 0.075% TFA, Acetonitrile, Methanol | Not Specified | Not Specified | PDA, QDa | [1] |
| Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Isocratic: 28 mM phosphate (B84403) buffer, Acetonitrile (85:15, v/v) | 6.0 | 34 | UV (220 nm) | [3] |
| Kromasil 100 C8 (250 x 4.6 mm, 5 µm) | Isocratic: 20 mM ammonium (B1175870) acetate, Acetonitrile (65:35, v/v) | Not Specified | Not Specified | Q-TOF-MS | |
| Denali C18 (150 x 4.6 mm, 5 µm) | Isocratic: 0.1% OPA, Acetonitrile (60:40 v/v) | Low pH | 30 | PDA (260 nm) | [4] |
| SS Wakosil C18AR (250 x 4.6 mm, 5 µm) | Isocratic: 25 mM phosphate buffer, Methanol (40:60 v/v) | 6.5 | Ambient | UV (285 nm) | [5] |
| Atlantis C18 (150 x 4.6 mm, 3 µm) | Gradient: 20 mM ammonium acetate, Acetonitrile | 7.35 | 25 | DAD (220 nm) | [8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ivabradine
This protocol is based on the methodology described in forced degradation studies of Ivabradine.
Objective: To induce degradation of Ivabradine under various stress conditions to identify potential degradation products.
Materials:
-
Ivabradine Hydrochloride
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
HPLC system with a suitable column (e.g., Kromasil 100 C8) and detector (e.g., MS)
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Ivabradine in a solution of HCl (e.g., 2 M). Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
-
Alkaline Hydrolysis: Dissolve a known amount of Ivabradine in a solution of NaOH (e.g., 1 M). Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Dissolve a known amount of Ivabradine in a solution of H₂O₂ (e.g., 3%). Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
-
Thermal Degradation: Dissolve a known amount of Ivabradine in deionized water. Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose a solution of Ivabradine to UV light for a specified period.
-
Analysis: After the stress period, neutralize the acidic and basic samples if necessary. Dilute all samples appropriately and analyze by HPLC-MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for on-column degradation.
Caption: Logical relationship between symptoms, causes, and solutions.
References
- 1. halocolumns.com [halocolumns.com]
- 2. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Ivabradine (B130884) and its related compounds during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common related compounds of Ivabradine that can cause co-elution issues?
A1: Ivabradine's related compounds can originate from the synthetic process or degradation.[1] These include:
-
Process-Related Impurities: Unreacted intermediates and by-products from the synthesis of Ivabradine.[1] Examples include positional isomers and other structurally similar molecules.[2][3][4]
-
Degradation Impurities: These are formed when Ivabradine is exposed to stress conditions such as acid, base, oxidation, heat, or light.[5][6][7] Common degradation products include oxidized forms, dealkylated forms, and photodegradation products.[1] Ivabradine is particularly sensitive to light.[1]
-
Chiral Impurities: The R-isomer of Ivabradine is a potential chiral impurity that needs to be monitored.[8][9]
-
Metabolites: The active metabolite of Ivabradine is its N-desmethylated derivative.[10]
Q2: My chromatogram shows a broad or shouldering peak for Ivabradine. What could be the cause?
A2: A broad or shouldering peak for Ivabradine often indicates the co-elution of one or more related compounds. This can be due to:
-
Inadequate Chromatographic Selectivity: The chosen column and mobile phase may not be able to differentiate between Ivabradine and a closely related impurity.[11]
-
Presence of Isomers: Positional isomers or diastereoisomers of Ivabradine and its impurities can be particularly challenging to separate due to their similar physicochemical properties.[2][3][4]
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and distortion.
-
Column Degradation: A decline in column performance can result in poor peak shape.
Q3: How can I confirm if I have a co-elution problem?
A3: Several techniques can help confirm co-elution:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, performing a peak purity analysis can reveal spectral differences across the peak, indicating the presence of more than one compound.[11]
-
Mass Spectrometry (MS): An LC-MS system is a powerful tool to detect co-eluting compounds by looking for different mass-to-charge ratios (m/z) across the chromatographic peak.[11]
-
Varying Chromatographic Conditions: Systematically changing parameters like the mobile phase composition, pH, or column temperature can sometimes resolve the co-eluting peaks. If a shoulder resolves into a separate peak under different conditions, it confirms co-elution.
Troubleshooting Guide for Co-elution
If you have identified a co-elution issue, the following troubleshooting steps can help you resolve it.
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting co-elution issues.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving good separation.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both.[2] The change in solvent can alter the selectivity of the separation.
-
Adjust the pH of the Aqueous Phase: The retention of ionizable compounds like Ivabradine and its impurities is highly dependent on the pH of the mobile phase. A systematic study of pH can significantly improve resolution.[2][3]
-
Modify the Buffer Concentration: Altering the buffer concentration can influence peak shape and retention times.[2]
Step 2: Column and Temperature Adjustments
If mobile phase optimization is insufficient, consider the following:
-
Select a Different Column: Not all C18 columns are the same. Switching to a C18 column with a different bonding chemistry or a different stationary phase altogether (e.g., a Phenyl column) can provide the necessary selectivity.[2][12]
-
Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[2]
Step 3: Gradient Elution Optimization
For complex mixtures of impurities, a gradient elution method is often necessary.
-
Modify the Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Adjust Initial and Final Organic Content: Optimizing the starting and ending percentages of the organic solvent in the gradient can improve the separation of early and late-eluting compounds, respectively.[4]
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the separation of Ivabradine and its related compounds.
Table 1: HPLC Method Parameters for Ivabradine Analysis
| Parameter | Method 1 | Method 2 |
| Column | HemochromIntsil C18 (250 x 4.6mm, 5µm)[13] | Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm)[2] |
| Mobile Phase | 25mM potassium phosphate (B84403) buffer (pH 3.0 with OPA) and Acetonitrile (30:70 v/v)[13] | 28 mM phosphate buffer (pH 6.0) and Acetonitrile (85:15 v/v)[2] |
| Flow Rate | 0.6 mL/min[13] | 1.6 mL/min[2] |
| Detection | UV at 287 nm[13] | UV at 220 nm[2] |
| Column Temp. | 30°C[13] | 34°C[2] |
| Elution Mode | Isocratic[13] | Isocratic[2] |
Note: These are starting points. Method optimization may be required for your specific sample and instrument.
Ivabradine Related Compounds Relationship Diagram
Caption: Relationship between Ivabradine and its potential co-eluting impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Method Robustness Testing for Ivabradine Impurity Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting method robustness testing for Ivabradine impurity assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing in an Ivabradine impurity assay?
A1: Robustness testing is a critical component of analytical method validation that demonstrates the reliability of the method during normal usage. It evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This ensures that the method is suitable for its intended purpose and can consistently provide accurate and precise results when transferred between different laboratories, instruments, or analysts.
Q2: Which parameters should be investigated during the robustness testing of an HPLC method for Ivabradine impurities?
A2: According to the International Council for Harmonisation (ICH) guidelines, typical parameters to investigate for robustness in an HPLC method include:
-
Flow rate of the mobile phase (e.g., ±0.2 mL/min).[3]
-
Column temperature (e.g., ±2 °C).[3]
-
Wavelength of detection (e.g., ±2 nm).[3]
-
pH of the mobile phase buffer (e.g., ±0.2 units).[4]
-
Mobile phase composition (e.g., minor variations in the percentage of organic solvent).[5]
Q3: What are the acceptance criteria for robustness testing?
A3: The acceptance criteria for robustness testing should be pre-defined in the validation protocol. Generally, the system suitability parameters (e.g., resolution between critical peak pairs, tailing factor, and theoretical plates) should remain within the method's established limits. The percentage of relative standard deviation (%RSD) for the results obtained under the varied conditions should also be within an acceptable range, typically less than 2%.[6]
Q4: What are forced degradation studies, and why are they important for an Ivabradine impurity assay?
A4: Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability studies.[3] For Ivabradine, this typically includes exposure to acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][7][8][9] These studies are crucial for:
-
Demonstrating the stability-indicating nature of the analytical method, meaning the method can separate the active pharmaceutical ingredient (API) from its degradation products.[3]
-
Identifying potential degradation products that may arise during storage and handling.
-
Understanding the degradation pathways of the drug substance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Ivabradine and an impurity peak. | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Flow rate is too high. 4. Incorrect column temperature. | 1. Optimize the mobile phase composition, particularly the ratio of organic solvent to buffer. A slight adjustment in pH can also improve resolution. 2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 3. Reduce the flow rate to allow for better separation. 4. Optimize the column temperature. Sometimes a lower temperature can improve the resolution of critical pairs. |
| Peak tailing for the Ivabradine peak. | 1. Presence of active sites on the column packing material. 2. Sample overload. 3. Mismatch between the sample solvent and the mobile phase. | 1. Use a column with end-capping or add a competing base to the mobile phase. 2. Reduce the concentration of the sample being injected. 3. Dissolve the sample in the mobile phase whenever possible. |
| Variable retention times. | 1. Fluctuations in pump pressure or flow rate. 2. Inconsistent mobile phase preparation. 3. Column temperature variations. 4. Air bubbles in the system. | 1. Check the pump for leaks and ensure it is delivering a consistent flow. 2. Ensure the mobile phase is prepared consistently and is properly degassed. 3. Use a column oven to maintain a stable temperature.[10] 4. Purge the pump and detector to remove any air bubbles. |
| Appearance of ghost peaks. | 1. Contamination in the mobile phase or from the sample preparation. 2. Carryover from a previous injection. | 1. Use high-purity solvents and reagents. Water is a common source of contamination in reversed-phase HPLC. 2. Implement a robust needle wash program in the autosampler method. |
Experimental Protocols
Representative HPLC Method for Ivabradine and its Impurities
This protocol is a general representation based on published methods.[3][5][6][11]
-
Chromatographic System:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for the specific separation. A common mobile phase is a buffer with a pH around 6.2 and methanol (B129727) in a 40:60 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL or 20 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Ivabradine HCl standard in the mobile phase to a known concentration (e.g., 10 µg/mL).[3]
-
Sample Solution: For tablets, weigh and finely powder a number of tablets.[11] Accurately weigh a portion of the powder equivalent to a specific amount of Ivabradine, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to the final target concentration.[11] Filter the solution through a 0.45 µm filter before injection.[6]
-
Robustness Testing Protocol
-
Prepare the standard solution of Ivabradine as per the method.
-
Inject the standard solution under the normal operating conditions and record the system suitability parameters (e.g., retention time, peak area, tailing factor, resolution, and theoretical plates).
-
Deliberately vary one method parameter at a time, while keeping the others constant, as outlined in the table below.
-
For each variation, inject the standard solution in triplicate.
-
Calculate the system suitability parameters and the %RSD of the peak area for each condition.
-
Compare the results against the pre-defined acceptance criteria.
Data Presentation
Table 1: Example of Robustness Parameters and Variations
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Wavelength | 286 nm | 284 nm | 288 nm |
| Mobile Phase pH | 6.2 | 6.0 | 6.4 |
Table 2: Example of Acceptance Criteria for Robustness
| System Suitability Parameter | Acceptance Criteria |
| Resolution between Ivabradine and closest impurity | ≥ 2.0 |
| Tailing Factor for Ivabradine | ≤ 1.5 |
| %RSD of Peak Area (n=3) | ≤ 2.0% |
Visualizations
Caption: Workflow for Method Robustness Testing.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. scribd.com [scribd.com]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. researchpublish.com [researchpublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ajpaonline.com [ajpaonline.com]
Technical Support Center: Optimizing Ivabradine Impurity Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Ivabradine and its impurities using High-Performance Liquid Chromatography (HPLC). The following information is designed to address specific issues encountered during experimental work, with a focus on the critical role of mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the separation of Ivabradine and its impurities?
A1: The main challenge lies in the similar polarities of Ivabradine and its numerous impurities, including positional isomers, diastereoisomers, and degradation products.[1][2][3] This similarity makes achieving adequate resolution between all components a complex task, often requiring careful optimization of multiple chromatographic parameters.[1][2][3]
Q2: Why is mobile phase pH a critical parameter in the analysis of Ivabradine?
A2: Mobile phase pH is crucial because Ivabradine and many of its impurities are ionizable compounds.[4][5] As a basic compound, the ionization state of Ivabradine, and consequently its retention behavior in reversed-phase HPLC, is highly dependent on the pH of the mobile phase.[5][6][7] Adjusting the pH can significantly alter the selectivity and resolution of the separation.[4][5]
Q3: What is the general effect of increasing the mobile phase pH on the retention of Ivabradine?
A3: For basic compounds like Ivabradine, increasing the mobile phase pH suppresses their ionization, making them more neutral and hydrophobic.[5] This leads to increased retention time on a reversed-phase column.[5] Conversely, at low pH, basic compounds are protonated (positively charged), which can lead to reduced retention.[5][6]
Q4: What pH range is generally recommended for the separation of Ivabradine and its impurities?
A4: Successful separations of Ivabradine and its impurities have been achieved across a range of pH values, including acidic and near-neutral conditions (pH 3.0 to 7.35).[1][2][3][8][9][10][11][12] The optimal pH will depend on the specific impurities being targeted and the column chemistry being used. For instance, one method found a pH of 6.0 to be optimal for separating 11 impurities, while another used a pH of 7.35 for a gradient elution method.[1][2][8]
Troubleshooting Guide
Issue 1: Poor resolution between specific impurity pairs.
-
Question: I am observing co-elution or poor resolution between certain Ivabradine impurities. How can I improve the separation?
-
Answer:
-
Adjust Mobile Phase pH: This is one of the most powerful tools to alter selectivity for ionizable compounds.[4][5] Systematically evaluate the separation at different pH values (e.g., in increments of 1.0 pH unit from 3.0 to 7.0). The elution order of impurities can change with pH, potentially resolving critical pairs.[3]
-
Modify Organic Modifier: If pH adjustment is insufficient, consider changing the organic solvent. For instance, while acetonitrile (B52724) is commonly used, adding or substituting it with methanol (B129727) can alter selectivity, although it may not be suitable for separating diastereoisomers.[1][2]
-
Optimize Temperature: Column temperature can also influence selectivity. Evaluate the separation at different temperatures (e.g., 30°C, 35°C, 40°C).[2][3]
-
Issue 2: Peak tailing for Ivabradine or its basic impurities.
-
Question: My chromatogram shows significant peak tailing for the main component and some impurity peaks. What could be the cause and solution?
-
Answer:
-
Secondary Silanol (B1196071) Interactions: Peak tailing for basic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase.[7]
-
Operate at Low pH: Working at a low pH (e.g., 2-4) can protonate the silanol groups, minimizing these secondary interactions and improving peak shape.[6]
-
Operate at High pH: Alternatively, using a high pH (above 8, with a pH-stable column) can deprotonate the basic analytes, making them neutral and reducing interactions with silanols, which can dramatically improve peak shape.[5][7]
-
Buffer Concentration: Ensure your buffer concentration is adequate (e.g., 20-40 mM) to maintain a consistent pH and minimize peak shape issues.[3]
-
Issue 3: Drifting retention times.
-
Question: I am experiencing inconsistent retention times for my peaks across different runs. What should I check?
-
Answer:
-
Mobile Phase pH Stability: Ensure the mobile phase pH is stable and accurately prepared. The pH of the aqueous portion should be measured and adjusted before mixing with the organic modifier.[6] It is also recommended to prepare fresh mobile phase daily.[8]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to shifting retention times.
-
Temperature Fluctuations: Check for and minimize any fluctuations in the column oven temperature, as this can affect retention.[2][3]
-
Experimental Protocols
Example Protocol 1: Isocratic RP-HPLC Method for Ivabradine and 11 Impurities
This protocol is based on a chemometrically optimized method for the separation of Ivabradine and eleven of its impurities.[1][2]
-
Chromatographic System: Agilent 1200 series HPLC with a DAD detector.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).[1][2]
-
Mobile Phase: A mixture of 28 mM phosphate (B84403) buffer (pH 6.0) and an organic phase of acetonitrile and methanol (41:59, v/v) in a ratio of 85:15 (aqueous:organic).[1][2]
-
Injection Volume: 20 µL.
Example Protocol 2: Gradient RP-HPLC Method for Ivabradine and its Related Substances
This protocol utilizes a gradient elution approach for the simultaneous determination of Ivabradine and its impurities.[8][13]
-
Chromatographic System: HPLC system with a gradient pump and UV detector.
-
Column: Suitable C18 column.
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) buffer, with the pH adjusted to 7.35 with ammonium hydroxide.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program:
-
Start with 11% Mobile Phase B.
-
Linearly increase to 34% Mobile Phase B over 45 minutes.[8]
-
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 10 µL.[8]
Data Presentation
Table 1: Impact of Mobile Phase pH on the Resolution of Critical Impurity Pairs of Ivabradine.
Data is illustrative and based on findings that different pH values affect impurity resolution.[3]
| Mobile Phase pH | Resolution (Rs) between Impurity I and XI | Resolution (Rs) between Impurity V and VI |
| 3.0 | 1.2 | 0.0 |
| 4.0 | 1.5 | 0.0 |
| 5.0 | 1.8 | 0.0 |
| 6.0 | 2.1 | 0.8 |
Note: In the cited study, impurities V and VI were not separated under any of the initial pH conditions tested without further method modification.[3]
Visualizations
Caption: Relationship between mobile phase pH, Ivabradine ionization, and retention.
Caption: Workflow for optimizing Ivabradine impurity separation.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. akjournals.com [akjournals.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. iajps.com [iajps.com]
- 10. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijapbjournal.com [ijapbjournal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing matrix effects in Ivabradine formulation analysis
Welcome to the technical support center for the analysis of Ivabradine formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification of Ivabradine in pharmaceutical dosage forms.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Ivabradine formulations?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Ivabradine, due to the presence of co-eluting compounds from the sample matrix. In pharmaceutical formulations, these interfering compounds are typically excipients used in the tablet or capsule manufacturing process.[1] Excipients like polymers (e.g., povidone, hypromellose), surfactants, and fillers (e.g., lactose (B1674315), starch) can co-extract with Ivabradine and interfere with its ionization in the mass spectrometer source, leading to inaccurate and unreliable quantitative results.[2][3][4]
Q2: I am observing significant signal suppression for Ivabradine. What is the most likely cause when analyzing tablet formulations?
A: The most common cause of signal suppression is the co-elution of poorly retained, ionizable excipients or impurities from the tablet matrix. Common excipients in Ivabradine tablets include lactose monohydrate, maize starch, magnesium stearate, povidone, and film-coating agents like polyethylene (B3416737) glycol (PEG) and hypromellose.[2][3][5] While a simple "dilute-and-shoot" method is fast, it introduces all soluble excipients into the analytical system. PEG and povidone are particularly known to cause significant ion suppression in electrospray ionization (ESI).
Q3: What is a Matrix Factor (MF) and how do I calculate it to quantify the matrix effect?
A: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in a post-extraction spiked blank matrix to its response in a pure, neat solution.
Calculation: MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
A detailed protocol for this assessment is provided in the "Experimental Protocols" section.
Q4: What is the best type of internal standard (IS) to use for Ivabradine analysis to compensate for matrix effects?
A: The ideal choice is a stable isotope-labeled (SIL) internal standard of Ivabradine (e.g., Ivabradine-d4 or ¹³C,¹⁵N-Ivabradine). A SIL-IS is the gold standard because it has nearly identical chemical and physical properties to Ivabradine, meaning it will co-elute and experience the same degree of matrix effect, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog (e.g., another basic drug with similar chromatographic behavior) can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide: Minimizing Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects during your Ivabradine analysis.
Step 1: Assess the Presence and Severity of Matrix Effects
Before optimizing your method, you must first confirm that a matrix effect is present.
-
Initial Check: Prepare a sample using a simple "Dilute-and-Shoot" method (see Protocol 1). Also, prepare a neat solution of Ivabradine in your mobile phase at the same concentration. A significant difference (e.g., >15-20%) in the peak area suggests a matrix effect.
-
Quantitative Assessment: Perform a quantitative matrix effect experiment by calculating the Matrix Factor (MF) as described in FAQ Q3 and Protocol 4. This will tell you the degree of suppression or enhancement.
Step 2: Implement a More Effective Sample Preparation Strategy
If significant matrix effects are confirmed, your sample preparation method is the first and most critical area to improve. The goal is to remove interfering excipients before the sample is injected into the LC-MS/MS system.
Below is a logical workflow for selecting a sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. IVABRADINE HYDROCHLORIDE - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Ivabradine
Welcome to the technical support center for addressing chromatographic issues with Ivabradine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing and achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of Ivabradine?
A1: Peak tailing is a common chromatographic problem where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1][2] For Ivabradine analysis, this can lead to inaccurate quantification, reduced resolution between peaks, and potentially misleading results.[1] Peak symmetry is typically measured by the tailing factor (Tf) or asymmetry factor (As), with an ideal value of 1. A value greater than 1 indicates peak tailing.
Q2: What are the most common causes of peak tailing when analyzing Ivabradine?
A2: The primary cause of peak tailing for basic compounds like Ivabradine is secondary interactions between the analyte and the stationary phase.[1] Ivabradine has a pKa of approximately 8.02 to 9.37, meaning it is basic and can interact strongly with residual silanol (B1196071) groups (Si-OH) on silica-based columns.[3][4] Other significant factors include improper mobile phase pH, column degradation, sample overload, and issues with the HPLC system itself.[5][6]
Q3: How does the mobile phase pH affect the peak shape of Ivabradine?
A3: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like Ivabradine.[1] Operating near the analyte's pKa can lead to inconsistent ionization and result in tailing peaks.[7] For basic compounds, adjusting the mobile phase to a lower pH (e.g., pH 3-4) can protonate the analyte and minimize interactions with silanol groups.[8][9] Conversely, a higher pH (e.g., pH > 7) can suppress the ionization of silanol groups, also reducing tailing.[10][11] The choice of pH will depend on the overall method and desired retention characteristics.
Q4: Can my choice of column contribute to peak tailing for Ivabradine?
A4: Absolutely. The choice of a stationary phase is crucial. Using a modern, high-purity, end-capped column is highly recommended to minimize the number of free silanol groups available for secondary interactions.[12][13] End-capping chemically modifies the silica (B1680970) surface to block these active sites.[14] For basic compounds like Ivabradine, columns specifically designed for their analysis, such as those with polar-embedded phases, can also provide improved peak symmetry.[7]
Q5: Could my sample preparation be the source of the peak tailing?
A5: Yes, several aspects of sample preparation can contribute to peak tailing. Injecting too much sample (column overload) can saturate the stationary phase and lead to asymmetrical peaks.[5][6] To test for this, try diluting your sample and re-injecting. Additionally, the solvent used to dissolve the sample can have an impact. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6] It is always best to dissolve the sample in the initial mobile phase composition or a weaker solvent.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues in the chromatography of Ivabradine.
Step 1: Initial Assessment & System Check
The first step is to determine if the issue is specific to the Ivabradine peak or if all peaks in the chromatogram are affected.
-
All Peaks Tailing: This often points to a system-level problem.
-
Check for extra-column volume: Ensure tubing lengths are minimized and connections are sound.[7]
-
Inspect for column voids or damage: A sudden pressure shock or operating at a high pH can cause the column packing to settle, creating a void at the inlet.[5][15] Reversing and flushing the column may sometimes resolve this.
-
Examine the column frit: A partially blocked frit can distort the flow path.[15] Back-flushing the column may help.
-
-
Only Ivabradine Peak Tailing: This suggests a chemical interaction between Ivabradine and the chromatographic system. Proceed to the next steps.
A logical workflow for troubleshooting is presented below:
Caption: Initial troubleshooting workflow for peak tailing.
Step 2: Method Parameter Optimization
If the issue is specific to Ivabradine, focus on optimizing the method parameters.
-
Mobile Phase pH Adjustment:
-
Mobile Phase Composition:
-
Rationale: The type and concentration of the organic modifier and buffer can influence peak shape.
-
Action: Increasing the buffer concentration can help to mask residual silanol interactions.[1] Some methods suggest using additives like triethylamine (B128534) (TEA) to reduce peak tailing of basic compounds.[9]
-
-
Column Selection and Care:
-
Rationale: The stationary phase chemistry is a primary factor in secondary interactions.
-
Action: If not already in use, switch to a high-purity, end-capped C18 or a column specifically designed for basic compounds. Ensure the column has not been degraded by operating outside its recommended pH range.
-
The following diagram illustrates the decision-making process for method optimization:
Caption: Workflow for optimizing method parameters.
Quantitative Data Summary
The following tables summarize data from various studies on the chromatographic analysis of Ivabradine, highlighting key parameters that influence peak shape.
Table 1: Mobile Phase Composition and its Effect on Ivabradine Peak Shape
| Mobile Phase Composition | pH | Tailing Factor | Reference |
| Acetonitrile (B52724): 10 mM Ammonium (B1175870) Acetate (B1210297) Buffer (60:40 v/v) | 7.2 | 1.395 | [10] |
| Methanol: 25 mM Phosphate (B84403) Buffer (60:40 v/v) | 6.5 | 1.14 | [16] |
| Methanol: Phosphate Buffer (65:35 v/v) | 6.5 | 1.23 | [17][18] |
| 25mM Potassium Phosphate Buffer (0.2% TEA): Acetonitrile (30:70 v/v) | 3.0 | Good Peak Shape | [9] |
| Methanol, Acetonitrile, and Phosphate Buffer (35:35:30 v/v) | 4.0 | Satisfactory | [8] |
Table 2: Recommended Chromatographic Conditions for Ivabradine Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, End-capped | Minimizes silanol interactions.[12][13] |
| Mobile Phase pH | 3.0-4.0 or >7.0 | Avoids analyte pKa and suppresses silanol activity.[8][9][11] |
| Buffer | Phosphate or Acetate | Maintains stable pH.[10][16] |
| Sample Solvent | Initial mobile phase composition | Prevents peak distortion.[6] |
| Sample Concentration | Within linear range of the method | Avoids column overload.[5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: HPLC Method for Ivabradine with Controlled pH
This protocol is based on a method developed for the quantification of Ivabradine in tablets, demonstrating good peak symmetry.[10]
-
Instrumentation: Shimadzu LC-10AT VP system with UV-Vis detector.
-
Column: C18 (150 x 4.6 mm; 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 7.2) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: 285 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and the ammonium acetate buffer in the specified ratio. Adjust the pH of the buffer to 7.2.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Prepare standard and sample solutions of Ivabradine in the mobile phase.
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Calculate the tailing factor of the Ivabradine peak.
-
Protocol 2: HPLC Method for Ivabradine at Low pH with a Tailing Reducer
This protocol utilizes a low pH mobile phase with an additive to improve peak shape.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: HemochromIntsil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 25mM potassium phosphate buffer (containing 0.2% Triethylamine (TEA), with pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 30:70 v/v ratio.
-
Flow Rate: 0.6 mL/min.
-
Detection: 287 nm.
-
Procedure:
-
Prepare the buffer by dissolving potassium phosphate in water to a concentration of 25mM, adding 0.2% TEA, and adjusting the pH to 3.0.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Equilibrate the column with the mobile phase.
-
Prepare standard and sample solutions.
-
Inject the solutions and monitor the peak shape.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. iajps.com [iajps.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijapbjournal.com [ijapbjournal.com]
- 11. akjournals.com [akjournals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsdronline.com [ijpsdronline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimal Column Chemistry for Ivabradine Impurity Analysis
Welcome to the technical support center for the chromatographic analysis of Ivabradine (B130884) and its impurities. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of Ivabradine impurities, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Critical Pairs (e.g., Positional Isomers, Diastereoisomers) | Inappropriate column chemistry. | - Column Selection: Evaluate different stationary phases. While C18 columns like Zorbax Eclipse Plus C18 are commonly used, consider a phenyl column (e.g., Zorbax Phenyl) for alternative selectivity, which can be beneficial for separating diastereomeric N-oxides.[1] - Mobile Phase Optimization: Adjusting the organic modifier ratio (e.g., acetonitrile (B52724) and methanol) can significantly impact selectivity. For instance, the addition of methanol (B129727) to an acetonitrile-based mobile phase has been shown to be crucial for separating certain positional isomers.[2][3] |
| Suboptimal mobile phase pH. | The pH of the aqueous portion of the mobile phase is a critical parameter. A systematic evaluation of pH (e.g., from 3.0 to 7.35) is recommended to find the optimal selectivity for all impurities.[2][4] | |
| Peak Tailing for Ivabradine or Basic Impurities | Secondary interactions with residual silanols on the silica (B1680970) support. | - Column Choice: Employ a high-purity, end-capped C18 column. - Mobile Phase Additives: Incorporate a competing base or an appropriate buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) in the mobile phase to minimize silanol (B1196071) interactions. |
| Long Analysis Run Times | Isocratic elution method is not suitable for impurities with a wide polarity range. | - Gradient Elution: Develop a gradient elution method to effectively separate both early and late-eluting impurities in a reasonable timeframe. A gradient from a lower to a higher concentration of the organic modifier (e.g., acetonitrile) is a common approach.[4] |
| Irreproducible Retention Times | Fluctuations in column temperature. | Utilize a column oven to maintain a consistent and elevated temperature (e.g., 34°C), which can improve peak shape and reproducibility.[2][3] |
| Mobile phase instability or improper preparation. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. For buffered mobile phases, verify the pH before use. | |
| Ghost Peaks | Contamination in the mobile phase, sample, or HPLC system. | - Solvent Purity: Use HPLC-grade solvents and freshly prepared mobile phases. - System Cleaning: Flush the HPLC system, including the injector and detector, with a strong solvent. |
| Inadequate Separation of Keto-Enol Tautomers or Diastereoisomers | The chosen chromatographic conditions do not provide sufficient selectivity for these specific isomers. | - Organic Modifier: The choice of organic modifier is critical. For instance, acetonitrile has been shown to be effective in separating diastereoisomers of impurity X, whereas the addition of methanol may hinder this separation.[4] - Elution Mode: While gradient elution is generally preferred for impurity profiling, isocratic methods might offer better resolution for specific critical pairs. A thorough evaluation of both modes is recommended.[4][5] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting point for column selection when analyzing Ivabradine and its impurities?
A reversed-phase C18 column is a robust starting point for developing a separation method for Ivabradine and its impurities. A column such as the Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) has been successfully used.[2][3][6] However, due to the complexity and similar polarities of some impurities, other stationary phases like C8 and Phenyl columns should also be considered during method development to achieve optimal selectivity.[1][2]
2. How does the mobile phase pH affect the separation of Ivabradine and its impurities?
The mobile phase pH is a critical parameter that influences the retention and selectivity of ionizable compounds like Ivabradine and its impurities. A systematic study of pH is essential. For example, evaluating a pH range from 3.0 to 5.0 with a phosphate buffer can help in selecting the most appropriate pH for optimal resolution.[2] In other studies, a higher pH of around 6.0 to 7.35 using phosphate or ammonium acetate (B1210297) buffers has also been found to be effective.[2][4]
3. What is the role of organic modifiers like acetonitrile and methanol in the mobile phase?
Acetonitrile is a commonly used organic modifier in the mobile phase for Ivabradine impurity analysis. However, for resolving challenging critical pairs, such as positional isomers, the addition of methanol can be crucial. A mixture of acetonitrile and methanol in the organic portion of the mobile phase can provide unique selectivity that neither solvent can achieve alone.[2][3]
4. Should I use an isocratic or gradient elution method?
For a complex mixture of impurities with a wide range of polarities, a gradient elution method is generally more suitable as it allows for the separation of all compounds within a reasonable timeframe.[4] An isocratic method might be simpler but could lead to long run times or poor resolution of either early or late-eluting peaks. However, for separating specific challenging isomers, an optimized isocratic method could be advantageous.[5]
5. How can I improve the separation of diastereomeric impurities of Ivabradine?
The separation of diastereomers, such as the N-oxide impurity, can be particularly challenging. The choice of both the stationary phase and the organic modifier is critical. A phenyl column has been shown to be effective in separating diastereomeric N-oxides.[1] Additionally, the use of acetonitrile as the organic modifier has been demonstrated to be successful in separating diastereoisomers of impurity X.[4]
Experimental Protocols
Below are summarized experimental conditions from cited literature for the analysis of Ivabradine and its impurities.
Method 1: Isocratic RP-HPLC for 11 Impurities [2][3]
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 28 mM Phosphate Buffer (pH 6.0) and Acetonitrile/Methanol mixture |
| Ratio | Aqueous:Organic - 85:15 (v/v) initially, with organic phase being an optimal ratio of Methanol:Acetonitrile (59:41, v/v) |
| Flow Rate | 1.6 mL/min |
| Column Temperature | 34°C |
| Detection | UV at 220 nm |
Method 2: Gradient RP-HPLC for Process and Degradation Impurities [1]
| Parameter | Condition |
| Column | Zorbax Phenyl |
| Mobile Phase | Gradient elution with a mixture of 0.075% Trifluoroacetic acid, Acetonitrile, and Methanol |
| Flow Rate | 1.5 mL/min |
| Detection | PDA at 285 nm and QDa in positive scan mode |
Method 3: Gradient RP-HPLC using Analytical Quality by Design (AQbD) [4]
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 7.35) |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 11% B, Final: 34% B |
| Gradient Time | 45 minutes |
| Detection | UV at 220 nm |
Visualizations
Workflow for Optimal Column Chemistry Selection
Caption: A flowchart illustrating the systematic approach to selecting the optimal column chemistry and chromatographic conditions for Ivabradine impurity analysis.
Logical Relationship of Critical Parameters in Method Development
Caption: A diagram showing the relationship between key input parameters and the desired outcomes in HPLC method development for Ivabradine impurities.
References
- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
Technical Support Center: Enhanced Detection of Low-Level Ivabradine Impurities
Welcome to the technical support center for the analysis of Ivabradine (B130884) and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of detecting low-level Ivabradine impurities during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of Ivabradine impurities?
A1: Impurities in Ivabradine can originate from various stages of the manufacturing process and storage.[1][2] These are broadly categorized as:
-
Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, and by-products of side reactions.[1][2]
-
Degradation Impurities: These form due to the degradation of the active pharmaceutical ingredient (API) under the influence of light, heat, humidity, acid, base, or oxidation.[1][3][4][5] Ivabradine is known to be susceptible to degradation under these conditions.[3][4][5]
-
Residual Solvents: Organic solvents used during the synthesis process that are not completely removed.[6]
-
Elemental Impurities: Trace metals that may be introduced from catalysts or manufacturing equipment.[1]
Q2: Which analytical techniques are most suitable for detecting low-level Ivabradine impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the primary techniques for the sensitive detection and quantification of low-level Ivabradine impurities.[1][7][8]
-
HPLC with UV/PDA Detection: A widely used method for routine analysis and stability studies.[9][10]
-
LC-MS/MS (including Q-TOF-MS): Offers high sensitivity and selectivity, which is crucial for identifying and quantifying trace-level impurities and for structural elucidation of unknown degradation products.[1][3][4][7][11]
Q3: Why am I seeing poor peak shape and resolution for my impurity peaks?
A3: Poor peak shape and resolution can be caused by several factors in your chromatographic method. Key areas to investigate include:
-
Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase are critical. Optimizing the gradient or isocratic conditions can significantly improve separation.
-
Column Chemistry: The choice of stationary phase (e.g., C18, Phenyl) can impact selectivity. Screening different column chemistries may be necessary to resolve critical peak pairs.[12]
-
Flow Rate and Temperature: These parameters affect the efficiency of the separation. Methodical optimization is recommended.[12]
-
Co-elution: Impurities may co-elute with the main peak or other components.[13][14] Adjusting the mobile phase composition or gradient slope can help resolve these peaks.
Q4: How can I improve the sensitivity of my method to detect very low-level impurities?
A4: Enhancing sensitivity is critical for detecting impurities at or below reporting thresholds. Consider the following strategies:
-
Optimize Detector Settings: For UV detection, ensure you are using the wavelength of maximum absorbance for the impurity of interest, which may differ from that of the API.[10] For MS detection, optimizing ionization source parameters (e.g., ESI voltage, gas flows, temperature) is crucial.
-
Increase Injection Volume: A larger injection volume can increase the signal for trace analytes, but be mindful of potential peak broadening.
-
Sample Concentration: If possible, concentrating the sample can bring low-level impurities above the limit of detection.
-
Use a More Sensitive Detector: Mass spectrometry (MS) detectors, particularly tandem MS (MS/MS), offer significantly higher sensitivity and selectivity compared to UV detectors.[6][11]
Troubleshooting Guides
Guide 1: Poor Sensitivity and High Baseline Noise
| Symptom | Possible Cause | Troubleshooting Action |
| Low signal-to-noise ratio for impurity peaks | Improper mobile phase preparation | Ensure high-purity solvents and additives are used. Degas the mobile phase before use. |
| Contaminated system | Flush the entire HPLC/UPLC system, including the column, with an appropriate cleaning solution. | |
| Inefficient ionization (LC-MS) | Optimize ESI source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature). | |
| High baseline noise | Detector lamp issue (UV) | Check the lamp's energy and replace it if it's nearing the end of its lifespan. |
| Mobile phase mixing issues | Ensure proper mixing of the mobile phase components. If using a gradient, check the proportioning valve. | |
| Column bleed | Use a high-quality, low-bleed column, especially for MS applications. |
Guide 2: Inconsistent Retention Times
| Symptom | Possible Cause | Troubleshooting Action |
| Retention time shifts between injections | Inadequate column equilibration | Increase the column equilibration time between gradient runs. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature.[4] | |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure accurate composition. | |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Guide 3: Identification of Unknown Peaks
| Symptom | Possible Cause | Troubleshooting Action |
| Unidentified peaks in the chromatogram | New degradation product or process impurity | Perform forced degradation studies (acid, base, oxidative, photolytic, thermal) to help identify the nature of the impurity.[3][4][5] |
| Contamination | Inject a blank (mobile phase) to rule out contamination from the solvent or system. | |
| Co-elution of multiple components | Modify the chromatographic method (e.g., change gradient, mobile phase pH, or column) to try and resolve the single peak into multiple peaks. | |
| Lack of reference standard | Utilize high-resolution mass spectrometry (HRMS) like Q-TOF-MS for accurate mass measurement and fragmentation studies to propose a structure for the unknown impurity.[4][15] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ivabradine and Its Impurities
This protocol is based on methodologies developed for the separation of Ivabradine and its process-related and degradation impurities.[9][10]
-
Chromatographic System: HPLC with a PDA or UV detector.
-
Column: Zorbax Phenyl (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase:
-
A: 0.075% Trifluoroacetic acid in water
-
C: Methanol
-
-
Gradient Program:
Time (min) %A %B %C 0 70 20 10 15 40 40 20 25 20 60 20 | 30 | 70 | 20 | 10 |
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification
This protocol is adapted from methods used for the analysis of Ivabradine in biological matrices, which can be modified for impurity analysis.[11]
-
Chromatographic System: UPLC coupled to a triple quadrupole mass spectrometer.
-
Column: BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 2 mM Ammonium acetate (B1210297) in water
-
B: Methanol
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 4.5 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM). Specific transitions for Ivabradine and its known impurities need to be determined by infusing pure standards.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Ivabradine
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 2 M HCl | 24 hours at 80°C | Significant degradation observed.[4] |
| Alkaline Hydrolysis | 1 M NaOH | 24 hours at 80°C | Significant degradation observed.[4] |
| Oxidation | 3%, 7.5%, 15% H₂O₂ | 24 hours at 80°C | Complete degradation observed at all concentrations.[4] |
| Thermal Degradation | Deionized water | 24 hours at 80°C | Degradation observed.[4] |
| Photolytic Degradation | 500 W/m² (Xenon lamp) | 24 and 48 hours (solution), 120 hours (solid) | Degradation observed.[4] |
Table 2: Example Linearity Data for Ivabradine Impurity Analysis
| Impurity | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity I | 1.66 - 6.00 | > 0.99 |
| Impurity II | 1.55 - 3.73 | > 0.99 |
| Impurity III | 0.95 - 2.28 | > 0.99 |
| Impurity IV | 0.80 - 1.92 | > 0.99 |
| This is example data based on typical validation parameters and should be established for each specific method.[16] |
Visualizations
Caption: Workflow for Ivabradine impurity profiling.
Caption: Troubleshooting logic for chromatographic issues.
References
- 1. veeprho.com [veeprho.com]
- 2. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices - ProQuest [proquest.com]
- 8. ajrconline.org [ajrconline.org]
- 9. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ajpaonline.com [ajpaonline.com]
- 11. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. akjournals.com [akjournals.com]
Technical Support Center: Managing Variability in Reference Standards for Ivabradine Impurity 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the variability of reference standards for Ivabradine (B130884) Impurity 2.
Frequently Asked Questions (FAQs)
Q1: What is Ivabradine Impurity 2, and why is it important to monitor?
This compound is a substance related to the active pharmaceutical ingredient (API) Ivabradine.[1][] Monitoring and controlling impurities in pharmaceuticals is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Regulatory agencies require strict control of impurities.[3]
Q2: There appears to be conflicting information about the molecular formula and weight of this compound. Which is correct?
There is a notable discrepancy in publicly available data for this compound (CAS No: 73954-34-4). Some sources report a molecular formula of C₂₇H₄₂N₂O₅ and a molecular weight of approximately 474.6 g/mol , while others indicate C₁₄H₂₁NO₅ with a molecular weight of around 283.3 g/mol .[][4][5][6][7][8][9]
It is crucial to verify the molecular information with the specific batch of the reference standard you have received. The Certificate of Analysis (CoA) provided by the supplier is the authoritative source for this information. Using an incorrect molecular weight will lead to significant errors in the quantification of the impurity.
Q3: What are the recommended storage conditions for the this compound reference standard?
To ensure the stability of the reference standard, it is recommended to store it at -20°C.[][5] The standard should be kept in a well-sealed, airtight container to protect it from moisture and atmospheric contaminants. Some suppliers also recommend storing it with a desiccant.
Q4: What solvents are suitable for dissolving this compound?
This compound is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO).[][5] The choice of solvent for your analytical method should be compatible with your chromatographic system. Always refer to the supplier's documentation for specific solubility information.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of the this compound reference standard.
| Problem | Potential Cause | Recommended Action |
| Inconsistent chromatographic peak area for the reference standard. | Hygroscopicity: The compound may have absorbed moisture, leading to weighing errors. | Store the reference standard in a desiccator. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Degradation: The reference standard may have degraded due to improper storage or handling. | Review the storage conditions and handling procedures. Forced degradation studies of Ivabradine show susceptibility to acid, base, oxidation, and light.[10][11] Protect the standard from light and extreme pH conditions. | |
| Incomplete Dissolution: The standard may not be fully dissolved in the chosen solvent. | Ensure the solvent is appropriate and use sonication or vortexing to aid dissolution. Visually inspect the solution for any undissolved particles. | |
| Appearance of new, unexpected peaks in the chromatogram of the reference standard. | Polymorphism: The crystalline form of the impurity may have changed, which can affect its stability and chromatographic behavior.[12][13][14][15] | Document the new peak and contact the supplier. Characterization techniques like X-ray diffraction (XRD) can be used to investigate polymorphism. |
| Contamination: The standard may have been contaminated during handling. | Use clean, dedicated spatulas and glassware. Prepare solutions in a clean environment. | |
| Degradation: A new peak could be a degradation product. | Compare the chromatogram with historical data to track the appearance of the new peak over time. Consider performing a stress test (e.g., exposure to light or heat) on a small amount of the standard to see if the new peak increases. | |
| Lot-to-lot variability in the purity or appearance of the reference standard. | Residual Solvents: The presence and amount of residual solvents can vary between batches, affecting the purity value and potentially the stability of the standard.[16][17][18][19] | Always refer to the Certificate of Analysis for the specific purity value of each lot. The CoA should also provide information on residual solvents. |
| Different Synthetic Route: The manufacturer may have used a different synthetic process for a new batch, leading to a different impurity profile. | Qualify each new lot of the reference standard against the previous, well-characterized lot to ensure consistency. |
Data Presentation
Table 1: Reported Physicochemical Properties of this compound
| Property | Reported Value 1 | Reported Value 2 | Source |
| CAS Number | 73954-34-4 | 73954-34-4 | [1][7][8][20][21][22] |
| Chemical Name | N-(2,2-Dimethoxyethyl)-3,4-dimethoxybenzeneacetamide | 3-{3-[(3,4-Dimethoxy-bicyclo[4.2.0]oct-7-ylmethyl)-methyl-amino]-propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one | [][5][21] |
| Molecular Formula | C₁₄H₂₁NO₅ | C₂₇H₄₂N₂O₅ | [6][8][][4][5][9] |
| Molecular Weight | 283.32 g/mol | 474.63 g/mol | [6][8][][5][9] |
Note: The discrepancy in chemical name, molecular formula, and molecular weight highlights the importance of verifying this information from the Certificate of Analysis of the specific reference standard lot in use.
Experimental Protocols
Protocol for Qualification of a New Batch of this compound Reference Standard
This protocol outlines the steps to qualify a new batch of this compound reference standard against an existing, well-characterized batch.
-
Documentation Review:
-
Obtain the Certificate of Analysis (CoA) for the new batch.
-
Compare the identity, purity, and other specifications on the new CoA with that of the current, approved batch. Note any differences.
-
-
Visual Inspection:
-
Visually inspect the new batch of reference standard for any differences in color, appearance, or physical state compared to the current batch.
-
-
Identity Confirmation:
-
Prepare solutions of both the new and current reference standards.
-
Analyze both solutions using a validated identification method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS).
-
The retention time and spectral data (e.g., UV spectrum) of the new batch should match that of the current batch.
-
-
Purity Assessment (by HPLC):
-
Prepare solutions of both the new and current reference standards at the same concentration.
-
Analyze both solutions using a validated, stability-indicating HPLC method.
-
The purity of the new batch should be within the acceptable limits defined by your internal procedures and should be comparable to the purity stated on its CoA.
-
The impurity profile of the new batch should be consistent with that of the current batch.
-
-
Assay (Purity) Comparison:
-
Accurately weigh and prepare solutions of both the new and current reference standards.
-
Inject the solutions multiple times (e.g., n=6) into the HPLC system.
-
Calculate the purity of the new batch relative to the current batch. The results should be within a pre-defined acceptance criterion (e.g., ± 2%).
-
-
Final Approval:
-
If all tests meet the acceptance criteria, the new batch of the reference standard can be approved for use.
-
Document all results in a qualification report.
-
Mandatory Visualization
Caption: Workflow for handling this compound reference standards.
Caption: Troubleshooting logic for analytical discrepancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. scribd.com [scribd.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Handling Your Analytical Reference Standards [restek.com]
- 7. This compound | CAS No- 73954-34-4 | Simson Pharma Limited [simsonpharma.com]
- 8. chemscene.com [chemscene.com]
- 9. rxnchem.com [rxnchem.com]
- 10. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uspnf.com [uspnf.com]
- 17. pharmtech.com [pharmtech.com]
- 18. ajpaonline.com [ajpaonline.com]
- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 20. 73954-34-4|N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide|BLD Pharm [bldpharm.com]
- 21. cleanchemlab.com [cleanchemlab.com]
- 22. This compound - Nordic Biosite [nordicbiosite.com]
overcoming solubility issues of Ivabradine and its impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Ivabradine (B130884) and its impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the solubility of Ivabradine Hydrochloride in common laboratory solvents?
A1: Ivabradine hydrochloride (HCl) is generally considered to have high solubility in aqueous solutions.[1] However, its solubility can vary significantly depending on the solvent, pH, and the specific solid-state form (polymorph) of the material.[2][3] Below is a summary of reported solubility data.
Table 1: Solubility of Ivabradine Hydrochloride
| Solvent / Medium | Reported Solubility | Reference(s) |
| Water | 50 mg/mL | [4] |
| Water (warmed) | ≥ 5 mg/mL | [5] |
| 0.9% Saline Solution | 14 mg/mL | [4] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| 0.1 M HCl (pH 1.2) | 1.9 mg/mL to Sparingly Soluble | [7][8] |
| Methanol (B129727) | Very Soluble | [7][9] |
| Ethanol | ~1 mg/mL (Very Slightly Soluble) | [6][7] |
| DMSO | 20 mg/mL | [6] |
| Dimethylformamide (DMF) | 25 mg/mL | [6] |
Note: Discrepancies in reported values may be due to different experimental conditions, such as temperature, or the use of different polymorphic forms of Ivabradine HCl.
Q2: My Ivabradine HCl is not dissolving as expected in an aqueous buffer. What could be the cause?
A2: Several factors can lead to lower-than-expected dissolution, even for a highly soluble salt like Ivabradine HCl:
-
Polymorphism: Ivabradine HCl is known to exist in multiple crystalline and solvated forms (e.g., α, β, δ forms), each with distinct physicochemical properties, including solubility and dissolution rate.[2][3] The specific polymorph you are using may have lower solubility than another form.
-
pH Effects: While generally soluble, Ivabradine HCl's solubility can be influenced by pH. One study noted higher solubility in acidic buffers compared to alkaline ones.[10]
-
Common Ion Effect: If you are using a buffer containing chloride ions (e.g., a KCl-based buffer), it can suppress the dissolution of the hydrochloride salt, reducing its apparent solubility.
-
Material Quality: Ensure the purity of your material. The presence of insoluble impurities can give the appearance of poor solubility.
Q3: What is known about the solubility of Ivabradine impurities?
A3: Specific solubility data for most of Ivabradine's process-related and degradation impurities are not widely published.[1] Impurities are generated under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[11][12] It is a critical principle in drug development that impurities may have significantly different physicochemical properties, including solubility, compared to the parent active pharmaceutical ingredient (API).[13] When encountering an unknown impurity, its solubility profile must be determined empirically.
Q4: What general strategies can be used to improve the solubility of Ivabradine or a poorly soluble impurity?
A4: A variety of techniques can be employed to enhance the solubility of pharmaceutical compounds. These can be broadly categorized as:
-
Physical Modifications: Techniques like creating co-crystals, forming amorphous solid dispersions, and reducing particle size (nanosuspensions).[14]
-
Chemical Modifications: Utilizing complexation agents like cyclodextrins to form inclusion complexes.[15]
-
Formulation Approaches: The use of co-solvents, surfactants, or specialized drug delivery systems.
Q5: Are there any specific, published methods for enhancing Ivabradine's formulation properties?
A5: Yes, several advanced methods have been successfully applied to Ivabradine:
-
Co-Crystallization: Co-crystals of Ivabradine HCl with (S)-mandelic acid have been developed to provide an alternative, stable solid form, which can be prepared in situ during wet granulation.[14][16]
-
Solid Dispersions: Formulating Ivabradine HCl as a solid dispersion can help stabilize the amorphous form and improve dissolution characteristics.[17]
-
Cyclodextrin (B1172386) Complexation: Inclusion complexes using cyclodextrins can enhance the solubility and bioavailability of drugs.[15][18] This approach is a promising strategy for overcoming solubility limitations.
-
Microspheres: Ivabradine HCl has been formulated into microspheres using a solvent evaporation method to achieve controlled drug release.[19]
Section 2: Troubleshooting Guides
Problem 1: Low or Inconsistent Dissolution Rate of Ivabradine HCl in an Aqueous Medium
| Potential Cause | Recommended Solution / Action |
| Incorrect Solid Form | Characterize the solid form of your Ivabradine HCl batch using techniques like X-Ray Powder Diffraction (XRPD) to identify the polymorph. Compare results between different batches to ensure consistency.[2] |
| Inadequate Agitation | Ensure sufficient mixing energy. Use a calibrated magnetic stirrer or overhead stirrer. For small-scale lab preparations, sonication can aid dissolution. |
| Medium Degassing Issues | In formal dissolution testing, dissolved air can form bubbles on the tablet or powder surface, inhibiting wetting. Ensure the dissolution medium is properly degassed according to USP guidelines.[20] |
| Chemical Instability | Ivabradine can degrade under certain conditions (e.g., strong base).[1] Confirm the stability of the drug in your chosen dissolution medium over the experiment's duration by performing an HPLC analysis of a sample over time.[20] |
Problem 2: Precipitation Occurs When Diluting an Organic Stock Solution into an Aqueous Buffer
| Potential Cause | Recommended Solution / Action |
| Exceeding Aqueous Solubility | The final concentration in the aqueous buffer is too high. Decrease the final concentration or increase the final volume of the buffer. |
| "Solvent Shock" | Rapid addition of the organic stock causes localized supersaturation and precipitation. Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. |
| Poor Solvent Miscibility | The organic solvent is not fully miscible with the aqueous buffer at the ratio used. Consider using a different, more miscible organic solvent for the stock solution (e.g., DMSO, Methanol).[6] |
| Need for a Solubilizer | The drug requires a solubilizing agent to remain in solution. Add a pharmaceutically acceptable surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) to the final aqueous buffer.[21] |
Problem 3: An Impurity is Insoluble in the HPLC Mobile Phase
| Potential Cause | Recommended Solution / Action |
| Polarity Mismatch | The impurity has a very different polarity from the mobile phase. Modify the mobile phase composition. Gradually increase or decrease the organic solvent percentage. Consider a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol or vice versa). |
| pH-Dependent Solubility | The impurity may be ionizable. Adjust the pH of the aqueous component of the mobile phase. For acidic impurities, lowering the pH may increase solubility; for basic impurities, raising the pH may help. |
| Insufficient Solubilizing Power | The mobile phase cannot dissolve the impurity at the required concentration. Decrease the concentration of the sample being injected. If possible, dissolve the initial sample in a stronger solvent (like DMSO) and inject a smaller volume. |
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of an Ivabradine-Cyclodextrin Inclusion Complex
This protocol is a general method based on the principles of cyclodextrin complexation to improve drug solubility.[15][18]
-
Molar Ratio Calculation: Determine the desired molar ratio of Ivabradine HCl to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), commonly starting with 1:1 and 1:2 ratios.
-
Cyclodextrin Dissolution: Dissolve the calculated amount of HP-β-CD in a minimal amount of purified water in a round-bottom flask with gentle heating (40-50°C) and stirring until a clear solution is obtained.
-
Drug Addition: Slowly add the calculated amount of Ivabradine HCl to the cyclodextrin solution. Continue stirring the mixture for 24-48 hours at a constant temperature to allow for complex formation.
-
Lyophilization: Freeze the resulting aqueous solution (e.g., using a dry ice/acetone bath or a freezer at -80°C).
-
Drying: Dry the frozen sample using a freeze-dryer (lyophilizer) for 48 hours or until a dry, fluffy powder is obtained.
-
Characterization: Characterize the resulting powder to confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and XRPD.
-
Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of the uncomplexed drug.
Protocol 2: Preparation of an Ivabradine Solid Dispersion via Solvent Evaporation
This protocol describes a common lab-scale method to create a solid dispersion, which can enhance the dissolution of poorly soluble compounds.[19]
-
Polymer and Drug Dissolution: Select a suitable carrier polymer (e.g., PVP K30, HPMC, or Eudragit®). Separately dissolve the Ivabradine HCl and the polymer in a common volatile solvent (e.g., methanol). A typical drug-to-polymer weight ratio to screen is 1:1, 1:3, and 1:5.
-
Mixing: Combine the two solutions and stir until a single, clear solution is formed.
-
Solvent Evaporation: Transfer the solution to a petri dish or a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once the bulk of the solvent is removed, transfer the solid film or powder to a vacuum oven and dry for 24 hours at 40°C to remove any residual solvent.
-
Sizing: Gently grind the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using XRPD to confirm an amorphous state and DSC to check for drug-polymer interactions.
-
Dissolution Testing: Perform a dissolution study comparing the solid dispersion to the physical mixture and the pure drug to evaluate the enhancement in dissolution rate.[22]
Protocol 3: Screening for Ivabradine Co-crystals via Slurry Co-crystallization
This protocol is a common screening method for discovering new co-crystal forms.[14]
-
Co-former Selection: Choose a set of pharmaceutically acceptable co-formers. For Ivabradine HCl, carboxylic acids like (S)-mandelic acid have proven successful.[14]
-
Preparation: In a small vial, add Ivabradine HCl and a co-former in a defined molar ratio (e.g., 1:1).
-
Slurrying: Add a small amount of a solvent or solvent mixture (e.g., acetonitrile, ethanol, or ethyl acetate) just enough to create a thick slurry.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., room temperature or 40°C) for 3-7 days. This allows the system to reach thermodynamic equilibrium.
-
Isolation: After the equilibration period, centrifuge the vial and carefully decant the supernatant.
-
Drying: Dry the remaining solids in a vacuum oven at a low temperature.
-
Analysis: Analyze the dried solids using XRPD. The appearance of a new, unique diffraction pattern (different from both the API and the co-former) indicates the potential formation of a new co-crystal.
Section 4: Visualizations
Caption: General workflow for troubleshooting solubility and dissolution issues.
Caption: Experimental workflow for preparing a solid dispersion.
Caption: Key strategies for enhancing drug solubility.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disclosing the extensive crystal chemistry of Ivabradine hydrochloride, in its pure and solvated phases | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. tga.gov.au [tga.gov.au]
- 5. Ivabradine hydrochloride CAS#: 148849-67-6 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. eurotradesl.com [eurotradesl.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Ivabradine Hydrochloride | 148849-67-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2015001569A1 - A solid pharmaceutical composition of ivabradine for oral administration - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. abap.co.in [abap.co.in]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. giwmscdnone.gov.np [giwmscdnone.gov.np]
strategies to prevent the formation of Ivabradine N-oxide impurities
Welcome to the technical support center for strategies to prevent the formation of Ivabradine (B130884) N-oxide impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of this critical impurity during research and development.
Frequently Asked Questions (FAQs)
Q1: What is Ivabradine N-oxide?
A1: Ivabradine N-oxide is a major oxidative degradation product of Ivabradine.[1] It is formed by the oxidation of the tertiary amine group in the Ivabradine molecule. Its chemical formula is C27H36N2O6.[2][3][4]
Q2: Why is it important to control the formation of Ivabradine N-oxide?
A2: Controlling impurities is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and stability of the final drug product. Regulatory bodies require strict control over impurity levels. While some degradation products of Ivabradine have been found to be pharmacologically active, it is crucial to minimize their presence to ensure a consistent and predictable therapeutic effect.[5][6][7]
Q3: What are the primary factors that lead to the formation of Ivabradine N-oxide?
A3: The primary factor leading to the formation of Ivabradine N-oxide is exposure to oxidative conditions.[1][5][6] This can be exacerbated by other factors such as increased temperature, exposure to light, and certain pH conditions (both acidic and alkaline hydrolysis can contribute to overall degradation).[5][6][8]
Q4: Can Ivabradine N-oxide be detected and quantified?
A4: Yes, various analytical methods, particularly High-Performance Liquid Chromatography (HPLC) with UV-DAD, QDa, or mass spectrometry detectors, are used to separate, detect, and quantify Ivabradine N-oxide and other related impurities.[1][5][6][8]
Troubleshooting Guide: Preventing Ivabradine N-oxide Formation
This guide addresses specific issues that may arise during your experiments and provides strategies to mitigate the formation of Ivabradine N-oxide.
Issue 1: I am observing a significant peak corresponding to Ivabradine N-oxide in my HPLC analysis after sample preparation.
-
Question: What could be causing the formation of Ivabradine N-oxide during my sample preparation?
-
Answer: The formation of Ivabradine N-oxide during sample preparation is likely due to exposure to oxidizing agents or conditions. This can include dissolved oxygen in solvents, use of oxidizing reagents, or exposure to high-energy light.
-
Troubleshooting Steps:
-
Solvent Selection and Handling:
-
Use de-gassed solvents for sample dilution to minimize dissolved oxygen.
-
Avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or Dioxane). Use freshly opened bottles of high-purity solvents.
-
-
Exclusion of Oxygen:
-
Consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is high.
-
-
Light Protection:
-
Temperature Control:
-
Issue 2: My stability studies show an increase in Ivabradine N-oxide over time.
-
Question: How can I improve the stability of my Ivabradine formulation to prevent N-oxide formation during storage?
-
Answer: An increase in Ivabradine N-oxide during stability studies indicates that the formulation is not adequately protected from oxidative degradation.
-
Preventative Strategies:
-
Inert Atmosphere Packaging:
-
Package the drug substance or product under an inert gas like nitrogen to displace oxygen.
-
-
Antioxidant Excipients:
-
Consider the inclusion of antioxidants in your formulation. The choice of antioxidant should be based on compatibility studies with Ivabradine.
-
-
Optimal Storage Conditions:
-
pH Control:
-
Issue 3: I am performing forced degradation studies and want to specifically generate the N-oxide impurity for analytical method validation.
-
Question: What are the recommended conditions to intentionally degrade Ivabradine to its N-oxide form?
-
Answer: To specifically generate Ivabradine N-oxide, you should expose the drug substance to oxidative stress.
-
Recommended Protocol:
-
Oxidizing Agent: Use hydrogen peroxide (H₂O₂) as the oxidizing agent. Studies have shown that complete degradation of Ivabradine can be achieved with H₂O₂.[5]
-
Concentration of H₂O₂: You can screen a range of H₂O₂ concentrations (e.g., 3%, 7.5%, 15%) to control the extent of degradation.[5]
-
Temperature: The reaction can be carried out at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours) to accelerate the degradation process.[5]
-
Monitoring: Monitor the reaction progress using HPLC to determine the optimal time to stop the reaction when a sufficient amount of the N-oxide has been formed for your analytical purposes.
-
Data on Ivabradine Degradation
The following table summarizes the conditions under which Ivabradine degradation, including the formation of N-oxide, has been observed in forced degradation studies.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observation | Reference |
| Acid Hydrolysis | 2 M HCl | 24 hours | 80°C | Degradation observed | [5] |
| Alkaline Hydrolysis | 1 M NaOH | 24 hours | 80°C | Degradation observed | [5] |
| Oxidative | 3%, 7.5%, 15% H₂O₂ | 24 hours | 80°C | Complete degradation of Ivabradine was observed, with N-oxide being a major product. | [5] |
| Thermal | Deionized water | 24 hours | 80°C | Degradation observed | [5][6] |
| Photolytic | 500 W/m² illuminance | 24-48 hours (solution), 120 hours (solid) | Ambient | Degradation observed | [5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Ivabradine
Objective: To investigate the stability of Ivabradine under various stress conditions as per ICH guidelines.
Materials:
-
Ivabradine Hydrochloride bulk powder
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%, 7.5%, and 15% solutions
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate
-
HPLC system with a Q-TOF-MS or PDA detector
-
Kromasil 100 C8 column (4.6 mm × 250 mm, 5 µm) or equivalent
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Methodology:
-
Sample Preparation: For each stress condition, weigh 1 mg of Ivabradine and dissolve it in 2 ml of the appropriate solvent/stressor solution.[5]
-
Acid Hydrolysis: Add 2 ml of 2 M HCl to 1 mg of Ivabradine. Incubate at 80°C for 24 hours.[5]
-
Alkaline Hydrolysis: Add 2 ml of 1 M NaOH to 1 mg of Ivabradine. Incubate at 80°C for 24 hours.[5]
-
Oxidative Degradation: Prepare three separate samples by adding 2 ml of 3%, 7.5%, and 15% H₂O₂ respectively to 1 mg of Ivabradine. Incubate at 80°C for 24 hours.[5]
-
Thermal Degradation: Dissolve 1 mg of Ivabradine in 2 ml of deionized water. Keep at 80°C for 24 hours.[5]
-
Photolytic Degradation:
-
Sample Analysis:
-
After the specified duration, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC.
-
Protocol 2: HPLC Method for the Analysis of Ivabradine and its Impurities
Objective: To separate and quantify Ivabradine and its degradation products, including Ivabradine N-oxide.
Chromatographic Conditions (Example based on literature):
-
Column: Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm)[5]
-
Mobile Phase:
-
Component A: 20 mM ammonium acetate
-
Component B: Acetonitrile
-
Isocratic elution with 65% A and 35% B[5]
-
-
Flow Rate: 1 ml/min[5]
-
Column Temperature: 25°C[5]
-
Injection Volume: 20 µl[5]
-
Detector: Q-TOF-MS with ESI in positive ion mode[5] or a PDA detector at 286 nm.[8]
-
Total Analysis Time: 30 min[5]
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and identify the peaks based on their retention times and mass-to-charge ratios (if using MS).
-
Quantify the impurities based on the peak area relative to the Ivabradine peak.
Visualizations
Caption: Formation pathway of Ivabradine N-oxide from Ivabradine.
Caption: Experimental workflow for forced degradation studies of Ivabradine.
Caption: Troubleshooting logic for high Ivabradine N-oxide levels.
References
- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of gradient conditions for complex Ivabradine impurity profiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of gradient conditions for complex Ivabradine (B130884) impurity profiles.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating Ivabradine and its impurities?
A1: The primary challenges in developing a robust analytical method for Ivabradine arise from the complexity of its impurity profile. Many impurities have similar polarities to the active pharmaceutical ingredient (API) and to each other, making separation difficult.[1][2] Specific challenges include the presence of positional isomers, keto-enol tautomers, and diastereoisomers, which are often difficult to resolve using standard chromatographic techniques.[1][2] Forced degradation studies show that Ivabradine degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions, leading to a variety of degradation products that must be separated and quantified.[3][4][5][6]
Q2: Which type of HPLC column is most effective for Ivabradine impurity profiling?
A2: Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing Ivabradine and its impurities. C18 columns are widely used and have proven effective.[1][2][7] For instance, a Zorbax Eclipse Plus C18 column (100 × 4.6 mm, 3.5 μm) has been successfully used.[1][2] In some cases, a phenyl column, such as a Zorbax phenyl column, may offer alternative selectivity for separating critical pairs of impurities, especially when dealing with process and degradation impurities.[8]
Q3: What are the typical mobile phases used in the analysis of Ivabradine impurities?
A3: The mobile phase typically consists of an aqueous component and an organic modifier.
-
Aqueous Phase: Phosphate (B84403) buffers and ammonium (B1175870) acetate (B1210297) buffers are commonly used.[1][2][9][10][11] The pH of the aqueous phase is a critical parameter that significantly influences the retention and resolution of ionizable compounds like Ivabradine and its impurities.
-
Organic Modifier: Acetonitrile is the most frequently used organic solvent.[1][2][9][10] Methanol (B129727) is also used, sometimes in combination with acetonitrile, to fine-tune the selectivity for particularly difficult separations, such as positional isomers.[1][2][8]
Q4: Why is a gradient elution method often preferred over an isocratic method for Ivabradine impurity analysis?
A4: A gradient elution is often necessary due to the wide range of polarities present in a complex mixture of Ivabradine and its numerous impurities.[1][9][10] An isocratic method may not provide sufficient resolution for all impurities within a reasonable analysis time. A gradient program allows for the effective elution of both early-eluting (more polar) and late-eluting (less polar) impurities, improving peak shape and resolution across the entire chromatogram.[9][10][12]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Ivabradine impurity profiles.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Ivabradine and a known impurity. | Inadequate mobile phase pH. | Optimize the pH of the aqueous mobile phase. A systematic study of pH (e.g., in increments of 0.5 pH units) can reveal the optimal pH for maximizing resolution. |
| Incorrect organic modifier. | If using acetonitrile, try substituting or adding methanol to the mobile phase to alter selectivity. | |
| Suboptimal gradient slope. | Adjust the gradient time or the initial/final concentration of the organic modifier. A shallower gradient can improve the separation of closely eluting peaks.[9][10] | |
| Co-elution of positional isomers. | Insufficient column selectivity. | Evaluate different stationary phases. A phenyl column might provide different selectivity compared to a C18 column.[8] |
| Mobile phase composition not optimal. | The addition of a different organic solvent (e.g., methanol) to an acetonitrile-based mobile phase can help resolve positional isomers.[1][2] | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a constant and optimized temperature. A temperature of around 34°C has been reported as optimal in some methods.[1][2] |
| Inadequately buffered mobile phase. | Ensure the buffer concentration is sufficient to control the pH of the mobile phase effectively. A 20-30 mM buffer concentration is a good starting point.[1][2][9][10] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, replace it. | |
| New, unidentified peaks appear during a stability study. | Degradation of the sample. | Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to tentatively identify the degradation products.[3][4][5][6] Use a mass spectrometer (e.g., Q-TOF-MS or QDa) for peak identification.[3][4][8] |
Data Presentation
Table 1: Comparison of Reported Gradient HPLC Conditions for Ivabradine Impurity Analysis
| Parameter | Method 1[9][10] | Method 2[8] |
| Column | Not specified | Zorbax phenyl |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 7.35 | 0.075% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile and Methanol |
| Gradient Program | 11% B to 34% B in 45 min | Not specified in detail, described as a gradient application |
| Flow Rate | Not specified | 1.5 mL/min |
| Detection | UV at 220 nm | PDA at 285 nm and QDa (positive scan mode) |
| Column Temperature | Not specified | Not specified |
Table 2: Example of Forced Degradation Conditions for Ivabradine
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 2 M HCl | 24 h | 80°C[6] |
| Alkaline Hydrolysis | 1 M NaOH | 24 h | 80°C[6] |
| Oxidation | 3%, 7.5%, or 15% H₂O₂ | 24 h | 80°C[6] |
| Thermal Degradation | Deionized water | 24 h | 80°C[6] |
| Photolytic Degradation | 500 W/m² | 24 h and 48 h (solution), 120 h (solid) | Ambient |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Ivabradine Impurity Profiling
This protocol is a generalized procedure based on commonly cited methods.[1][2][9][10]
-
Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare a 20-30 mM ammonium acetate or phosphate buffer. Adjust the pH to the desired value (e.g., 6.0-7.5) using an appropriate acid or base. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV/PDA detector.
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3.5 µm).
-
Column Temperature: Maintain at a constant temperature (e.g., 34°C).
-
Flow Rate: Set a flow rate between 1.0 - 1.6 mL/min.
-
Detection Wavelength: Monitor at 220 nm or 286 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
Establish a linear gradient. For example, start with a low percentage of Mobile Phase B (e.g., 10-15%) and increase to a higher percentage (e.g., 35-40%) over 40-50 minutes.
-
Include a column wash step with a high percentage of organic phase and a re-equilibration step at the initial conditions after each run.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ivabradine sample in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a known concentration.
-
Protocol 2: Forced Degradation Study
This protocol outlines a typical procedure for conducting forced degradation studies to identify potential degradation impurities.[5][6]
-
Sample Preparation: For each stress condition, accurately weigh a specific amount of Ivabradine API (e.g., 1 mg) and dissolve it in a small volume of the appropriate solvent.
-
Acid Hydrolysis: Add 2 M HCl to the sample solution. Incubate at 80°C for 24 hours. After incubation, cool the solution and neutralize it before injection.
-
Alkaline Hydrolysis: Add 1 M NaOH to the sample solution. Incubate at 80°C for 24 hours. Cool and neutralize before analysis.
-
Oxidative Degradation: Add hydrogen peroxide solution (e.g., 3%) to the sample. Incubate at 80°C for 24 hours.
-
Thermal Degradation: Dissolve the sample in deionized water and incubate at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light with an intensity of 500 W/m² for a defined period.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector to aid in the identification of degradation products.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General workflow for Ivabradine impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 7. iajps.com [iajps.com]
- 8. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secure Verification [farfar.pharmacy.bg.ac.rs]
Validation & Comparative
A Comparative Guide to Stability-Indicating Assay Methods for Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the stability-indicating assay of Ivabradine. The data presented is compiled from peer-reviewed scientific literature to assist in the selection and implementation of a suitable method for quality control and stability studies of Ivabradine in bulk and pharmaceutical dosage forms.
Comparative Analysis of Analytical Methods
The most prevalent analytical technique for a stability-indicating assay of Ivabradine is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Various RP-HPLC methods have been developed and validated, offering a range of chromatographic conditions. Spectrophotometric methods have also been explored, providing a simpler and more cost-effective alternative, although potentially with lower specificity compared to HPLC.
RP-HPLC Method Comparison
The following table summarizes the key parameters of different RP-HPLC methods developed for the determination of Ivabradine.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS-3V (250 x 4.6mm, 5µm)[1] | C18 (4.6mm x 2.5cm, 5µm)[2] | Denali C18 (150mm × 4.6mm, 5µm)[3] | SS Wakosil C18AR (250×4.6 mm, 5µm)[4] |
| Mobile Phase | Water: Acetonitrile (50:50 v/v)[1] | Acetonitrile: Buffer pH 2.0 (60:40)[2] | 0.1% Orthophosphoric acid buffer: Acetonitrile (60:40 v/v)[3] | Methanol: 25mM Phosphate buffer pH 6.5 (60:40 v/v)[4] |
| Flow Rate | Not Specified | 0.9 mL/min[2] | 0.8 mL/min[3] | 0.8 mL/min[4] |
| Detection Wavelength | 286 nm[1] | 275 nm[2] | 260 nm[3] | 285 nm[4] |
| Retention Time | ~7 min[1] | 2.931 min[2] | 2.290 min[3] | 6.55 ± 0.05 min[4] |
| Linearity Range | 4.2 - 31.6 µg/mL[1] | 20 - 80 ppm[2] | 5 - 30 µg/mL[3] | 30 - 210 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999[1] | 0.9991[2] | 0.999[3] | 0.9998[4] |
| LOD | 0.06 µg/mL[1] | 2.47 ppm[2] | Not Specified | Not Specified |
| LOQ | 0.2 µg/mL[1] | 7.48 ppm[2] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.2 - 100.9%[1] | 99.48% (mean)[2] | 99.68 - 100.46% (mean)[3] | 98.55 - 99.00% (mean)[4] |
| Precision (%RSD) | < 2.0%[1] | < 2%[2] | Not Specified | < 2%[4] |
Forced Degradation Studies Summary
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. Ivabradine has been subjected to various stress conditions as per ICH guidelines.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 2M HCl, 80°C, 24h | Degradation observed | [5] |
| Base Hydrolysis | 1M NaOH, 80°C, 24h | Degradation observed | [5] |
| Oxidative Degradation | 3%, 7.5%, 15% H₂O₂, 80°C, 24h | Degradation observed | [5] |
| Thermal Degradation | 80°C, 24h | Degradation observed | [5] |
| Photolytic Degradation | 500 W/m² | Degradation observed | [6] |
It has been noted that Ivabradine is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[1][5] The developed HPLC methods were able to separate the degradation products from the parent drug peak, confirming their stability-indicating capability.
Experimental Protocols
Below are detailed methodologies for a representative stability-indicating RP-HPLC method for Ivabradine.
Preparation of Standard Stock Solution
Accurately weigh 10 mg of Ivabradine working standard and transfer it into a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) and make up the volume to obtain a concentration of 1000 µg/mL.[7]
Preparation of Sample Solution (Tablets)
Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Ivabradine into a 10 mL volumetric flask. Add a suitable diluent, sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A filtered and degassed mixture of Water and Acetonitrile (50:50 v/v).[1]
-
Flow Rate: 1.0 mL/min (A typical flow rate, specific value may vary).
-
Detection Wavelength: 286 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Validation Parameters
The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
Experimental Workflow for Stability-Indicating Assay Validation
Caption: Workflow for the development and validation of a stability-indicating assay.
Degradation Pathways of Ivabradine
Caption: Ivabradine degradation under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. japsonline.com [japsonline.com]
- 4. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
comparative analysis of Ivabradine degradation under different stress conditions
For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule like Ivabradine (B130884) under various stress conditions is paramount for ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparative analysis of Ivabradine's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress, supported by experimental data from published studies.
Ivabradine, a heart rate-lowering agent, has been shown to be susceptible to degradation under several stress conditions. Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, reveal the drug's intrinsic stability and help in the development of stability-indicating analytical methods.
Comparative Degradation Behavior
Ivabradine exhibits significant degradation under hydrolytic (acidic and alkaline) and photolytic conditions. While some studies report stability under thermal and oxidative stress[1], others have observed degradation, indicating that the experimental conditions play a crucial role in the degradation pathway and the extent of decomposition.[2][3][4][5]
A key finding is the differential degradation of Ivabradine in the presence of different acids. Studies have shown that hydrolysis in hydrochloric acid (HCl) can produce a different set of degradation products compared to sulfuric acid (H2SO4), highlighting the importance of selecting appropriate stress agents during forced degradation studies.[1][6][7]
The following table summarizes the quantitative data on Ivabradine degradation under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 1 N HCl | 30 minutes (reflux) | 60°C | 20.34% | [8] |
| Alkaline | 0.1 N NaOH | Overnight | Room Temperature | 17.75% | [8] |
| Oxidative | 3% H2O2 | Overnight | Room Temperature | 10.33% | [8] |
Experimental Protocols
The following are detailed methodologies for the stress degradation studies cited in this guide.
Forced Degradation Studies by P. S. Jain, et al. (2015)[8]
-
Preparation of Stock Solution: A standard stock solution of Ivabradine HCl was prepared by dissolving 25 mg of the drug in 25 ml of methanol (B129727) to achieve a concentration of 1000 µg/ml.
-
Acidic Degradation: To 1 ml of the 1000 µg/ml Ivabradine HCl solution, 1 ml of 1 N HCl was added. The total volume was made up to 10 ml with methanol. The solution was then refluxed at 60°C for 30 minutes.
-
Alkaline Degradation: To 1 ml of the 1000 µg/ml Ivabradine HCl solution, 1 ml of 0.1 N NaOH was added. The volume was adjusted to 10 ml with methanol, and the solution was kept overnight at room temperature.
-
Oxidative Degradation: 1 ml of 3% H2O2 was added to 1 ml of the 1000 µg/ml Ivabradine HCl solution. The final volume was made up to 10 ml with methanol, and the solution was stored overnight at room temperature.
Forced Degradation Studies by A. Patel, et al. (2015)[6]
-
General: Comprehensive stress testing of Ivabradine was performed according to ICH guidelines, subjecting the drug to acidic, basic, and neutral hydrolysis, as well as oxidation, photolysis, and thermal stress.
-
Analytical Method: The resulting degradation products were investigated using LC-PDA and LC-HR-MS/MS. An efficient and selective stability assay method was developed on a Phenomenex Luna C18 column (250 × 4.6 mm, 5.0 µm) with a gradient elution of ammonium (B1175870) formate (B1220265) (10 mM, pH 3.0) and acetonitrile (B52724) at a flow rate of 0.7 ml/min and detection at 286 nm.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Ivabradine.
Caption: Workflow of forced degradation studies for Ivabradine.
This comparative guide underscores the importance of rigorous stress testing in understanding the stability profile of Ivabradine. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug development and quality control, enabling the development of robust formulations and analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS: a typical case of exhibition of different degrad… [ouci.dntb.gov.ua]
- 8. pharmasm.com [pharmasm.com]
A Comparative Guide to Analytical Methods for Ivabradine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. This guide provides a comparative overview of various analytical methods for the determination of impurities in Ivabradine (B130884), a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. This publication aims to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs by presenting a side-by-side comparison of methodologies and their reported performance data.
Comparison of Analytical Methods
The primary analytical techniques employed for the analysis of Ivabradine and its impurities are High-Performance Liquid Chromatography (HPLC) with various detectors and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the impurity profile, or the stage of drug development.
Below is a summary of different reported HPLC and UPLC-MS methods, highlighting their key chromatographic conditions and validation parameters.
| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |
| RP-HPLC | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μm) | 28 mM phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724) (85:15, v/v) with the addition of methanol (B129727) to the organic part | UV at 220 nm | Not Specified | Not Specified | Not Specified | [1] |
| RP-HPLC | C18 (250 x 4.6 mm, 5 µm) | Ammonium (B1175870) acetate (B1210297) buffer (pH 6.2) : Methanol (40:60 v/v) | 281 nm | 40 to 80 µg/ml | 1.3µg/ml | 3.95µg/ml | [2] |
| RP-HPLC | Denali C18 (150 mm × 4.6 mm, 5 μm) | 0.1% Orthophosphoric acid buffer: Acetonitrile (60:40 V/V) | 260 nm | 5–30 μg/ml | Not Specified | Not Specified | [3] |
| RP-HPLC | C18 (4.6 mm x 2.5 cm, 5 µm) | Acetonitrile: buffer pH 2.0 (60:40) | 275 nm | 20–80 ppm | 2.47 ppm | 7.48 ppm | [4] |
| Stability-Indicating RP-HPLC | Not Specified | Buffer pH 5.8: Acetonitrile: Methanol (65:25:10) | 286 nm | 70-130% of test concentration | Not Specified | Not Specified | [5] |
| Stability-Indicating HPLC with QDa and PDA | Zorbax phenyl column | Gradient of 0.075% trifluoroacetic acid, acetonitrile, and methanol | PDA at 285 nm and QDa in positive scan mode | Not Specified | Not Specified | Not Specified | [6] |
| Gradient RP-HPLC | Not Specified | Gradient of 20 mM ammonium acetate (pH 7.35) and acetonitrile | 220 nm | 1.20 to 3.60 mg/mL for Ivabradine and various ranges for 11 impurities | Not Specified | Determined for all impurities | [7][8] |
| LC-MS/MS | Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm) | 20 mM ammonium acetate and acetonitrile (65:35 v/v) | Q-TOF-MS (ESI+) | Not Specified | Not Specified | Not Specified | [9] |
| UPLC-MS/MS | BEH C18 (50-mm long) | Gradient of water and methanol with 2mM ammonium acetate | Mass spectrometer (ESI+) | 1ng/mL to 500ng/mL | 1 ng/mL | 1 ng/mL | [10] |
| HPLC for Chiral and Achiral Impurities | Lux Cellulose-2 | 0.06% (v/v) diethylamine (B46881) in methanol/acetonitrile 98/2 (v/v) | Not Specified | Not Specified | Not Specified | Reliable for determination of at least 0.05% for all impurities | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are summaries of the experimental protocols for some of the key methods cited in the table above.
Method 1: Chemometrically Assisted RP-HPLC for 11 Impurities[1]
-
Chromatographic System: Agilent 1200 series HPLC with DAD detector.
-
Column: Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm).
-
Mobile Phase: A mixture of 28 mM phosphate buffer (pH 6.0) and acetonitrile (85:15, v/v). Methanol was added to the organic part of the mobile phase with an optimal ratio of methanol to acetonitrile of 59:41, v/v.
-
Flow Rate: 1.6 mL min⁻¹.
-
Column Temperature: 34 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20-μL.
Method 2: Stability-Indicating RP-HPLC[2]
-
Column: C18 (250 x 4.6 mm id, 5 µm).
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.2) and Methanol in the ratio of 40:60 v/v.
-
Flow Rate: 1 ml/min.
-
Detection: 281 nm.
-
Injection Volume: 10µl.
Method 3: UPLC-MS/MS for Ivabradine and Metabolites in Human Plasma[10]
-
Chromatographic System: UPLC-MS/MS.
-
Column: BEH C18, 50-mm long.
-
Mobile Phase: Gradient elution with a mixture of water and methanol, each containing 2mM ammonium acetate.
-
Sample Preparation: Single liquid-liquid extraction of 200μL human plasma with ethyl acetate.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. Quantification was performed in the selected-reaction monitoring mode.
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for impurities, based on ICH guidelines.
Caption: A generalized workflow for the development and validation of an analytical method for Ivabradine impurities.
Conclusion
A variety of robust and reliable analytical methods are available for the determination of Ivabradine and its impurities. The choice of the most suitable method depends on factors such as the desired sensitivity, the number and nature of impurities to be monitored, and the available instrumentation. HPLC methods with UV detection are widely used for routine quality control, while LC-MS/MS methods offer higher sensitivity and specificity, which is particularly valuable for the identification and quantification of trace-level impurities and for analyses in biological matrices. The provided data and protocols can serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy for their studies on Ivabradine.
References
- 1. researchgate.net [researchgate.net]
- 2. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION, Gauri Korgaonkar, Vaishali B. Jadhav, Ashish Jain, International Journal of Thesis Projects and Dissertations (IJTPD), Research Publish Journals [researchpublish.com]
- 3. japsonline.com [japsonline.com]
- 4. impactfactor.org [impactfactor.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. UPLC for Ivabradine Impurity Profiling
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical quality control, the meticulous profiling of impurities in active pharmaceutical ingredients (APIs) like Ivabradine is paramount to ensure drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, promising significant enhancements in speed, resolution, and sensitivity. This guide provides an objective, data-driven comparison of HPLC and UPLC for the impurity profiling of Ivabradine, a crucial medication for managing stable angina and heart failure.
Executive Summary
At their core, both HPLC and UPLC operate on the same fundamental principles of separating chemical compounds. The critical distinction lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ columns packed with sub-2 µm particles, a substantial reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size dramatically boosts chromatographic efficiency but necessitates instrumentation capable of handling significantly higher backpressures.
For Ivabradine impurity profiling, this technological advancement translates into several key advantages for UPLC, including markedly shorter analysis times, superior resolution of closely eluting impurities, and heightened sensitivity for detecting trace-level contaminants. While HPLC remains a robust and widely adopted technique, UPLC presents a compelling case for laboratories aiming for higher throughput, enhanced data quality, and reduced operational costs.
Performance Comparison: HPLC vs. UPLC
The following table summarizes the key performance differences between a typical stability-indicating HPLC method and a potential UPLC method for Ivabradine impurity analysis, based on published analytical methods.
| Parameter | Typical HPLC Method | Potential UPLC Method | Advantage |
| Analysis Time | ~30 - 60 minutes | < 10 minutes | UPLC |
| Resolution (API/Impurity) | Good | Excellent | UPLC |
| Sensitivity (LOD/LOQ) | Adequate | Higher | UPLC |
| Solvent Consumption | High | Significantly Lower | UPLC |
| System Backpressure | 1500 - 4000 psi | 8000 - 15000 psi | - |
| Throughput | Standard | High | UPLC |
Experimental Protocols
Detailed methodologies for representative HPLC and a potential UPLC method for Ivabradine impurity profiling are presented below.
Stability-Indicating HPLC Method
This method is designed to separate Ivabradine from its potential process-related and degradation impurities.
-
Column: Zorbax phenyl column (dimensions not specified)[1] or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.075% trifluoroacetic acid, acetonitrile, and methanol (B129727).[1] Another example is a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.[1]
-
Detector: PDA detector set at an appropriate wavelength (e.g., 285 nm) and a QDa detector for mass identification.[1]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10 - 20 µL.
Potential High-Throughput UPLC Method
This projected method is based on the principles of method transfer from HPLC to UPLC, aiming for significant improvements in speed and resolution.
-
Column: A sub-2 µm particle column, such as an Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 2mM ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Detector: PDA or TUV detector and a mass spectrometer (e.g., Q-TOF MS) for peak identification and purity analysis.
-
Column Temperature: Controlled, often slightly elevated to reduce viscosity (e.g., 40°C).
-
Injection Volume: 1 - 5 µL.
Data Presentation
The following table provides a comparative summary of quantitative data derived from published HPLC and potential UPLC methods for Ivabradine analysis.
| Parameter | HPLC Method Data | UPLC Method Data (Projected) |
| Run Time | 30 - 60 min | < 10 min |
| Flow Rate | 1.0 - 1.5 mL/min[1] | 0.3 - 0.6 mL/min |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 50 mm x 2.1 mm, 1.7 µm |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Solvent Savings | - | ~70-90% reduction |
| Peak Width | Broader | Sharper |
| Resolution | Baseline separation of key impurities | Improved separation of critical pairs |
Mandatory Visualization
The diagrams below illustrate the experimental workflow for impurity profiling and the logical relationship between the analytical technique and its performance outcomes.
Caption: Workflow for Ivabradine impurity profiling.
Caption: Technique vs. Performance relationship.
Conclusion
For the impurity profiling of Ivabradine, both HPLC and UPLC are viable and effective techniques. HPLC remains a robust and widely implemented method in many quality control laboratories. However, for laboratories seeking to enhance throughput, improve the detection of trace impurities, and minimize solvent usage and waste, UPLC offers a compelling advantage. The transition to UPLC can significantly boost laboratory productivity and furnish more detailed and precise impurity profiles, ultimately contributing to a higher level of quality assurance for pharmaceutical products. The choice between these two powerful analytical tools will hinge on the specific requirements of the laboratory, including sample throughput demands, the necessity for heightened sensitivity, and the available instrumentation.
References
A Comparative Guide to Inter-Laboratory Analysis of Ivabradine Impurities
This guide provides a comparative overview of analytical methodologies for the quantification of impurities in Ivabradine (B130884). The information presented is synthesized from various validated studies to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing robust analytical methods.
Introduction to Ivabradine and Impurity Analysis
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can impact its efficacy and safety. Therefore, rigorous analytical monitoring of these impurities is a critical aspect of quality control in pharmaceutical manufacturing. This guide compares the performance of various reported analytical methods to assist laboratories in their own method development and validation efforts.
Comparison of Analytical Methodologies
Several studies have reported the development and validation of stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the simultaneous determination of Ivabradine and its impurities. The following table summarizes the key chromatographic parameters from a selection of published methods, providing a basis for inter-method comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[3] | C18 (250 mm x 4.6 mm, 5 µm) | Develosil ODS MG-5 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer (pH 6.2) : Methanol (B129727) (40:60 v/v)[3] | Acetonitrile : Buffer (pH 6.0) (40:60 v/v)[5] | Trifluoroacetic acid Buffer : Acetonitrile (93:7 v/v)[4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[5] | 1.0 mL/min[4] |
| Detection Wavelength | 281 nm[3] | Not Specified | Not Specified |
| Injection Volume | 10 µL[3] | Not Specified | Not Specified |
| Run Time | Not Specified | Not Specified | Not Specified |
Performance Comparison of Analytical Methods
The validation of an analytical method in accordance with ICH guidelines is essential to ensure its suitability for its intended purpose. The following table compares the reported performance characteristics of different analytical methods for Ivabradine impurity analysis.
| Performance Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 40 - 80[3] | 4.8 - 71.93[4] |
| Correlation Coefficient (r²) | 0.9974[3] | Not Specified |
| LOD (µg/mL) | 1.3[3] | Not Specified |
| LOQ (µg/mL) | 3.95[3] | Not Specified |
| Accuracy (% Recovery) | Within specified limits[3] | Not Specified |
| Precision (%RSD) | < 2[3] | < 2.0[4] |
Common Impurities of Ivabradine
A number of process-related and degradation impurities of Ivabradine have been identified. These include both chiral and achiral impurities.[6] Some of the commonly reported impurities are:
-
R-Ivabradine: The chiral impurity of S-Ivabradine.[6]
-
Dehydro-S-Ivabradine [6]
-
N-demethyl-S-Ivabradine [6]
-
Ivabradine N-oxide [2]
-
Ivabradine chloro impurity [7]
-
Ivabradine ring open impurity [7]
Forced degradation studies have shown that Ivabradine is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions, leading to the formation of various degradation products.[3][8]
Experimental Protocols
Below is a representative experimental protocol for the analysis of Ivabradine and its impurities by RP-HPLC, based on common practices reported in the literature.
5.1. Materials and Reagents
-
Ivabradine Hydrochloride reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Purified water (HPLC grade)
-
Orthophosphoric acid (AR grade) for pH adjustment
5.2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 20 mM ammonium acetate adjusted to a specific pH) and an organic solvent (e.g., methanol or acetonitrile) in a specified ratio (e.g., 40:60 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Detection Wavelength: 281 nm.[3]
-
Injection Volume: 10 µL.[3]
5.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ivabradine HCl reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing Ivabradine in the mobile phase to obtain a solution of a similar concentration to the standard solution.
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in the mobile phase.
5.4. System Suitability Before sample analysis, inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area and retention time.
5.5. Analysis Procedure Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the chromatograms and identify the peaks corresponding to Ivabradine and its impurities based on their retention times relative to the standards.
5.6. Calculation Calculate the amount of each impurity in the sample using the peak areas obtained from the chromatograms of the sample and the respective impurity standard solutions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the inter-laboratory comparison of Ivabradine impurity analysis.
Caption: Workflow for Ivabradine Impurity Analysis and Inter-Laboratory Comparison.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchpublish.com [researchpublish.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Verification of Ivabradine Impurity Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the performance verification of Ivabradine impurity reference standards. The data and protocols presented are compiled from peer-reviewed studies to assist in the selection and implementation of robust quality control procedures for Ivabradine and its related substances.
Comparative Analysis of Analytical Methods
The quality and reliability of impurity reference standards are paramount for accurate drug quality assessment. While direct comparative studies of commercially available Ivabradine impurity standards are not publicly available, an effective way to infer their performance is by examining the analytical methods in which they are employed. A well-characterized and high-purity reference standard is fundamental to the successful validation of any analytical method for impurity profiling.
This section summarizes the performance of various High-Performance Liquid Chromatography (HPLC) methods developed for the simultaneous determination of Ivabradine and its impurities. The successful validation of these methods, as detailed in the subsequent tables, implicitly attests to the quality of the reference standards used in these studies.
Data Summary
The following tables summarize the key chromatographic parameters and validation data from several published studies. These data points serve as a benchmark for laboratories aiming to establish or verify their own analytical procedures for Ivabradine impurity analysis.
Table 1: Chromatographic Conditions for Ivabradine Impurity Analysis
| Parameter | Method 1 [1] | Method 2 [2][3] | Method 3 [4] | Method 4 |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Kromasil 100 C8 (250 x 4.6 mm, 5 µm) | SS Wakosil C18AR (250 x 4.6 mm, 5 µm) | Denali C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 28 mM Phosphate (B84403) buffer (pH 6.0)B: Acetonitrile (B52724):Methanol (B129727) (85:15, v/v) | A: 20 mM Ammonium (B1175870) acetateB: Acetonitrile (Isocratic: 65% A, 35% B) | A: 25 mM Phosphate buffer (pH 6.5)B: Methanol (Isocratic: 40% A, 60% B) | A: 0.1% Orthophosphoric acidB: Acetonitrile (Isocratic: 60% A, 40% B) |
| Flow Rate | 1.6 mL/min | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV (wavelength not specified), Q-TOF-MS | UV at 285 nm | UV at 260 nm |
| Column Temp. | 34 °C | 25 °C | Ambient | 30 °C |
| Injection Vol. | Not specified | 20 µL | Not specified | 20 µL |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 3 [4] | Method 4 [5] |
| Linearity Range | Not specified for all impurities | 30-210 µg/mL (for Ivabradine) | 10-30 µg/mL (for Ivabradine) |
| Correlation Coefficient (R²) | Not specified | 0.9998 (for Ivabradine) | >0.999 (for Ivabradine) |
| Precision (%RSD) | < 2% (Intra- and Inter-day) | < 0.86% (Intraday), < 0.53% (Interday) | Not specified |
| Accuracy (% Recovery) | Not specified | 98.55 - 99.00% | Not specified |
| Robustness | Method found to be robust for slight variations. | Method found to be robust for slight variations. | Method found to be robust for slight variations. |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying analytical performance. The following protocols are based on the methods summarized above.
Method 1: Chemometrically Assisted RP-HPLC Method[2]
This method was developed for the efficient separation of Ivabradine and eleven of its impurities.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 28 mM solution of phosphate buffer and adjust the pH to 6.0.
-
Mobile Phase B: Mix acetonitrile and methanol in a ratio of 85:15 (v/v).
-
-
Chromatographic System:
-
Use a Zorbax Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm).
-
Set the column temperature to 34 °C.
-
The mobile phase flow rate is maintained at 1.6 mL/min.
-
Detection is performed at a wavelength of 220 nm.
-
-
Procedure:
-
Prepare standard and sample solutions in a suitable diluent.
-
Inject the solutions into the chromatograph and record the chromatograms.
-
Method 2: Forced Degradation Study using LC-MS/MS[3][4]
This method is designed for the identification of degradation products of Ivabradine under various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 2 M HCl at 80°C for 24 hours.
-
Alkaline Hydrolysis: 1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3%, 7.5%, and 15% H₂O₂ at 80°C for 24 hours.
-
Thermal Degradation: 80°C for 24 hours in deionized water.
-
Photolytic Degradation: Exposure to UV radiation.
-
-
Chromatographic System:
-
Utilize a Kromasil 100 C8 column (250 x 4.6 mm, 5 µm).
-
The mobile phase consists of 65% 20 mM ammonium acetate (B1210297) and 35% acetonitrile (isocratic elution).
-
Maintain the flow rate at 1.0 mL/min and the column temperature at 25 °C.
-
The injection volume is 20 µL.
-
Detection is carried out using a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
-
Procedure:
-
Subject Ivabradine to the stress conditions outlined above.
-
Analyze the resulting solutions using the LC-MS/MS system to identify and characterize the degradation products.
-
Visualizations
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the analysis of Ivabradine and its impurities using HPLC.
Caption: Workflow for Ivabradine Impurity Analysis.
Logical Relationship in Forced Degradation Studies
This diagram outlines the logical steps involved in performing forced degradation studies to identify potential impurities.
Caption: Forced Degradation Study Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity and Selectivity of Ivabradine Impurity Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Ivabradine (B130884) are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of the specificity and selectivity of various analytical methods used for the detection of Ivabradine impurities. The information presented is collated from published research and aims to assist in the selection and development of robust analytical protocols.
Comparison of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for Ivabradine impurity profiling. The choice of method often depends on the specific impurities being targeted and the desired analytical performance. A summary of key performance parameters from different studies is presented in Table 1.
| Method | Column | Mobile Phase | Detection | LOD (µg/mL) | LOQ (µg/mL) | Key Findings & Selectivity |
| RP-HPLC [1] | C18 (250 x 4.6 mm, 5 µm) | Ammonium (B1175870) acetate (B1210297) buffer (pH 6.2) : Methanol (B129727) (40:60 v/v) | 281 nm | 1.3 | 3.95 | The method was found to be specific and able to separate Ivabradine from its degradation products formed under acidic, basic, oxidative, thermal, and photolytic stress conditions. |
| RP-HPLC [2] | SS Wakosil C18AR (250×4.6 mm, 5 μm) | Methanol : 25 mM phosphate (B84403) buffer (60:40 v/v), pH 6.5 | 285 nm | - | - | Demonstrated good linearity in the concentration range of 30-210 μg/ml and was successfully applied to commercial tablets without interference from excipients. |
| RP-HPLC with QDa and PDA detectors [3] | Zorbax phenyl | Gradient elution with 0.075% trifluoroacetic acid, acetonitrile, and methanol | PDA at 285 nm and QDa in positive scan mode | - | - | This method successfully separated process-related impurities and degradation products, including two diastereomeric N-oxide impurities, which are major oxidative degradation products. |
| RP-HPLC for Chiral and Achiral Impurities [4] | Lux Cellulose-2 | 0.06% (v/v) diethylamine (B46881) in methanol/acetonitrile 98/2 (v/v) | - | - | - | A specialized HPLC method for the simultaneous determination of both chiral (R-ivabradine) and achiral related substances. It was proven to be reliable for determining at least 0.05% for all impurities. |
| Stability-Indicating RP-HPLC [5] | Inertsil ODS-3V (250 mm x 4.6mm, 5µm) | - | 286 nm | 0.06 | 0.2 | A highly sensitive method capable of separating Ivabradine from its degradation products, proving its stability-indicating nature. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols derived from the cited literature.
Protocol 1: Stability-Indicating RP-HPLC Method[1]
-
Chromatographic System: A reverse-phase high-performance liquid chromatograph.
-
Column: C18 (250 x 4.6 mm id, 5 µm).
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.2) and methanol in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 281 nm.
-
Injection Volume: 10 µL.
-
Retention Time of Ivabradine HCl: Approximately 6.9 minutes.
Protocol 2: Forced Degradation Studies[1][6]
Forced degradation studies are essential to demonstrate the specificity of an analytical method by showing that it can separate the active pharmaceutical ingredient from its potential degradation products.
-
Acid Degradation: Sample exposed to 2M HCl at 80°C for 24 hours.[6]
-
Base Degradation: Sample exposed to 1M NaOH at 80°C for 24 hours.[6]
-
Oxidative Degradation: Sample exposed to 3%, 7.5%, and 15% H₂O₂ at 80°C for 24 hours.[6]
-
Thermal Degradation: Sample exposed to a temperature of 70°C for 3 hours in an oven.[1]
-
Photolytic Degradation: Sample exposed to light.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the impurity detection process and the relationships between different stages of method development and validation.
Caption: Workflow for Ivabradine impurity detection method development and validation.
Caption: Logical pathway for assessing the specificity of an analytical method.
Conclusion
A variety of robust and specific analytical methods, primarily based on RP-HPLC, have been developed and validated for the detection and quantification of impurities in Ivabradine. The choice of the optimal method depends on the specific requirements of the analysis, such as the need to resolve chiral impurities or achieve very low limits of detection. The presented data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of Ivabradine products. The validation of these methods according to ICH guidelines is crucial for their application in a regulatory environment.[2][7][8]
References
- 1. researchpublish.com [researchpublish.com]
- 2. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. iajps.com [iajps.com]
A Comparative Analysis of Detection and Quantification Limits for Ivabradine Impurity 2
This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ivabradine impurity 2 against other known impurities of Ivabradine. The data presented is compiled from published analytical methods and is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in quality control and analytical method development.
Quantitative Data Summary
The following table summarizes the LOD and LOQ values for various Ivabradine impurities as determined by a validated gradient elution reversed-phase high-performance liquid chromatography (RP-HPLC) method.[1][2] This method was developed for the simultaneous determination of Ivabradine and its eleven related substances.[1][2]
| Impurity | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Impurity I | 0.050 | 0.166 |
| Impurity II | 0.047 | 0.155 |
| Impurity III | 0.029 | 0.095 |
| Impurity IV | 0.024 | 0.080 |
| Impurity V | 0.020 | 0.068 |
| Impurity VI | 0.034 | 0.112 |
| Impurity VII | 0.072 | 0.240 |
| Impurity VIII | 0.024 | 0.080 |
| Impurity IX | 0.011 | 0.038 |
| Impurity X | 0.032 | 0.108 |
| Impurity XI | 0.061 | 0.202 |
Experimental Protocols
The LOD and LOQ values presented above were determined using a robust gradient RP-HPLC method. The key experimental parameters are detailed below.[1][2]
Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm).[3]
-
Mobile Phase:
-
Aqueous Phase: 20 mM ammonium (B1175870) acetate (B1210297) buffer with the pH adjusted to 7.35.[1][2]
-
Organic Phase: Acetonitrile (B52724).[1][2]
-
-
Gradient Elution: The proportion of acetonitrile was increased from 11% to 34% over a period of 45 minutes.[1][2]
-
Flow Rate: 1.6 mL/min.[3]
-
Column Temperature: 34 °C.[3]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
Method Validation:
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The LOD and LOQ were determined using the signal-to-noise approach, where the LOD is typically defined as a signal-to-noise ratio of 3:1 and the LOQ as a signal-to-noise ratio of 10:1.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the determination of LOD and LOQ in an analytical method for pharmaceutical impurities.
Caption: Workflow for LOD and LOQ Determination.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Ivabradine Impurities
For Researchers, Scientists, and Drug Development Professionals
The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Ivabradine (B130884) are critical for ensuring drug safety and efficacy. A variety of analytical methods are employed for this purpose, each with its own performance characteristics. This guide provides an objective comparison of the accuracy and precision of commonly used analytical methods for the determination of Ivabradine impurities, supported by experimental data from published studies.
Comparison of Analytical Method Performance
The following table summarizes the accuracy and precision data from different validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Ivabradine and its related substances. These methods are essential for routine quality control and stability testing of Ivabradine in bulk drug and pharmaceutical formulations.[1][2][3]
| Method | Analyte | Concentration Range | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| RP-HPLC | Ivabradine HCl | 30-210 µg/mL | 98.55 - 99.00% | < 2% (Intra- and Inter-day) | [1] |
| RP-HPLC | Ivabradine | 40-80 µg/mL | - | < 2% | [3] |
| RP-HPLC with AQbD | Ivabradine & 11 Impurities | 80, 100, 120% of nominal | - | - | [4][5] |
| RP-HPLC | Ivabradine | 10-50 µg/mL | - | Low %RSD values | [6] |
| RP-HPLC | Ivabradine | 70-130% | - | - | [7] |
| RP-HPLC | Ivabradine & Metoprolol (B1676517) | 5-30 µg/mL (IVA) | - | Intra-day: 0.34-0.56%, Inter-day: 0.21-0.36% | [8] |
| HPTLC | Ivabradine & Metoprolol | 50-600 ng/band (Abs) | - | - | [9] |
Data not always available in all publications for all parameters.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols from selected studies.
RP-HPLC Method for Ivabradine Hydrochloride in Tablets[1]
-
Instrumentation : High-Performance Liquid Chromatograph.
-
Column : SS Wakosil C18AR, 250×4.6 mm, 5 µm.
-
Mobile Phase : A mixture of methanol (B129727) and 25 mM phosphate (B84403) buffer (pH 6.5) in a 60:40 v/v ratio. The mobile phase was filtered through a 0.22 µm membrane filter.
-
Flow Rate : 0.8 ml/min.
-
Detection : UV detector at 285 nm.
-
Injection Volume : 10 µl.
-
Run Time : 10 min.
-
Column Temperature : Ambient.
-
Sample Preparation : Twenty tablets were weighed and powdered. A portion equivalent to 25 mg of Ivabradine HCl was dissolved in 10 ml of HPLC grade water with stirring, and the volume was made up to 25 ml to get a stock solution of 1 mg/ml.
Stability-Indicating RP-HPLC Method for Ivabradine HCl[3]
-
Instrumentation : High-Performance Liquid Chromatograph.
-
Column : C18 (250 x 4.6 mm id, 5 µm).
-
Mobile Phase : Ammonium (B1175870) acetate (B1210297) buffer (pH 6.2) and Methanol in a 40:60 v/v ratio.
-
Flow Rate : 1 ml/min.
-
Detection : UV detector at 281 nm.
-
Injection Volume : 10 µl.
-
Retention Time : 6.9 min.
Gradient RP-HPLC Method for Ivabradine and its Impurities[4][5]
-
Instrumentation : High-Performance Liquid Chromatograph.
-
Mobile Phase A : 20 mM ammonium acetate buffer, pH 7.35.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution : Optimized to separate Ivabradine and its eleven impurities.
-
Detection : UV detector at 220 nm.
-
Injection Volume : 10 µL.
-
Forced Degradation Studies : Samples were exposed to acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[10][11][12][13][14]
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Ivabradine and its impurities using HPLC, from sample preparation to data analysis.
Caption: Workflow for Ivabradine Impurity Analysis.
References
- 1. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. researchpublish.com [researchpublish.com]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. japsonline.com [japsonline.com]
- 9. Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity Assessment for the Quantification of Ivabradine Impurities
In the development of robust analytical methods for the quantification of impurities in pharmaceutical products like Ivabradine (B130884), a thorough validation is paramount to ensure the reliability of the data. One of the critical validation parameters is linearity, which demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte over a given range. This guide provides a comparative overview of different analytical methods used for Ivabradine impurity quantification, with a focus on their linearity performance. It also outlines a detailed experimental protocol for conducting a linearity assessment, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Methods for Ivabradine and Its Impurities
Various chromatographic methods have been developed and validated for the determination of Ivabradine and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques. The choice of method often depends on the specific requirements of the analysis, such as the number of impurities to be monitored, the required sensitivity, and the desired analysis time.
The following tables summarize the linearity data from different published methods, providing a snapshot of their performance characteristics.
Table 1: Linearity Data for the Quantification of Ivabradine
| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | 70-130% of assay concentration | 0.999 | [1] |
| RP-HPLC | 5-30 | 0.99995 | [2] |
| RP-HPLC | 2–16 | 0.9997 | [3] |
| RP-HPLC | 40 to 80 | 0.9974 | [4] |
| UPLC | 8.9–21.3 | 0.9998 | [5] |
| RP-HPLC | 10-50 | >0.999 | [6] |
| RP-HPLC | 30-150 | >0.992 | [7] |
| RP-HPLC | 20–80 | 0.9991 | [8] |
Table 2: Linearity Data for the Quantification of Ivabradine Impurities
| Analytical Method | Impurity | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Gradient RP-HPLC | Impurity I | 1.66–6.00 | Not specified | [9] |
| Gradient RP-HPLC | Impurity II | 1.55–3.73 | Not specified | [9] |
| Gradient RP-HPLC | Impurity III | 0.95–2.28 | Not specified | [9] |
| Gradient RP-HPLC | Impurity IV | 0.80–1.92 | Not specified | [9] |
| Gradient RP-HPLC | Impurity V | 0.68–1.63 | Not specified | [9] |
| Gradient RP-HPLC | Impurity VI | 1.12–2.69 | Not specified | [9] |
| Gradient RP-HPLC | Impurity VII | 2.40–17.28 | Not specified | [9] |
| Gradient RP-HPLC | Impurity VIII | 0.80–5.76 | Not specified | [9] |
| Gradient RP-HPLC | Impurity IX | 0.38–0.92 | Not specified | [9] |
| Gradient RP-HPLC | Impurity X | 1.08–2.59 | Not specified | [9] |
| Gradient RP-HPLC | Impurity XI | 2.02–4.84 | Not specified | [9] |
| HPLC | Chiral and Achiral Impurities | Not specified (from 0.05%) | Not specified | [10] |
Experimental Protocol: Linearity Assessment
This section provides a detailed, step-by-step protocol for assessing the linearity of an analytical method for the quantification of Ivabradine impurities, following ICH Q2(R1) guidelines.[11][12][13][14][15]
Objective: To demonstrate the linear relationship between the analytical method's response and the concentration of the Ivabradine impurity over a specified range.
Materials:
-
Reference standard of the Ivabradine impurity
-
Placebo (all formulation components except the active pharmaceutical ingredient)
-
HPLC or UPLC grade solvents and reagents as per the analytical method
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
HPLC or UPLC system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of the Ivabradine impurity reference standard.
-
Dissolve the standard in a suitable diluent to prepare a stock solution of a known concentration.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the stock solution with the diluent.
-
The concentration range should cover the expected range of the impurity in the test sample, typically from the reporting threshold to 120% of the specification limit.[11][13] For example, if the specification for an impurity is 0.1%, the range could be 0.05% to 0.12%.
-
-
Preparation of Spiked Placebo Samples:
-
To assess the linearity in the presence of the sample matrix, prepare a series of spiked placebo samples.
-
Accurately weigh the placebo and spike it with known amounts of the impurity stock solution to achieve the same concentration levels as the calibration standards.
-
Process these samples according to the sample preparation procedure of the analytical method.
-
-
Chromatographic Analysis:
-
Set up the HPLC or UPLC system according to the validated analytical method parameters (e.g., mobile phase, flow rate, column, detector wavelength).
-
Inject each calibration standard and spiked placebo sample in triplicate.
-
-
Data Analysis:
-
Record the peak area response for the impurity in each chromatogram.
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area versus the corresponding concentration of the impurity.
-
Perform a linear regression analysis on the data to determine the following:
-
Correlation Coefficient (r²): A measure of the goodness of fit of the data to the regression line. A value close to 1.0 indicates a strong linear relationship.
-
Slope of the Regression Line: Represents the change in response per unit change in concentration.
-
Y-intercept: The response of the method at zero concentration. The y-intercept should be close to zero.
-
Residual Sum of Squares: A measure of the total deviation of the observed data points from the fitted regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should confirm a linear relationship.
-
The residual plot should show a random distribution of residuals around the x-axis.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the process of linearity assessment.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. brieflands.com [brieflands.com]
- 4. researchpublish.com [researchpublish.com]
- 5. researchgate.net [researchgate.net]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. akjournals.com [akjournals.com]
- 10. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. scribd.com [scribd.com]
- 13. Q2R1.pptx [slideshare.net]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
comparison of different detectors for Ivabradine impurity analysis
A Comparative Guide to Detectors for Ivabradine (B130884) Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in pharmaceutical products like Ivabradine are critical for ensuring their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, and the choice of detector plays a pivotal role in the sensitivity, selectivity, and structural elucidation of these impurities. This guide provides an objective comparison of commonly used detectors for Ivabradine impurity analysis, supported by experimental data, to aid researchers in selecting the most appropriate analytical instrumentation for their needs.
Detector Performance Comparison
The selection of a detector for Ivabradine impurity analysis hinges on the specific requirements of the analytical task, such as the concentration levels of impurities, the need for structural information, and the complexity of the sample matrix. The most frequently employed detectors are Ultraviolet (UV)/Photodiode Array (PDA) and Mass Spectrometry (MS).
| Detector Type | Parameter | Ivabradine | Impurities | Reference |
| UV/DAD | Wavelength | 286 nm, 207 nm | Not specified | [1][2][3] |
| Linearity Range | 5 - 100 µg/mL | Not specified | [3] | |
| LOD | 0.33 µg/mL (at 207 nm) | Not specified | [3] | |
| LOQ | 1.09 µg/mL (at 207 nm) | Not specified | [3] | |
| Fluorescence | Excitation/Emission | 287 nm / 325 nm | Not specified | [1] |
| Linearity Range | 100 - 500 ng/mL | Not specified | [1] | |
| LOD | 8.38 ng/mL | Not specified | [1] | |
| LOQ | 25.39 ng/mL | Not specified | [1] | |
| MS (Q-TOF) | Ionization Mode | Positive ESI | Positive ESI | [4][5][6] |
| Application | Identification and structural elucidation of degradation products. | Identification and structural elucidation of degradation products. | [4][5][6] | |
| MS (QDa) | Ionization Mode | Positive Scan Mode | Positive Scan Mode | [7] |
| Application | Analysis of degradation and process impurities. | Analysis of degradation and process impurities. | [7] |
Key Insights:
-
UV/DAD detectors are robust and widely used for routine quality control, offering good linearity and sensitivity for quantifying known impurities.[8][9] The ability of a PDA detector to acquire absorbance data over a wide UV-visible range is particularly useful during method development.[8] However, their sensitivity might be limited for trace-level impurities, and they provide no structural information beyond the UV spectrum.[8]
-
Fluorescence detectors offer significantly higher sensitivity compared to UV detectors for fluorescent compounds like Ivabradine.[1] This makes them suitable for detecting very low levels of the active pharmaceutical ingredient (API) and potentially fluorescent impurities.
-
Mass Spectrometry (MS) detectors , especially high-resolution versions like Quadrupole Time-of-Flight (Q-TOF), are indispensable for identifying unknown impurities and elucidating their structures.[4][5][6] MS provides mass-to-charge ratio information, which, combined with fragmentation patterns, allows for the confident identification of process-related impurities and degradation products formed under stress conditions.[2] While highly sensitive and specific, MS detectors are more complex and expensive than UV or fluorescence detectors.[10]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for Ivabradine impurity analysis using different detection systems.
HPLC-UV/DAD Method for Ivabradine and its Degradation Products
This method is suitable for the quantification of Ivabradine and the monitoring of its degradation products.
-
Chromatographic System: High-Performance Liquid Chromatography system equipped with a Photodiode Array Detector.
-
Mobile Phase: A gradient mixture of 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile.[1][2]
-
Injection Volume: 20 µL.[6]
-
Sample Preparation: Ivabradine samples are subjected to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) as per ICH guidelines.[1][2] The stressed samples are then diluted with an appropriate solvent to a suitable concentration for analysis.
LC-MS/MS Method for Identification of Ivabradine Impurities
This method is designed for the identification and structural characterization of unknown impurities.
-
Chromatographic System: HPLC system (e.g., Agilent 1100) coupled to a mass spectrometer (e.g., QSTAR XL Q-TOF).[5][6]
-
Column: Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm).[6]
-
Mobile Phase: Isocratic elution with 65% of 20 mM ammonium acetate (B1210297) and 35% acetonitrile.[6]
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Mass Spectrometer:
-
Sample Preparation: As described in the HPLC-UV/DAD method, samples are prepared through forced degradation studies to generate impurities.[6]
Workflow for Ivabradine Impurity Analysis
The following diagram illustrates the general workflow for the analysis of Ivabradine impurities, highlighting the roles of different detectors.
Caption: Workflow for Ivabradine Impurity Analysis.
Disclaimer: The quantitative data presented in the table is compiled from different studies and is intended for comparative purposes. For direct and definitive comparison, it is recommended to perform a head-to-head evaluation of the detectors under identical experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Application and Validation of Simple Isocratic HPLC-UV-DAD Method with Dual Wavelength Detection for Ivabradine Determination and Its Application in the Study of Stress Degradation | Semantic Scholar [semanticscholar.org]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. shimadzu.com [shimadzu.com]
- 10. measurlabs.com [measurlabs.com]
Evaluating Analytical Methods for Novel Ivabradine Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
As the landscape of pharmaceutical manufacturing evolves, so does the profile of potential impurities in active pharmaceutical ingredients (APIs). For a relatively new drug like Ivabradine, not yet officially monographed in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the challenge lies in ensuring that existing analytical methods are suitable for detecting and quantifying new or unexpected impurities. This guide provides a comparative evaluation of established high-performance liquid chromatography (HPLC) methods for their applicability to a range of known and potential new Ivabradine impurities.
Introduction to Ivabradine and Impurity Profiling
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure. The control of impurities in the drug substance and finished product is a critical aspect of ensuring its safety and efficacy. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. While a definitive list of pharmacopeial impurities is not yet established, a number of process-related and degradation impurities have been identified and are crucial for monitoring.
This guide focuses on the suitability of well-documented, scientifically sound HPLC methods for the separation and quantification of both commonly recognized and newly identified Ivabradine impurities.
Comparative Analysis of Analytical Methods
Several robust HPLC methods have been published for the analysis of Ivabradine and its related substances. These methods, while not officially pharmacopeial, represent the current scientific consensus on effective analytical control. Below is a summary of key chromatographic parameters from two prominent methods.
| Parameter | Method A (Gradient Elution RP-HPLC) | Method B (Isocratic RP-HPLC) |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | C18 column (VP-ODS, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.35)B: Acetonitrile | Buffer (pH 7.3), Methanol, and Acetonitrile (55:15:30 v/v) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | Not specified in abstract | 1 mL/min |
| Detection | 220 nm | Not specified in abstract |
| Column Temperature | Not specified in abstract | 35 °C |
Suitability for New Ivabradine Impurities
The primary challenge for any analytical method is its ability to separate the main API from all potential impurities, including isomers and degradation products. The gradient elution method (Method A) was specifically developed to separate Ivabradine from a complex mixture of eleven impurities, including process-related substances and degradation products.[1] This suggests a high degree of specificity and suitability for identifying new, structurally similar impurities.
The isocratic method (Method B) has been validated for the analysis of Ivabradine in tablet dosage forms.[2] While proven to be accurate and precise for the API, its suitability for separating a wide range of new impurities would require further investigation and validation.
The following table summarizes the performance of a gradient RP-HPLC method for the analysis of Ivabradine and a comprehensive set of its impurities. This data is synthesized from published literature to provide a benchmark for evaluation.
| Impurity | Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Dehydro Ivabradine | Process | Data not available | Data not available |
| Acetyl Ivabradine | Process | Data not available | Data not available |
| Hydroxy Ivabradine | Process | Data not available | Data not available |
| Ivabradine N-oxide (diastereomers) | Degradation | Data not available | Data not available |
| Other Known Impurities (I-XI) | Process/Degradation | Method dependent | Method dependent |
Note: Specific quantitative data for LOD and LOQ for each impurity are often method-dependent and would need to be determined during method validation for a specific set of new impurities.
Experimental Protocols
Key Experiment: Evaluation of Method Specificity for New Impurities
To evaluate the suitability of an existing HPLC method for new Ivabradine impurities, a specificity study should be conducted.
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential new impurities.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of the Ivabradine API at a known concentration.
-
Prepare individual solutions of each new impurity at a concentration expected to be found in the drug substance or product.
-
Prepare a spiked solution containing the Ivabradine API and all new impurities.
-
-
Chromatographic Analysis:
-
Analyze the individual solutions of Ivabradine and each new impurity to determine their respective retention times.
-
Analyze the spiked solution.
-
-
Evaluation Criteria:
-
The method is considered specific if the peak for Ivabradine is well-resolved from the peaks of all new impurities.
-
Calculate the resolution between the Ivabradine peak and the closest eluting impurity peak. A resolution of >1.5 is generally considered acceptable.
-
Peak purity analysis of the Ivabradine peak in the spiked sample should be performed using a photodiode array (PDA) detector to confirm that it is spectrally homogeneous and not co-eluting with any impurities.
-
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the suitability of an analytical method for new impurities.
Caption: Evaluation workflow for method suitability.
Conclusion
In the absence of official pharmacopeial monographs for Ivabradine, the evaluation of analytical methods for new impurities must rely on a thorough assessment of established, scientifically sound procedures. Gradient HPLC methods, designed for the separation of complex mixtures, are likely to be more suitable for identifying and quantifying new and unexpected impurities compared to their isocratic counterparts. A rigorous specificity study, as outlined in this guide, is a mandatory step to ensure that any chosen analytical method is fit for its intended purpose in the quality control of Ivabradine. As new impurities are identified, the continuous evaluation and potential re-validation of analytical methods will be essential to guarantee the ongoing safety and quality of Ivabradine-containing products.
References
A Guide for Researchers, Scientists, and Drug Development Professionals
Ivabradine (B130884), a heart rate-lowering medication, is a cornerstone in the management of chronic stable angina and heart failure. As with any pharmaceutical compound, ensuring its purity is paramount to its safety and efficacy. This guide provides a comprehensive comparison of two major categories of impurities associated with Ivabradine: process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), and degradation impurities, which form when the drug substance or product is exposed to various stress conditions. Understanding the impurity profile is a critical aspect of drug development and quality control, guided by regulations set forth by the International Council for Harmonisation (ICH).[1]
Understanding the Impurity Landscape of Ivabradine
Impurities in Ivabradine can originate from various stages of its lifecycle, from synthesis to storage.[2] Process-related impurities are typically by-products or unreacted intermediates from the synthetic route used to manufacture Ivabradine.[3] In contrast, degradation impurities are the result of the chemical breakdown of Ivabradine when exposed to stress factors such as acid, base, oxidation, heat, or light.[1][2]
A robust analytical method is essential for the separation, identification, and quantification of these impurities. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the most common technique employed for this purpose.[3][4][5][6][7] Coupled with mass spectrometry (LC-MS/MS), it allows for the structural elucidation of unknown impurities.[1][2][4]
Quantitative Comparison of Ivabradine Impurities
The following tables summarize the key quantitative data for identified process-related and degradation impurities of Ivabradine, compiled from various analytical studies.
Table 1: Process-Related Impurities of Ivabradine [3]
| Impurity Name | Molecular Weight ( g/mol ) | Typical Retention Time (min) |
| Dehydro Ivabradine | 466.57 | Varies with method |
| Acetyl Ivabradine | 510.63 | Varies with method |
| Hydroxy Ivabradine | 484.59 | Varies with method |
Table 2: Degradation Impurities of Ivabradine from Forced Degradation Studies [1][8]
| Degradation Condition | Impurity ID | Retention Time (min) | [M+H]+ (m/z) | Proposed Molecular Formula |
| Acidic (2M HCl, 80°C, 24h) | H1 | 5.28 | 505 | C27H40ClN2O7 |
| H2 | 6.92 | 523 | C27H39ClN2O6 | |
| H3 | 9.45 | 505 | C27H37ClN2O5 | |
| Alkaline (1M NaOH, 80°C, 24h) | N1 | 8.11 | 487 | C27H38N2O6 |
| Oxidative (3% H2O2, 80°C, 24h) | Ox1 | 2.40 | - | C15H21N2O4 |
| Ox3 | 5.72 | 471 | C27H34N2O6 | |
| Ox4 | 6.37 | - | C16H24N2O3 | |
| Ox5 | 7.75 | - | C27H36N2O6 | |
| Photolytic (Solution, 24h) | UV1 | 4.5 | 279 | C15H22N2O3 |
| UV2 | 5.56 | - | C16H24N2O4 | |
| UV3 | 7.94 | 485 | C27H36N2O6 | |
| UV4 | 11.6 | 455 | C26H34N2O5 |
Table 3: Summary of a Validated Stability-Indicating HPLC Method [5][6][9]
| Parameter | Result |
| Linearity Range | 5–30 µg/ml |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 99.68% - 100.46% |
| Limit of Detection (LOD) | Varies with method |
| Limit of Quantification (LOQ) | Varies with method |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of impurity profiling studies. Below are representative protocols for forced degradation and HPLC analysis of Ivabradine.
Forced Degradation Studies Protocol
Forced degradation studies are performed to predict the degradation pathways of a drug substance under various stress conditions.[1][10]
-
Preparation of Stock Solution: A stock solution of Ivabradine is prepared by dissolving a known amount of the API in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).[5]
-
Acid Hydrolysis: The stock solution is treated with an equal volume of 2 M HCl and refluxed at 80°C for 24 hours.[1]
-
Base Hydrolysis: The stock solution is treated with an equal volume of 1 M NaOH and refluxed at 80°C for 24 hours.[1]
-
Oxidative Degradation: The stock solution is treated with an equal volume of 3% hydrogen peroxide and kept at 80°C for 24 hours.[1]
-
Thermal Degradation: The stock solution is heated at 80°C for 24 hours.[1]
-
Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) for a specified duration (e.g., 24-48 hours).[1]
-
Sample Analysis: After the specified time, the stressed samples are diluted with the mobile phase and analyzed by a stability-indicating HPLC method.
HPLC Method for Impurity Profiling
A validated stability-indicating HPLC method is essential for separating and quantifying Ivabradine and its impurities.
-
Chromatographic System: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector is used.[3][5]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[4][5]
-
Mobile Phase: A gradient or isocratic mobile phase is used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][5][6][7][9][11][12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
-
Detection Wavelength: Detection is typically carried out at the UV absorbance maximum of Ivabradine, which is around 286 nm.[4][5]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C.[4]
-
Injection Volume: A fixed volume of the sample solution (e.g., 20 µL) is injected into the HPLC system.
-
Data Analysis: The chromatograms are analyzed to determine the retention times, peak areas, and relative amounts of the impurities.
Visualizing Key Processes and Relationships
Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams were created using the DOT language to visualize the signaling pathway of Ivabradine, the experimental workflow for impurity analysis, and the logical relationship between the sources and types of impurities.
Caption: Mechanism of action of Ivabradine in the sinoatrial node.
Caption: Experimental workflow for Ivabradine impurity analysis.
Caption: Relationship between sources and types of Ivabradine impurities.
Conclusion
A thorough understanding and control of both process-related and degradation impurities are critical for ensuring the quality, safety, and efficacy of Ivabradine. This guide has provided a comparative overview of these two classes of impurities, supported by quantitative data and detailed experimental protocols. The implementation of robust, validated analytical methods is essential for the routine monitoring of the impurity profile of Ivabradine throughout its lifecycle. The provided visualizations offer a clear understanding of the drug's mechanism, the workflow for impurity analysis, and the origins of different impurity types, serving as a valuable resource for professionals in the pharmaceutical field.
References
- 1. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. scispace.com [scispace.com]
- 11. akjournals.com [akjournals.com]
- 12. akjournals.com [akjournals.com]
Navigating the Transfer of Analytical Methods for Ivabradine Impurity Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical step in ensuring consistent quality and regulatory compliance throughout the drug lifecycle. This guide provides a comprehensive assessment of key considerations for the transfer of analytical methods for Ivabradine (B130884) impurity analysis, offering a comparative look at performance data from various High-Performance Liquid Chromatography (HPLC) methods and a detailed experimental protocol.
The transfer of an analytical procedure from a sending laboratory to a receiving laboratory is a formal process that qualifies the receiving laboratory to perform the analysis with comparable accuracy and precision. For a drug substance like Ivabradine, which has a number of potential process-related and degradation impurities, a robust and well-characterized analytical method is paramount for ensuring patient safety and product efficacy. This guide will delve into the critical aspects of selecting and transferring a suitable HPLC method for this purpose.
Comparative Analysis of HPLC Method Performance
The choice of an analytical method for transfer should be based on a thorough evaluation of its validation data. Key performance indicators such as precision, accuracy, linearity, and robustness provide insight into the method's suitability for implementation in a new laboratory environment. Below is a summary of performance data from published stability-indicating HPLC methods for the analysis of Ivabradine and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[1] | Zorbax phenyl column[2] | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 28 mM phosphate (B84403) buffer (pH 6.0) and acetonitrile/methanol mixture[1] | Gradient application of 0.075% trifluoroacetic acid, acetonitrile, and methanol[2] | Isocratic elution with ammonium (B1175870) acetate (B1210297) buffer (pH 6.2) and Methanol (40:60 v/v) |
| Detection | UV at 220 nm[1] | PDA at 285 nm and QDa in positive scan mode[2] | UV at 281 nm |
| Linearity (r²) | > 0.999 | Not explicitly stated | 0.9974 |
| LOD | Not explicitly stated | Not explicitly stated | 1.3 µg/ml |
| LOQ | Not explicitly stated | Not explicitly stated | 3.95 µg/ml |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Within acceptance criteria |
| Precision (%RSD) | < 2% | Not explicitly stated | < 2% |
| Robustness | Method developed using Quality by Design (QbD) principles, indicating inherent robustness.[3][4] | Method validated according to ICH guidelines, suggesting robustness testing was performed.[2] | Method was found to be robust. |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. For detailed information, please refer to the cited literature. The selection of a method for transfer should be based on a comprehensive evaluation of its validation report and a risk assessment of the transferring and receiving laboratories' capabilities.
Experimental Protocol: A Representative HPLC Method for Ivabradine Impurity Analysis
The following protocol is a representative example of a stability-indicating RP-HPLC method for the determination of Ivabradine and its impurities. This protocol is based on methodologies described in the scientific literature and should be validated by the user for their specific application.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic data software for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm particle size), or equivalent.[1]
-
Mobile Phase A: 28 mM Phosphate Buffer (pH adjusted to 6.0 with phosphoric acid).[1]
-
Mobile Phase B: Acetonitrile:Methanol (41:59, v/v).[1]
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15-40% B
-
25-30 min: 40-15% B
-
30-35 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.[2]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ivabradine reference standard and impurity reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Ivabradine drug substance or product in the diluent to achieve a target concentration.
-
Placebo Solution: Prepare a solution of the drug product placebo in the diluent at a concentration corresponding to the sample solution.
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the Ivabradine peak should be not more than 2.0.
-
The theoretical plates for the Ivabradine peak should be not less than 2000.
5. Analysis Procedure:
-
Inject the blank (diluent), placebo, standard, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Identify the impurities in the sample solution by comparing their retention times with those of the impurity reference standards.
-
Calculate the percentage of each impurity in the sample.
Workflow for Analytical Method Transfer
The successful transfer of an analytical method requires a structured approach with clear communication and predefined acceptance criteria between the sending and receiving laboratories. A common approach is comparative testing, where both laboratories analyze the same set of samples and compare the results.
References
- 1. researchgate.net [researchgate.net]
- 2. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
Conformity Assessment of Ivabradine Impurity 2: A Comparative Guide to Regulatory Standards and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the conformity assessment of Ivabradine (B130884) impurity 2 against established regulatory standards. The objective is to offer a detailed overview of current analytical capabilities and regulatory expectations, supported by experimental data, to aid in the development and quality control of Ivabradine.
Regulatory Framework for Impurity Control
The acceptable levels of impurities in a drug product are governed by international guidelines, primarily those established by the International Council for Harmonisation (ICH). For new drug products, the ICH Q3B(R2) guideline is the principal document outlining the thresholds for reporting, identification, and qualification of impurities.
The reporting, identification, and qualification thresholds are determined by the Maximum Daily Dose (MDD) of the drug substance. The recommended maximum daily dose of Ivabradine is 7.5 mg twice daily, totaling 15 mg per day.[1][2][3][4][5] Based on this MDD, the following ICH Q3B(R2) thresholds apply to impurities in Ivabradine drug products:
| Threshold | Limit for Ivabradine (MDD > 10 mg to 100 mg) |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
Any impurity found at a level exceeding the identification threshold must be structurally identified. If the level is above the qualification threshold, the impurity must be assessed for its biological safety.
Profile of Ivabradine Impurity 2
This compound is a known process-related impurity that can arise during the synthesis of the Ivabradine active pharmaceutical ingredient (API). Understanding its chemical properties is crucial for developing appropriate analytical methods for its control.
| Parameter | Information |
| IUPAC Name | 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one |
| Molecular Formula | C27H42N2O5 |
| Molecular Weight | 474.63 g/mol |
| Chemical Structure |
Source: BOC Sciences[6]
Comparative Analysis of Analytical Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the separation and quantification of Ivabradine and its impurities.[3][7][8][9][10] The selection of the analytical method is critical for ensuring accurate and reliable monitoring of impurity levels. This section compares different RP-HPLC methods based on published experimental data.
Table 1: Comparison of RP-HPLC Method Parameters for the Analysis of Ivabradine and its Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | C18 (250 x 4.6 mm, 5 µm) | SS Wakosil C18AR (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 20 mM ammonium (B1175870) acetate (B1210297) (pH 7.35) and acetonitrile (B52724) | Ammonium acetate buffer (pH 6.2) : Methanol (40:60 v/v) | 25 mM phosphate (B84403) buffer (pH 6.5) : Methanol (60:40 v/v) |
| Flow Rate | Not specified in abstract | 1.0 mL/min | 0.8 mL/min |
| Detection | 220 nm | 281 nm | 285 nm |
| Reference | Tomic et al. (2021)[3] | Anonymous (2016)[7] | Gowri et al. (2012)[10] |
Table 2: Performance Characteristics of a Validated Gradient RP-HPLC Method for Ivabradine and Eleven Impurities
This table summarizes the validation parameters for a robust, optimized gradient RP-HPLC method capable of separating Ivabradine from eleven of its known impurities. While the specific designation "impurity 2" is not used in this publication, the comprehensive nature of the study, which includes process and degradation impurities, strongly suggests its inclusion among the analyzed compounds.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| Ivabradine | - | - | 0.9963 | 98.46 - 100.98 | 0.99 - 1.56 |
| Impurity I | 0.499 | 1.66 | 0.9816 | 92.19 - 105.33 | 4.51 - 8.69 |
| Impurity II | 0.466 | 1.55 | 0.9954 | 93.10 - 104.26 | 2.80 - 8.40 |
| Impurity III & V | 0.490 | 1.63 | 0.9936 | 94.56 - 109.79 | 2.58 - 4.18 |
| Impurity IV | 0.240 | 0.80 | 0.9938 | 90.23 - 106.49 | 2.99 - 3.26 |
| Impurity VI | 0.336 | 1.12 | 0.9977 | 97.31 - 105.19 | 1.36 - 6.27 |
| Impurity VII-1 | 0.720 | 2.40 | 0.9915 | 90.44 - 109.53 | 1.24 - 5.57 |
| Impurity VII-2 | 0.720 | 2.40 | 0.9833 | 93.85 - 109.14 | 1.30 - 4.15 |
| Impurity VIII | 0.240 | 0.80 | 0.9956 | 92.94 - 109.88 | 0.76 - 2.74 |
| Impurity IX | 0.116 | 0.38 | 0.9857 | 92.86 - 104.25 | 0.93 - 1.57 |
| Impurity X | 0.324 | 1.08 | 0.9807 | 96.85 - 101.91 | 2.79 - 8.82 |
| Impurity XI | 0.605 | 2.02 | 0.9859 | 101.97 - 110.01 | 1.67 - 2.84 |
Source: Adapted from Tomic et al. (2021)[3]
The data demonstrates that modern RP-HPLC methods, when properly developed and validated according to ICH Q2(R1) guidelines, are capable of achieving the necessary sensitivity, accuracy, and precision to control this compound and other related substances within the stringent limits set by regulatory authorities.
Experimental Protocols
General RP-HPLC Method for Ivabradine and Impurities
This protocol is a representative example based on published methods.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 7.35 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of Ivabradine and its impurities in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Working Standard Solution: Dilute the stock solutions to a known concentration within the linear range of the method.
-
Sample Solution: Accurately weigh and dissolve the drug product in the diluent to achieve a target concentration of Ivabradine.
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention times of Ivabradine and its impurities.
-
Linearity: Determined by analyzing a series of solutions at different concentrations and plotting a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated by recovery studies of known amounts of impurities spiked into the sample matrix.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Robustness: Determined by making deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Visualizing the Conformity Assessment Workflow and Analytical Procedure
General Workflow for Impurity Conformity Assessment
The following diagram illustrates the typical workflow for the conformity assessment of a pharmaceutical impurity, from identification to setting final specifications.
Caption: General workflow for impurity conformity assessment.
Experimental Workflow for RP-HPLC Analysis of this compound
This diagram outlines the key steps involved in a typical RP-HPLC analysis for quantifying this compound.
Caption: RP-HPLC analysis workflow for this compound.
Conclusion
The conformity assessment of this compound requires a comprehensive approach that combines a thorough understanding of regulatory requirements with the implementation of robust and validated analytical methods. The ICH Q3B(R2) guidelines provide a clear framework for setting acceptable limits for impurities based on the maximum daily dose of Ivabradine.
Validated RP-HPLC methods have demonstrated the necessary sensitivity, specificity, and accuracy to effectively quantify this compound at levels well below the regulatory thresholds. The data presented in this guide highlights the capabilities of modern analytical techniques in ensuring the quality and safety of Ivabradine drug products. For researchers and drug development professionals, the selection of an appropriate, validated analytical method is paramount for successful regulatory submissions and for maintaining product quality throughout its lifecycle.
References
- 1. veeprho.com [veeprho.com]
- 2. Preparation method for ivabradine impurities - Eureka | Patsnap [eureka.patsnap.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]
- 6. Ivabradine synthesis - chemicalbook [chemicalbook.com]
- 7. researchpublish.com [researchpublish.com]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ivabradine Impurity 2: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents, including pharmaceutical impurities, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Ivabradine impurity 2 with explicit disposal instructions is not publicly available, a comprehensive disposal plan can be formulated by adhering to established guidelines for handling pharmaceutical research chemicals and hazardous waste. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.
The fundamental principle when handling a substance with incomplete hazard information is to treat it as hazardous.[1] Information regarding the parent compound, Ivabradine, indicates it is very toxic to aquatic life with long-lasting effects, reinforcing the need for cautious handling and disposal of its impurities to avoid environmental release.[2][3]
Immediate Safety and Handling Principles
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance specific to your location and facilities and are responsible for the ultimate disposal of hazardous materials.[4][5][6]
Key Actions & Recommendations Summary
| Parameter | Recommendation | Rationale & Citation |
| Hazard Classification | Treat as a hazardous chemical waste. | The toxicological properties of this compound are not thoroughly investigated. The parent compound, Ivabradine, is an aquatic toxin. In cases of unknown hazards, assume the substance is hazardous to ensure safety.[1] |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal company. | This is a common and recommended disposal method for pharmaceutical waste to ensure complete destruction.[6] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE including safety goggles, gloves, and a lab coat. | Essential for preventing skin and eye contact during handling.[7][8] |
| Containerization | A dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical. | Prevents leaks, spills, and reactions. Proper labeling is a regulatory requirement and ensures safe handling by EHS personnel.[4][8] |
| Segregation | Store separately from other waste streams, particularly incompatible chemicals. | Prevents dangerous chemical reactions. Follow institutional guidelines for chemical segregation.[4][5] |
| Spill Management | Have a spill kit ready. In case of a spill, avoid creating dust. Collect spillage and dispose of it as hazardous waste. | The SDS for Ivabradine hydrochloride includes "Collect spillage" as a key response phrase.[2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from waste generation to its final collection by your institution's EHS department.
1. Waste Characterization and Documentation
-
Assume Hazardous: Due to the lack of specific data, classify this compound as hazardous waste.
-
Obtain SDS: If not already in your possession, request the Safety Data Sheet from the supplier. This is the most definitive source of handling and disposal information.
-
Document Generation: Keep a log of the date the first piece of waste is added to the container. This "accumulation start date" is required for regulatory compliance.[8]
2. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling the waste. This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (consult your lab's glove compatibility chart).
-
A buttoned lab coat.
-
3. Waste Segregation and Containerization
-
Designated Container: Use a dedicated container for this compound waste. Do not mix it with other chemical wastes unless explicitly permitted by your EHS office.[5]
-
Solid Waste: Collect solid this compound, and any items contaminated with it (e.g., weighing boats, contaminated paper towels, gloves), in a sturdy, sealable container. A wide-mouth plastic or glass jar with a screw-top lid is often suitable.
-
Liquid Waste: If the impurity is dissolved in a solvent, collect it in a separate, compatible liquid waste container. For instance, halogenated and non-halogenated solvent wastes are often collected separately.
-
Sharps: Any chemically contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[8]
-
Container Integrity: Ensure the waste container is in good condition, free of cracks or leaks, and is always kept closed except when adding waste.[8]
4. Labeling the Waste Container
-
Properly label the waste container immediately. Most institutions provide standardized hazardous waste labels. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (avoid abbreviations).
-
The accumulation start date.
-
The primary hazards associated with the waste (e.g., "Toxic," "Aquatic Toxin").
-
The name of the principal investigator and the laboratory location.
-
5. On-site Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in your lab's designated SAA, which should be at or near the point of generation.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Segregation: Ensure the container is stored away from incompatible materials as per your institution's chemical storage plan.[4]
6. Arranging for Disposal
-
Request Pickup: Once the container is nearly full (e.g., ¾ full) or has been stored for a set period (often 150 days for labs), submit a hazardous waste pickup request to your EHS department.[8]
-
Provide Information: Be prepared to provide all known information about the waste to EHS personnel. If you were unable to obtain an SDS, communicate this clearly. Your institution may have a specific form for characterizing unknown or novel compounds.[9][10]
-
EHS Takes Over: Your institution's trained EHS professionals will then collect the waste and manage its transport and final disposal, which will likely involve incineration at a licensed facility.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedural steps and working closely with your institution's safety professionals, you can ensure the safe, compliant, and environmentally responsible disposal of this compound.
References
- 1. haz_waste_mgmt_wmunknwn – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.stonybrook.edu [ehs.stonybrook.edu]
Personal protective equipment for handling Ivabradine impurity 2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ivabradine impurity 2. The following procedures for personal protective equipment (PPE), handling, and disposal are based on available safety data for Ivabradine hydrochloride and related impurities, and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
As a pharmaceutical-related compound of unknown potency, this compound requires stringent handling procedures to minimize exposure.[1] The following personal protective equipment is mandatory.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing | [No specific standard cited][1][2] |
| Chemical impermeable gloves | Inspected prior to use; must satisfy EU Directive 89/686/EEC and EN 374[1][2] | |
| Respiratory Protection | Full-face particle respirator | Type N100 (US) or P3 (EN 143) cartridges as a backup to engineering controls[3] |
| Full-face supplied air respirator | If the respirator is the sole means of protection[3] |
Operational Plan: Handling this compound
Engineering Controls:
-
Handle in a well-ventilated place, preferably within a laboratory fume hood to avoid exposure.[2][3]
-
Ensure safety shower and eye wash stations are accessible.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any damage prior to use.[1][2]
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to prevent the formation and inhalation of dust.[2] Avoid creating dust and aerosols.[2]
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5][6] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory area.[4]
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Personnel: Evacuate unnecessary personnel from the area.[2]
-
Ventilation: Ensure adequate ventilation.[2]
-
Containment: For spills, avoid dust formation.[2] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[2] Do not let the product enter drains.[6]
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Method |
| Solid Waste (unused compound, contaminated consumables) | Dispose of in a suitable and closed container.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[2] |
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





